molecular formula C9H11N B1581345 2-Phenylazetidine CAS No. 22610-18-0

2-Phenylazetidine

Cat. No.: B1581345
CAS No.: 22610-18-0
M. Wt: 133.19 g/mol
InChI Key: CLNGGMJEJSANIE-UHFFFAOYSA-N
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Description

2-Phenylazetidine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGGMJEJSANIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340982
Record name 2-Phenylazetidine
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22610-18-0
Record name 2-Phenylazetidine
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Record name 2-Phenylazetidine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylazetidine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and constrained three-dimensional geometry provide a unique structural framework that chemists can exploit to fine-tune the pharmacological properties of bioactive molecules. Among substituted azetidines, 2-phenylazetidine stands out as a cornerstone building block. The presence of the phenyl group at the C2 position not only introduces a site for aromatic interactions but also activates the benzylic C2-N bond, influencing the ring's reactivity. This guide provides an in-depth analysis of the chemical properties, structure, reactivity, and synthetic methodologies associated with the this compound core, offering valuable insights for researchers in drug discovery and synthetic organic chemistry.

Part 1: Molecular Structure and Physicochemical Properties

Molecular Structure and Stereochemistry

This compound is a cyclic amine featuring a saturated four-membered ring with a phenyl substituent at the C2 position. This substitution renders the C2 carbon a stereocenter, meaning this compound exists as a pair of enantiomers: (S)-2-phenylazetidine and (R)-2-phenylazetidine. The absolute stereochemistry at this position is a critical determinant of biological activity in its derivatives, making stereoselective synthesis a key focus in its application.[1] The azetidine ring itself is not planar and possesses a puckered conformation, which, combined with the bulky phenyl group, dictates the spatial orientation of other substituents and influences its interaction with biological targets. The inherent strain of the four-membered ring (approximately 26 kcal/mol) is a defining feature, making the ring susceptible to cleavage under certain conditions—a property that can be strategically employed in synthesis.

Caption: Molecular structure of this compound, highlighting the chiral center.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[2] It is soluble in common organic solvents but only slightly soluble in water. The physical properties are summarized in the table below, compiled from reliable supplier and database sources.

PropertyValueReference(s)
CAS Number 22610-18-0[3]
Molecular Formula C₉H₁₁N[3][4]
Molecular Weight 133.19 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 216 °C at 760 mmHg[3]
Density 1.015 g/cm³[3]
Refractive Index 1.547[3]
Flash Point 85.2 °C[3]
InChI Key CLNGGMJEJSANIE-UHFFFAOYSA-N[4]
Spectroscopic Characterization

Full spectral data for the parent this compound is not widely published. However, characterization is routinely performed on its N-protected derivatives, such as the N-Boc (tert-butoxycarbonyl) protected form, which is a stable and common synthetic intermediate. The key spectroscopic features of the core structure can be inferred from such derivatives.

  • ¹H NMR: The proton spectrum would be characterized by a multiplet for the aromatic protons (typically ~7.2-7.4 ppm). The benzylic proton at the C2 position (the stereocenter) would appear as a distinct multiplet, often a triplet or doublet of doublets, in the range of 4.0-4.5 ppm. The methylene protons at C3 and C4 would show complex splitting patterns in the upfield region (~2.0-3.5 ppm) due to geminal and vicinal coupling. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show signals for the six aromatic carbons, with the ipso-carbon appearing around 140-145 ppm and the others in the 125-129 ppm range. The key signals for the azetidine ring would include the benzylic C2 carbon at ~60-65 ppm and the C3 and C4 carbons at higher field, typically ~25-45 ppm.

  • IR Spectroscopy: The infrared spectrum would display characteristic N-H stretching vibrations around 3300-3400 cm⁻¹ for the secondary amine. C-H stretching from the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The electron impact mass spectrum would show a molecular ion peak (M⁺) at m/z = 133. The primary fragmentation pattern would involve the loss of a hydrogen atom to form a stable azetidinium ion or cleavage of the ring. A prominent peak at m/z = 104, corresponding to a styrene radical cation ([C₈H₈]⁺), is also expected from benzylic cleavage.[4]

Part 2: Chemical Reactivity and Functionalization

The reactivity of this compound is dominated by two key features: the nucleophilicity of the nitrogen atom and the strain of the four-membered ring.

N-Functionalization: Protection and Derivatization

The secondary amine of this compound is readily functionalized. This is often the first step in a synthetic sequence to install a protecting group or to build more complex molecular architectures. N-acylation, N-alkylation, N-sulfonylation, and N-arylation are all common transformations. The N-Boc group is frequently used for protection due to its stability in various conditions and its straightforward removal under acidic conditions.

  • Rationale: This protocol employs di-tert-butyl dicarbonate (Boc₂O) to protect the nitrogen atom. A base like triethylamine (TEA) is used to scavenge the acid byproduct and drive the reaction to completion. Dichloromethane (DCM) is a suitable inert solvent.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

    • Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl this compound-1-carboxylate.

Ring-Opening Reactions

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated by an electron-withdrawing group (e.g., tosyl, nosyl, or Boc). These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond. Lewis acids can be used to catalyze this process by coordinating to the nitrogen atom, further activating the ring.

Synthesis_Workflow Start Start: Phenyl-containing Precursor (e.g., Styrene Oxide or Phenylalaninol) Step1 Chain Elongation & Functionalization (Formation of γ-Amino Alcohol) Start->Step1 Step2 Hydroxyl Group Activation (e.g., Mesylation with MsCl, TEA) Step1->Step2 Step3 Base-Mediated Intramolecular Cyclization (4-exo-tet Ring Closure) Step2->Step3 Product This compound Step3->Product Optional Optional N-Protection (e.g., Boc₂O) Product->Optional Applications cluster_apps Therapeutic Areas Core This compound Scaffold CNS CNS Disorders (e.g., NMDA Receptor Ligands, Neuroprotective Agents) Core->CNS AntiCancer Anticancer Agents (e.g., Tubulin Polymerization Inhibitors) Core->AntiCancer Antimicrobial Antimicrobial Agents (e.g., Antibacterial, Antifungal) Core->Antimicrobial AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory

Sources

Synthesis of 2-Phenylazetidine from simple building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Phenylazetidine from Simple Building Blocks

Introduction

The azetidine moiety, a saturated four-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility, while also providing a rigid conformational constraint that can enhance binding affinity to biological targets.[2] Among substituted azetidines, this compound serves as a valuable building block for the synthesis of more complex pharmaceuticals and agrochemicals.[3]

However, the synthesis of azetidines is often challenging due to the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes ring formation entropically and enthalpically less favorable compared to the formation of five- or six-membered rings. Consequently, synthetic routes must be carefully designed to overcome this barrier and avoid competing side reactions such as polymerization or elimination.[4]

This technical guide provides a detailed exploration of robust and efficient synthetic strategies for the preparation of this compound from simple, readily available starting materials. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights into experimental design and optimization. The protocols described herein are selected for their reliability, scalability, and adaptability, making them suitable for researchers in both academic and industrial settings.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the azetidine ring predominantly relies on intramolecular cyclization reactions, where a C-N bond is formed to close the four-membered ring. Several strategic approaches have been developed, each with its own set of advantages and limitations. The most common strategies for synthesizing 2-substituted azetidines are summarized below.

G cluster_start Simple Building Blocks cluster_strategies Key Synthetic Strategies cluster_intermediates Key Intermediates cluster_product Target Molecule SB e.g., Benzaldehyde, Amino Alcohols, Epichlorohydrin A Intramolecular SN2 Cyclization SB->A Precursor Synthesis B [2+2] Cycloaddition (Aza Paternò-Büchi) SB->B Precursor Synthesis C β-Lactam Reduction SB->C Precursor Synthesis IA γ-Amino Alcohols or γ-Haloamines A->IA IB Imine + Alkene B->IB IC Azetidin-2-one (β-Lactam) C->IC Product This compound IA->Product Activation & Ring Closure IB->Product Photochemical or Catalytic Cyclization IC->Product Reduction

Caption: Core strategies for the synthesis of this compound.

The most prevalent and versatile of these methods is the intramolecular SN2 cyclization of a γ-functionalized amine.[5] This approach offers excellent control over substitution patterns and stereochemistry. The other methods, such as [2+2] cycloadditions and the reduction of β-lactams, also provide viable pathways, though they may have different substrate scope and functional group tolerance.[6][7]

Method 1: Synthesis via Imino Aldol Reaction and Cyclization of a γ-Amino Alcohol

This strategy provides a reliable route to N-protected 2-phenylazetidines. The key steps involve the formation of a β-amino ester via an imino aldol reaction, followed by reduction to the corresponding γ-amino alcohol, and subsequent activation and cyclization.[8] The use of a tosyl protecting group for the nitrogen atom is advantageous as it activates the molecule for subsequent reactions and can be removed under specific conditions if the free amine is desired.

Experimental Protocol

This protocol is adapted from the work of Ghorai and coworkers for the synthesis of 2-aryl-N-tosylazetidines.[8]

Step 1: Synthesis of N-Tosyl-β-aminoester (1)

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve tert-butyl acetate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the tert-butyl acetate solution and stir for 45 minutes to generate the ester enolate.

  • Add a solution of N-tosylbenzaldimine (prepared from benzaldehyde and p-toluenesulfonamide) (1.0 eq) in THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-tosyl-β-aminoester 1 .

Step 2: Reduction to γ-Amino Alcohol (2)

  • Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Slowly add a solution of the N-tosyl-β-aminoester 1 (1.0 eq) in THF to the LAH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol 2 , which is often used in the next step without further purification.

Step 3: Cyclization to 2-Phenyl-N-tosylazetidine (3)

  • Dissolve the crude γ-amino alcohol 2 (1.0 eq) in THF.

  • Add powdered potassium hydroxide (KOH) (3.0 eq) to the solution.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise to the mixture at room temperature.

  • Reflux the reaction mixture for 30-60 minutes, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 2-phenyl-N-tosylazetidine 3 .

Mechanistic Insights & Rationale

The success of this multi-step synthesis hinges on the careful execution of each transformation.

G cluster_step1 Step 1: Imino Aldol Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Intramolecular Cyclization Imine N-Tosylbenzaldimine AminoEster N-Tosyl-β-aminoester (1) Imine->AminoEster Enolate tert-Butyl Acetate Enolate Enolate->AminoEster AminoAlcohol γ-Amino Alcohol (2) AminoEster->AminoAlcohol LAH LiAlH4 LAH->AminoAlcohol Activation Activation of -OH (in situ tosylation) AminoAlcohol->Activation Cyclization SN2 Attack Activation->Cyclization Product 2-Phenyl-N-tosylazetidine (3) Cyclization->Product

Caption: Workflow for the synthesis of 2-phenyl-N-tosylazetidine.

  • Imino Aldol Reaction: The use of LDA, a strong, non-nucleophilic base, ensures the complete and rapid formation of the ester enolate, minimizing self-condensation of the tert-butyl acetate. The reaction is performed at low temperature (-78 °C) to control the reactivity of the enolate and prevent side reactions.

  • Reduction: LAH is a powerful reducing agent capable of reducing the ester functionality to a primary alcohol. Using an excess of LAH ensures the reaction goes to completion.

  • Cyclization: This final step is a classic example of an intramolecular Williamson ether synthesis variant, leading to the formation of the C-N bond. The hydroxyl group of the γ-amino alcohol is first activated by reaction with TsCl to form a tosylate, an excellent leaving group. The sulfonamide proton is sufficiently acidic to be deprotonated by KOH, generating an intramolecular nucleophile (the nitrogen anion) which then displaces the tosylate via an SN2 reaction to form the strained azetidine ring. Performing this as a one-pot reaction (in situ activation and cyclization) is efficient.[8]

Method 2: Scalable, Diastereoselective Synthesis from Epichlorohydrin

This two-step method provides a highly efficient and scalable route to a variety of substituted azetidines, including this compound derivatives.[9] It starts from readily available epichlorohydrin and a primary or secondary amine. The key is a kinetically controlled ring-closure that favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring.

Experimental Protocol

This protocol is adapted from the work of Palkó and coworkers.[9] For the synthesis of N-benzyl-2-phenylazetidine, one would start with benzylamine and a styrene oxide derivative, but the principle is demonstrated here starting with epichlorohydrin. A more direct route to a this compound precursor using this method involves reacting N-benzylamine with 2-phenyloxirane.

Step 1: Preparation of N-Benzyl-1-(oxiran-2-yl)methanamine

  • To a solution of benzylamine (1.0 eq) in a mixture of ethanol and water, add epichlorohydrin (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir and warm to room temperature for 5 hours.

  • Cool the mixture back to 0 °C and add toluene and solid sodium hydroxide (NaOH).

  • Stir the resulting mixture vigorously at 25 °C for 16 hours. This step closes the epoxide ring.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Add water to the residue and extract the product with dichloromethane (4x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the amino-epoxide intermediate.

Step 2: Cyclization to N-Benzyl-2-phenylazetidine (Note: The reference describes the formation of various azetidines. The following is a generalized cyclization procedure based on their work, adapted for a 2-phenyl substituted precursor which would be synthesized analogously.)

  • Dissolve the corresponding amino-epoxide precursor (e.g., 1-(benzylamino)-3-phenylpropan-2-ol, which would be synthesized from benzylamine and 2-phenyloxirane) in an appropriate anhydrous solvent like THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base such as n-butyllithium (2.2 eq) dropwise. The first equivalent deprotonates the amine and alcohol, and the second initiates the cyclization chemistry.

  • Stir the reaction at low temperature for a specified time, monitoring by TLC. The reaction conditions are crucial for favoring the 4-exo-tet cyclization (azetidine formation) over the 5-endo-tet cyclization (pyrrolidine formation).

  • Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield the desired this compound derivative.

Mechanistic Insights & Rationale

This synthesis relies on the precise control of reaction conditions to achieve the desired regioselectivity in the ring-closing step.

G cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Kinetically Controlled Cyclization Amine Primary Amine (e.g., Benzylamine) Amino_Alcohol γ-Amino Alcohol Intermediate Amine->Amino_Alcohol Epoxide_Precursor Epichlorohydrin or 2-Phenyloxirane Epoxide_Precursor->Amino_Alcohol Deprotonation Deprotonation with strong base (e.g., n-BuLi) Amino_Alcohol->Deprotonation 4_exo_tet 4-exo-tet Cyclization (Favored Kinetically) Deprotonation->4_exo_tet 5_endo_tet 5-endo-tet Cyclization (Disfavored) Deprotonation->5_endo_tet Thermodynamically favorable but kinetically slow Product N-Protected This compound 4_exo_tet->Product

Caption: Key steps in the diastereoselective synthesis from an epoxide.

  • Epoxide Opening: The initial reaction between the amine and the epoxide (or its precursor, epichlorohydrin) is a standard nucleophilic ring-opening, which proceeds regioselectively at the less hindered carbon atom.

  • Kinetically Controlled Cyclization: The crucial step is the base-mediated intramolecular cyclization. According to Baldwin's rules, the 4-exo-tet cyclization required for azetidine formation is kinetically favored over the 5-endo-tet cyclization that would lead to a five-membered ring.[9] The use of a strong, non-coordinating base at low temperatures enhances this kinetic preference, allowing for the selective formation of the strained four-membered ring. The choice of solvent and counter-ion can also play a significant role in directing the outcome of this reaction.

Quantitative Data Summary

FeatureMethod 1 (Imino Aldol Route)Method 2 (Epoxide Route)
Starting Materials Benzaldehyde, p-toluenesulfonamide, tert-butyl acetateAmine (e.g., benzylamine), 2-phenyloxirane
Key Reagents LDA, LiAlH4, TsCl, KOHStrong base (e.g., n-BuLi)
Number of Steps 32
Typical Overall Yield Good to Excellent[8]Moderate to Good[9]
Key Advantage Well-established, reliable transformationsScalable, high diastereoselectivity[9]
Considerations Requires N-protection (tosyl group)Requires cryogenic temperatures and strictly anhydrous conditions

Conclusion

The synthesis of this compound from simple building blocks is a challenging yet achievable goal for the synthetic chemist. This guide has detailed two robust and field-proven methodologies that offer distinct advantages. The imino aldol approach provides a reliable, multi-step route yielding an N-tosyl protected product, which is itself a versatile intermediate.[8] The diastereoselective cyclization of an amino-epoxide precursor represents a more convergent and scalable strategy, capitalizing on kinetically controlled ring closure to favor the formation of the desired four-membered ring.[9]

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, scalability requirements, and the availability of starting materials and reagents. By understanding the mechanistic principles that govern the formation of the strained azetidine ring, researchers and drug development professionals can effectively troubleshoot and adapt these protocols to access a wide array of novel this compound derivatives for various applications.

References

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  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry URL: [Link]

  • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine Source: ACG Publications URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: ResearchGate URL: [Link]

  • Title: Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature Portfolio URL: [Link]

  • Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Source: University of Birmingham URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

  • Title: The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Source: ResearchGate URL: [Link]

  • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: Royal Society of Chemistry URL: [Link]

  • Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]

  • Title: Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine Source: PubMed URL: [Link]

  • Title: Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reductive Amination Review Source: Erowid URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene Source: National Institutes of Health (NIH) URL: [Link]

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Sources

Literature review of 2-arylazetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Arylazetidine Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] The introduction of an aryl substituent at the 2-position of the azetidine ring creates a class of compounds, 2-arylazetidines, with significant potential in drug discovery.[4] This technical guide provides a comprehensive literature review of 2-arylazetidine derivatives, intended for researchers, scientists, and drug development professionals. It covers the core aspects of their synthesis, spectroscopic characterization, chemical reactivity, and diverse biological activities, with a focus on their therapeutic applications. The guide also includes detailed experimental protocols for key synthetic methodologies and visual diagrams to illustrate complex pathways, offering both a theoretical foundation and practical insights into this important class of heterocycles.

Introduction

The Azetidine Scaffold in Medicinal Chemistry

Azetidines are saturated four-membered nitrogen heterocycles that have garnered considerable attention in contemporary drug discovery.[1][3] Their inherent ring strain, while making them more stable than their three-membered aziridine counterparts, provides a unique vector for chemical reactivity and biological interactions.[2][5] The incorporation of an azetidine moiety into a drug candidate can lead to improved metabolic stability, bioavailability, and binding affinity. At least seven approved drugs contain the azetidine residue, and many more are in various stages of clinical development, highlighting the significance of this scaffold.[1]

Significance of the 2-Aryl Substitution

The presence of an aryl group at the 2-position of the azetidine ring introduces a key structural element that can profoundly influence the molecule's properties. The aryl group can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding.[6] Furthermore, the electronic nature and substitution pattern of the aryl ring provide a handle for fine-tuning the pharmacological profile of the derivatives. The synthesis of 2-arylazetidines has been an area of active research, with numerous methods developed to access these valuable compounds.[4]

Synthetic Methodologies for 2-Arylazetidines

The construction of the strained 2-arylazetidine ring system requires specific synthetic strategies. Several approaches have been developed, ranging from classical cycloadditions to modern catalytic methods.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been successfully applied to the synthesis of azetidine derivatives.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a widely used method for the preparation of β-lactams (2-azetidinones).[7][8] While this method directly yields the oxidized azetidin-2-one ring, these intermediates can be subsequently reduced to the corresponding azetidines. The stereoselectivity of the Staudinger synthesis can be complex, often yielding a mixture of cis and trans isomers.[7]

Photochemical [2+2] cycloaddition reactions, such as the aza-Paterno-Büchi reaction, offer another route to the azetidine core.[5] For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light has been reported to produce azetidines.[5] This method provides a means to construct the four-membered ring under mild conditions.

Intramolecular Cyclization Strategies

The formation of the azetidine ring via intramolecular nucleophilic substitution is a common and effective strategy.

A versatile and widely used method for the synthesis of 2-arylazetidines involves the cyclization of γ-amino alcohols. A general route starts from the reaction of an N-tosylarylaldimine with an ester enolate to form an N-tosyl-β-aminoester.[9] This intermediate is then reduced to the corresponding γ-amino alcohol, which can be cyclized to the 2-aryl-N-tosylazetidine.[9]

G start N-Tosylarylaldimine + Ester Enolate inter1 N-Tosyl-β-aminoester start->inter1 Aldol-type reaction inter2 γ-Amino Alcohol inter1->inter2 Reduction (e.g., LAH) product 2-Aryl-N-tosylazetidine inter2->product Cyclization (e.g., TsCl/KOH)

Caption: General synthetic pathway to 2-aryl-N-tosylazetidines.

A highly efficient, scalable, and diastereoselective method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines.[4] The key step is a kinetically controlled intramolecular cyclization using a strong base, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase), which favors the formation of the four-membered ring over the thermodynamically more stable five-membered ring.[4]

Asymmetric Synthesis

The development of enantioselective methods for the synthesis of chiral 2-arylazetidines is of great importance for their application in medicinal chemistry.

The use of chiral auxiliaries, such as optically active α-methylbenzylamine, has been employed for the asymmetric synthesis of azetidine-2-carboxylic acid, a key building block.[10] The chiral auxiliary directs the stereochemical outcome of the reaction and can be removed in a later step.

More recently, catalytic asymmetric methods have gained prominence. For example, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst has been reported to provide access to chiral 2,3-disubstituted azetidines.[11] This method allows for the installation of two versatile functionalities with the concomitant construction of two new stereogenic centers in a single step.[11]

Spectroscopic Characterization

The structural elucidation of 2-arylazetidine derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern and stereochemistry of the azetidine ring. The coupling constants between the protons on the azetidine ring can provide information about their relative stereochemistry (cis or trans).[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[4]

Chemical Reactivity and Functionalization

The strained nature of the azetidine ring endows it with unique reactivity, allowing for a variety of chemical transformations.

  • Ring-Opening Reactions: The azetidine ring can undergo nucleophilic ring-opening reactions, often mediated by Lewis acids.[9] For example, N-tosylazetidines can be opened with halide ions in the presence of ZnI2 to afford γ-haloamines.[9] This reactivity provides a pathway to linear amino compounds from the cyclic precursors.

  • N-Functionalization: The nitrogen atom of the azetidine ring can be readily functionalized, for example, by acylation or alkylation, allowing for the introduction of diverse substituents.

  • C-H Functionalization: Recent advances have enabled the direct C-H functionalization of the azetidine ring, providing a powerful tool for the late-stage modification of these scaffolds.[5]

Biological Activities and Therapeutic Potential

2-Arylazetidine derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antibacterial Agents

The β-lactam (azetidin-2-one) core is the cornerstone of a major class of antibiotics.[3] While many of these are fused to other rings, monocyclic β-lactams also exhibit antibacterial properties.[3][7] The introduction of an aryl group at the 2-position can modulate the antibacterial spectrum and potency.

Cholesterol Absorption Inhibitors

A series of 2-azetidinone derivatives have been identified as potent cholesterol absorption inhibitors.[12] While initially designed as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors, their in vivo activity was found to be independent of ACAT inhibition, suggesting a different molecular mechanism.[12] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the azetidinone ring is critical for activity.[12]

Enzyme Inhibitors

The constrained conformation of the azetidine ring makes it an interesting scaffold for the design of enzyme inhibitors. 4-Alkylidene-azetidin-2-ones have been reported as novel inhibitors of leukocyte elastase and gelatinases (MMP-2 and MMP-9), which are implicated in inflammatory diseases and cancer metastasis.[13]

Agents for Neurodegenerative Diseases

There is growing interest in the potential of azetidine derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16] The neuroprotective effects of various natural and synthetic compounds are being actively investigated, and the unique structural features of 2-arylazetidines make them promising candidates for the development of new therapies targeting the central nervous system.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the biological activity of lead compounds. For the 2-azetidinone cholesterol absorption inhibitors, it was found that specific substitutions on the aryl rings and at other positions of the heterocyclic nucleus were necessary for potent in vivo activity.[12] These studies provide a roadmap for the rational design of more effective 2-arylazetidine-based drugs.

Experimental Protocols

General Synthesis of a 2-Aryl-N-tosylazetidine[10]

This protocol describes a general three-step synthesis of 2-aryl-N-tosylazetidines.

Step 1: Synthesis of N-Tosyl-β-aminoester

  • To a solution of diisopropylamine in dry THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add tert-butyl acetate dropwise and stir for 1 hour at -78 °C.

  • Add a solution of the appropriate N-tosylarylaldimine in dry THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the N-tosyl-β-aminoester.

Step 2: Reduction to γ-Amino Alcohol

  • To a suspension of lithium aluminum hydride (LAH) in dry THF at 0 °C, add a solution of the N-tosyl-β-aminoester in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the γ-amino alcohol.

Step 3: Cyclization to 2-Aryl-N-tosylazetidine

  • To a solution of the γ-amino alcohol in THF, add powdered KOH and tosyl chloride.

  • Reflux the mixture for 30 minutes.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the 2-aryl-N-tosylazetidine.

Regio- and Diastereoselective Synthesis of a trans-3-(Hydroxymethyl)-2-arylazetidine[4]

This protocol outlines the key cyclization step for the synthesis of a trans-3-(hydroxymethyl)-2-arylazetidine.

  • Prepare a solution of potassium tert-butoxide in THF in a Schlenk tube under a nitrogen atmosphere and cool to -78 °C.

  • Add diisopropylamine followed by a hexane solution of butyllithium dropwise.

  • Stir the resulting superbase mixture for 20 minutes at -78 °C.

  • Add a solution of the starting oxiranylmethyl-substituted benzylamine in absolute THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with water and diethyl ether at -78 °C and allow it to warm to room temperature.

  • Separate the phases and extract the aqueous phase with diethyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the trans-3-(hydroxymethyl)-2-arylazetidine.

Conclusion and Future Outlook

2-Arylazetidine derivatives represent a valuable and versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. A variety of synthetic methods have been developed for their preparation, including both classical and modern catalytic approaches that allow for the control of stereochemistry. The unique structural and electronic properties conferred by the 2-aryl substituent, combined with the inherent characteristics of the strained azetidine ring, have led to the discovery of derivatives with a broad spectrum of biological activities, including antibacterial, cholesterol-lowering, and enzyme-inhibitory effects.

Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methodologies, particularly those that allow for the rapid generation of diverse libraries of 2-arylazetidines for high-throughput screening. A deeper understanding of the structure-activity relationships for different biological targets will guide the rational design of more potent and selective drug candidates. Furthermore, the exploration of 2-arylazetidines as therapeutic agents for challenging diseases, such as neurodegenerative disorders, is a promising avenue for future investigation. The continued development of this fascinating class of compounds holds great promise for the discovery of novel therapeutics to address unmet medical needs.

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An In-depth Technical Guide to 2-Phenylazetidine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Phenylazetidine, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its unique structural and physicochemical properties that are advantageous in drug design.[1][2] This document delves into the core characteristics of this compound, including its physicochemical properties, detailed synthetic methodologies, characteristic reactivity, and its emerging role as a valuable building block for complex pharmaceutical agents. The inherent ring strain and defined three-dimensionality of the azetidine ring, combined with the steric and electronic influence of the C2-phenyl group, make this molecule a compelling scaffold for exploring new chemical space.[1][3][4]

Physicochemical and Structural Properties

This compound is a cyclic amine characterized by a phenyl group attached to the carbon atom adjacent to the nitrogen in the four-membered azetidine ring.[3] This substitution pattern is crucial as it introduces a chiral center and significantly influences the molecule's reactivity and biological interactions.

Table 1: Key Physicochemical Data for this compound

Property Value Source(s)
CAS Number 22610-18-0 [5][6][7]
Molecular Formula C₉H₁₁N [5][6][7]
Molecular Weight 133.19 g/mol [5][6][7]
IUPAC Name This compound [6]
Boiling Point 216 °C at 760 mmHg [5]
Density 1.015 g/cm³ (Predicted) [5][8]
Appearance Colorless to pale yellow liquid or solid [3]

| InChI Key | CLNGGMJEJSANIE-UHFFFAOYSA-N |[6] |

Synthesis Methodologies: Constructing the Strained Ring

The synthesis of the azetidine ring is a non-trivial challenge due to its inherent ring strain. However, several robust methods have been developed, often involving intramolecular cyclization strategies. A common and effective approach for synthesizing 2-aryl-N-activated azetidines involves the formation of a γ-amino alcohol precursor followed by a ring-closing reaction.[9] The activation of the nitrogen, typically with a tosyl (Ts) group, facilitates the final cyclization and can be removed later if the secondary amine is desired.

General Synthetic Strategy: Intramolecular Nucleophilic Substitution

A prevalent pathway involves the reduction of N-protected β-amino esters to their corresponding γ-amino alcohols, which are then cyclized.[9] The tosyl group serves a dual purpose: it acts as a protecting group for the nitrogen and its electron-withdrawing nature makes the attached protons more acidic and facilitates subsequent reactions.

G cluster_0 Step 1: Aldimine Formation & Enolate Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection (Optional) A N-Tosylarylaldehyde C N-Tosyl-β-aminoester (1) A->C THF, -78 °C B tert-Butyl Acetate + LDA B->C D γ-Amino Alcohol (2) C->D LAH E 2-Aryl-N-tosylazetidine (3) D->E TsCl / KOH F This compound E->F Reducing Agent (e.g., Na/naphthalene)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is based on established methodologies for the synthesis of N-tosylated 2-arylazetidines.[9]

Step 1: Synthesis of tert-butyl 3-(phenyl)-3-(tosylamino)propanoate (1)

  • Generate lithium diisopropylamide (LDA) in situ by adding n-butyllithium to diisopropylamine in dry THF at -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add tert-butyl acetate to the LDA solution to form the ester enolate.

  • Add a solution of N-tosylbenzaldimine to the enolate mixture. The causality here is the nucleophilic attack of the enolate on the electrophilic imine carbon.

  • Allow the reaction to proceed for several hours before quenching with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Step 2: Reduction to 3-(phenyl)-3-(tosylamino)propan-1-ol (2)

  • Dissolve the purified β-amino ester (1) in dry THF.

  • Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) in THF at 0 °C. The LAH serves as a powerful reducing agent to convert the ester to a primary alcohol.

  • After the reaction is complete (monitored by TLC), quench carefully by sequential addition of water and NaOH solution.

  • Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude γ-amino alcohol.

Step 3: Cyclization to 2-phenyl-1-tosylazetidine (3)

  • Dissolve the γ-amino alcohol (2) in THF.

  • Add powdered potassium hydroxide (KOH) followed by tosyl chloride (TsCl). The KOH acts as a base to deprotonate the alcohol, forming an alkoxide which then undergoes an intramolecular Sₙ2 reaction, displacing the tosyl group on the nitrogen to form the azetidine ring.

  • Reflux the mixture for 30-60 minutes.

  • After cooling, extract the product, dry the organic layer, and purify by chromatography to yield the N-tosylazetidine.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by two key features: the nucleophilic secondary amine and the strained four-membered ring. The phenyl group provides steric bulk and electronic effects at the C2 position.

  • Reactions at Nitrogen: The lone pair on the nitrogen atom makes it a good nucleophile and a base. It readily undergoes N-alkylation, N-acylation, and N-sulfonylation reactions to form various derivatives.

  • Ring-Opening Reactions: While less strained than the corresponding aziridine, the azetidine ring can undergo nucleophilic ring-opening reactions, particularly when the nitrogen is activated by an electron-withdrawing group (like a tosyl group).[9] This reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon (C4) or the benzylic carbon (C2), depending on the reaction conditions and the nature of the nucleophile.[3][9]

G cluster_0 Reactions at Nitrogen cluster_1 Ring-Opening (N-Activated) A This compound B N-Acyl-2-phenylazetidine A->B Acyl Chloride / Base C N-Alkyl-2-phenylazetidine A->C Alkyl Halide / Base D N-Tosyl-2-phenylazetidine E γ-Haloamine D->E Nucleophile (e.g., ZnI₂)

Caption: Key reactivity pathways for the this compound scaffold.

Applications in Drug Discovery

The azetidine motif is a "privileged scaffold" in modern medicinal chemistry. Its incorporation into drug candidates can confer several beneficial properties:

  • Improved Physicochemical Properties: Azetidines can increase aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogues, which is beneficial for pharmacokinetics.[2]

  • Metabolic Stability: The rigid, strained ring can block sites of metabolism, leading to a longer half-life in vivo.[1]

  • Vectorial Exit Points: The three-dimensional structure of the azetidine ring provides unique exit vectors for substituents, allowing for fine-tuning of ligand-receptor interactions.[1]

  • Bioisosterism: Azetidine rings are often used as bioisosteres for piperidine and piperazine rings, offering a smaller, more rigid alternative.[1]

While this compound itself is not an approved drug, it serves as a crucial chiral building block for more complex molecules.[4][10] The azetidine scaffold is present in several FDA-approved drugs, such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), underscoring the therapeutic relevance of this heterocyclic system.[1][2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate caution in a well-ventilated fume hood.

  • GHS Hazard Classification:

    • Pictograms: GHS07 (Harmful)

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also indicate H301 (Toxic if swallowed) and H314 (Causes severe skin burns and eye damage).[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area (recommended 2-8°C).[8][11]

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable building block for the synthesis of complex molecular architectures. Its unique combination of a strained four-membered ring and a functional phenyl group provides a platform for developing novel therapeutics. Understanding its synthesis, reactivity, and safe handling is paramount for researchers aiming to leverage its potential in drug discovery and advanced organic synthesis. The continued development of synthetic methodologies to access diversely substituted 2-phenylazetidines will undoubtedly fuel further innovation in medicinal chemistry.[10]

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An In-Depth Technical Guide to 2-Phenylazetidine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique structural and physicochemical properties, stemming from a balance of ring strain and stability, make them valuable scaffolds.[1][3] The inherent ring strain of approximately 25.4 kcal/mol is intermediate between the highly reactive aziridines and the more stable pyrrolidines, affording a unique reactivity profile that can be harnessed in synthetic chemistry.[4] This constrained four-membered ring provides a rigid framework, enabling precise spatial orientation of substituents for enhanced binding affinity and selectivity towards biological targets.[5][6]

2-Phenylazetidine, a key representative of this class, features a phenyl group at the 2-position of the azetidine ring. This substitution significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore in the design of novel therapeutics.[7][8] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a cyclic amine that typically appears as a colorless to pale yellow liquid or solid, depending on purity.[7][9] It is soluble in common organic solvents like ethanol, ether, and acetone, but only slightly soluble in water.[9] The presence of the chiral center at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-2-phenylazetidine.[8]

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁N[7][10][11]
Molecular Weight 133.19 g/mol [7][10][12]
CAS Number 22610-18-0[7][10][11]
Appearance Colorless to light yellow liquid or solid[7][9]
Boiling Point 216 °C at 760 mmHg; 76-78 °C at 2.5 Torr[10][13]
Density ~1.015 g/cm³[10]
Refractive Index 1.547[10]
Flash Point 85.2 °C[10]
pKa 10.44 ± 0.40 (Predicted)[13]
Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), a methine proton at the C2 position, and methylene protons for the C3 and C4 positions of the azetidine ring. The NH proton will also be present.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring and three distinct signals for the sp³-hybridized carbons of the azetidine ring.

  • Mass Spectrometry (MS): Mass spectrometric analysis will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 133.19). Fragmentation patterns can provide further structural information.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Synthesis and Purification

The synthesis of 2-arylazetidines can be achieved through several routes, often involving the cyclization of a γ-amino alcohol precursor.[6][14] A common and reliable method involves the reduction of a β-amino ester followed by intramolecular cyclization.

A Representative Synthetic Protocol

This protocol describes a general, two-step synthesis of N-tosyl-2-phenylazetidine, a common derivative, starting from an N-tosylarylamine and an ester enolate. The tosyl group can be subsequently removed if the free amine is desired.

Step 1: Synthesis of N-Tosyl-β-aminoester

  • Generate lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butyl acetate to the LDA solution to form the ester enolate.

  • Slowly add a solution of N-tosylbenzaldimine to the enolate solution at -78 °C.

  • Allow the reaction to proceed for several hours before quenching with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction and Cyclization to 2-Phenyl-N-tosylazetidine

  • Dissolve the crude N-tosyl-β-aminoester from Step 1 in anhydrous THF.

  • Add lithium aluminum hydride (LAH) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water again.

  • Filter the resulting solid and concentrate the filtrate. The resulting γ-amino alcohol is then treated with tosyl chloride and potassium hydroxide in THF at reflux to induce cyclization.[14]

  • Purify the final product, 2-phenyl-N-tosylazetidine, by column chromatography on silica gel.

Synthesis and Purification Workflow

The overall process can be visualized as a streamlined workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start N-Tosylbenzaldimine + tert-Butyl Acetate Step1 Step 1: Enolate Addition (LDA, THF, -78°C) Start->Step1 Intermediate N-Tosyl-β-aminoester Step1->Intermediate Step2 Step 2: Reduction & Cyclization (LAH; then TsCl, KOH) Intermediate->Step2 Crude Crude 2-Phenyl-N-tosylazetidine Step2->Crude Purify Column Chromatography Crude->Purify Analysis Spectroscopic Characterization (NMR, MS, IR) Purify->Analysis Final Pure Product Analysis->Final

Caption: Workflow for the synthesis and purification of this compound derivatives.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the nucleophilicity of the nitrogen atom and the strain of the four-membered ring.

N-Functionalization

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. This allows for a variety of reactions at the nitrogen center, including:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides.

  • N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides.[15]

  • N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, to form stable sulfonamides.[14]

These reactions are fundamental for incorporating the azetidine scaffold into more complex molecules. The choice of the N-substituent is critical as it modulates the ring's reactivity and can direct subsequent functionalization.[16]

Ring-Opening Reactions

The inherent strain energy of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or with potent nucleophiles.[1][4] This reactivity is a powerful tool for synthesizing functionalized γ-amino compounds.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated or coordinated, which activates the ring towards nucleophilic attack.[4][17] The nucleophile will typically attack one of the ring carbons, leading to cleavage of a C-N bond. The regioselectivity of the attack is influenced by the substituents on the ring. For this compound, attack at the benzylic C2 position is often favored due to the ability of the phenyl group to stabilize a developing positive charge in the transition state.[4][5]

G cluster_mech Acid-Catalyzed Ring Opening Start This compound Protonated Protonated Azetidinium Ion Start->Protonated + H⁺ Carbocation Benzylic Carbocation Intermediate Protonated->Carbocation C-N Cleavage (Ring Opening) Product Ring-Opened Product (γ-Substituted Amine) Carbocation->Product + Nucleophile (Nu⁻)

Caption: Proposed mechanism for acid-catalyzed ring-opening of this compound.

This strain-release reactivity allows azetidines to serve as masked 1,4-dipoles in cycloaddition reactions, providing access to larger heterocyclic systems.[14]

Applications in Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a "privileged" structure in drug design.[3][6] Its incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and metabolic stability, and enhanced ligand efficiency.[3][5]

  • Scaffold Rigidity: The constrained nature of the ring reduces the conformational flexibility of a molecule, which can lock it into a bioactive conformation, leading to higher potency and selectivity for its biological target.[3][6]

  • Vectorial Exit Point: The nitrogen atom provides a convenient point for substitution, allowing chemists to project substituents into specific regions of a protein's binding pocket to optimize interactions.

  • Bioisostere: Azetidines can serve as bioisosteric replacements for other common rings like pyrrolidine or piperidine, or even acyclic fragments, to fine-tune pharmacokinetic and pharmacodynamic properties.

While specific drugs containing the this compound core are not yet prevalent, the broader class of functionalized azetidines is found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[3] This underscores the therapeutic potential of this heterocyclic system.[18][19]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to be toxic if swallowed and can cause severe skin burns and eye damage.[12] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

Conclusion

This compound is a valuable heterocyclic building block with a unique combination of stability and strain-driven reactivity. Its well-defined physicochemical properties and versatile chemical handles make it an attractive scaffold for synthetic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in the development of novel, complex molecules and next-generation therapeutics.

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Reactivity and stability of the azetidine ring in 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of the 2-Phenylazetidine Ring

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the realm of synthetic curiosities to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique combination of conformational rigidity, sp³-rich character, and inherent ring strain imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][4] This guide focuses specifically on this compound, providing a detailed exploration of how the interplay between the strained four-membered ring and the electronic influence of the C2-phenyl substituent governs its chemical reactivity and stability. Addressed to researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with practical insights to facilitate the strategic application of this valuable synthetic building block.

Core Structural and Energetic Landscape

A comprehensive understanding of this compound's behavior begins with an appreciation of its fundamental structural and energetic properties. The molecule's reactivity is not merely a sum of its parts but a direct consequence of the energetic cost of its cyclic structure.

The Driving Force: Inherent Ring Strain

The azetidine ring is defined by significant ring strain, a consequence of bond angles deviating from the ideal sp³ tetrahedral angle of 109.5°.[5][6] This strain, estimated to be approximately 25.4 kcal/mol, is the primary energetic driver for the ring's characteristic reactions.[1][7] While substantial, this strain energy occupies a synthetically useful "sweet spot"; it renders the ring susceptible to controlled cleavage under specific conditions, yet the molecule is kinetically stable enough for isolation and handling, a distinct advantage over the more labile aziridine ring.[4][7]

Ring System Number of Atoms Approximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine 4 25.4
Cyclobutane426.3
Cyclopentane57.4
Table 1: A comparative overview of ring strain energies in small-ring heterocycles and cycloalkanes. The data highlights the significant stored potential energy within the azetidine framework, which is comparable to that of cyclobutane.[1][5][7]
Conformational Profile: The Puckered Ring

Contrary to a planar representation, the azetidine ring exists in a puckered conformation to alleviate some torsional strain.[8] This dynamic equilibrium between two puckered forms is heavily influenced by its substitution pattern. In this compound, the bulky phenyl group at the C2 position plays a decisive role in dictating the ring's preferred conformation, typically favoring a pseudo-equatorial orientation to minimize steric hindrance.[9] This conformational bias is critical as it pre-organizes the molecule for specific reaction trajectories and influences its binding interactions with biological targets.

The Phenyl Substituent: An Electronic Modulator

The placement of a phenyl group at the C2 position is not merely a steric consideration; it profoundly alters the electronic landscape of the ring. The C2 carbon is benzylic, a position uniquely capable of stabilizing adjacent positive charge through resonance with the aromatic ring. This electronic stabilization is a key factor in determining the regioselectivity of ring-opening reactions, as it lowers the activation energy for pathways involving carbocationic intermediates at the C2 position.

The Reactive Nature of this compound

The reactivity of this compound is dominated by strain-release pathways. These transformations leverage the stored potential energy of the ring to form more stable, acyclic products. The primary modes of reactivity involve reactions that lead to ring cleavage and those that functionalize the ring while preserving its core structure.

Dominant Pathway: Nucleophilic Ring-Opening Reactions

The most characteristic reaction of the azetidine ring is its cleavage by nucleophiles. This process is typically facilitated by activation of the ring, most commonly through the nitrogen atom.

2.1.1. Acid-Catalyzed Ring Opening

Under acidic conditions, the azetidine nitrogen is protonated, transforming the ring into a highly activated azetidinium ion. This dramatically increases the electrophilicity of the ring carbons, rendering them susceptible to attack by even weak nucleophiles. For this compound, the regioselectivity of this attack is well-defined. Nucleophiles preferentially attack the C2 carbon due to the superior ability of the benzylic position to stabilize the developing positive charge in the Sₙ2-like transition state.[10][11]

Figure 1: General mechanism for the acid-catalyzed ring-opening of this compound. Protonation of the nitrogen activates the ring for regioselective nucleophilic attack at the stabilized benzylic C2 position.

2.1.2. Lewis Acid-Mediated and N-Activated Ring Opening

A more controlled and often more efficient method for ring-opening involves the use of Lewis acids (e.g., ZnI₂, BF₃·OEt₂) or pre-activation of the nitrogen with an electron-withdrawing group (e.g., tosyl, nosyl).[10][12] N-sulfonylated 2-phenylazetidines are particularly valuable substrates, undergoing highly regioselective Sₙ2-type ring-opening with a variety of nucleophiles, including alcohols, to yield optically active 1,3-amino ethers.[10] Similarly, the formation of azetidinium salts, for instance with alkyl chloroformates, generates a highly reactive intermediate that readily undergoes ring cleavage.[13][14]

Protocol 1: Representative Lewis Acid-Mediated Ring Opening of N-Tosyl-2-phenylazetidine

This protocol describes a typical procedure for the regioselective ring-opening of an N-activated this compound with an alcohol nucleophile, mediated by a Lewis acid.[10]

Objective: To synthesize a γ-amino ether via regioselective cleavage of the azetidine ring.

Materials:

  • (S)-2-phenyl-N-tosylazetidine

  • Anhydrous Methanol (MeOH)

  • Zinc(II) Triflate (Zn(OTf)₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-phenyl-N-tosylazetidine (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous DCM.

  • Nucleophile Addition: Add anhydrous MeOH (10.0 eq) to the solution.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add Zn(OTf)₂ (1.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,3-amino ether product.

Reactions Preserving the Azetidine Core

While susceptible to ring-opening, the this compound scaffold can undergo functionalization while retaining its four-membered ring structure under carefully chosen conditions.

  • N-Functionalization: As a secondary amine, the nitrogen atom is nucleophilic and can be readily acylated, alkylated, or arylated using non-acidic electrophiles in the presence of a base. This is a cornerstone strategy for incorporating the azetidine motif into larger molecular frameworks.[15]

  • Catalytic Hydrogenation: The phenyl group can be hydrogenated to a cyclohexyl group under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) while preserving the azetidine ring. However, more forcing conditions involving high temperatures and pressures, particularly with catalysts like rhodium, can lead to hydrogenolysis and cleavage of the benzylic C-N bond, resulting in ring-opening.[16][17]

  • Directed C-H Functionalization: Modern synthetic methods have enabled the functionalization of the azetidine ring itself. For instance, N-Boc protected 2-arylazetidines can undergo regioselective ortho-lithiation on the aryl ring, allowing for subsequent electrophilic trapping, all while the strained azetidine ring remains intact.[7]

Stability Profile of the this compound Ring

The practical utility of this compound hinges on its kinetic stability. Understanding the factors that compromise this stability is crucial for its storage, handling, and use in multi-step syntheses.

The Critical Role of pH

The stability of the azetidine ring is highly dependent on pH. Acidic conditions promote protonation of the nitrogen, initiating the decomposition cascade via ring-opening as previously discussed.[11] The rate of this decomposition is directly correlated with the acidity of the medium and the pKa of the azetidine nitrogen. Therefore, prolonged exposure to acidic environments during reactions, workups, or purification (e.g., silica gel chromatography) should be minimized or buffered to prevent degradation.

Compound Condition (Aqueous Buffer) Half-life (T₁/₂) at RT Primary Decomposition Pathway
Aryl Azetidine AnalogpH 1.80.5 hIntramolecular Ring Opening
Aryl Azetidine AnalogpH 2.71.2 hIntramolecular Ring Opening
Aryl Azetidine AnalogpH 7.0Stable-
Table 2: Representative data showing the dramatic effect of pH on the stability of a substituted aryl azetidine. The half-life decreases significantly as the pH becomes more acidic, underscoring the importance of pH control. Data adapted from related systems.[11]
Influence of N-Substitution

The nature of the substituent on the nitrogen atom profoundly impacts stability:

  • N-Protecting Groups: Electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) decrease the basicity of the nitrogen. This enhances the ring's stability towards acid-catalyzed decomposition by disfavoring the initial protonation step.[11]

  • N-Aryl Groups: Certain N-aryl substituents can create unique intramolecular decomposition pathways, especially where a pendant functional group can act as an internal nucleophile, leading to rearrangement and ring-opening even under mildly acidic conditions.[11]

Stability_Workflow Start Prepare Stock Solution of this compound Derivative Buffer Aliquot into Buffers (e.g., pH 2, 4, 7.4) Start->Buffer Incubate Incubate at Controlled Temperature (e.g., 37°C) Buffer->Incubate Sample Withdraw Samples at Time Points (t=0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., basify with NH4OH) Sample->Quench Analyze Analyze by LC-MS/NMR Quench->Analyze Data Plot [Compound] vs. Time & Calculate Half-life (T₁/₂) Analyze->Data

Figure 2: A typical experimental workflow for quantifying the pH-dependent stability of a this compound derivative.

Conclusion and Outlook

This compound exists at a fascinating intersection of kinetic stability and thermodynamic potential. Its reactivity is governed by the predictable release of ~25.4 kcal/mol of ring strain, a process that can be finely controlled through judicious choice of reaction conditions, particularly through activation at the nitrogen center. The benzylic phenyl group serves as a powerful electronic directing group, ensuring high regioselectivity in the molecule's characteristic ring-opening reactions.

For the medicinal chemist and synthetic organic chemist, a mastery of these principles is paramount. By understanding the delicate balance between stability and reactivity, researchers can confidently employ this compound as a conformationally constrained, sp³-rich building block to access novel chemical space and design next-generation therapeutics. The continued development of novel synthetic methods that functionalize this scaffold while preserving its core will undoubtedly expand its already significant impact on drug discovery.

References

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  • Modular access to functionalized azetidines via electrophilic azetidinylation. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]

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Spectroscopic Data of 2-Phenylazetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key spectroscopic data for 2-phenylazetidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The unique strained four-membered ring structure of the azetidine moiety, coupled with the electronic influence of the phenyl group, gives rise to characteristic spectral features. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with field-proven insights into data acquisition and interpretation.

Introduction: The Significance of this compound

This compound serves as a valuable building block in the synthesis of a wide array of biologically active molecules. Its rigid, four-membered ring structure imparts conformational constraint, a desirable feature in drug design for optimizing binding to biological targets. The phenyl substituent provides a site for further functionalization and influences the compound's overall electronic and steric properties. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide delves into the core spectroscopic techniques used for this purpose, explaining the "why" behind the experimental choices and providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Expertise & Experience: The analysis of the ¹H NMR spectrum of this compound requires careful consideration of the diastereotopic protons of the azetidine ring and the characteristic signals of the phenyl group. The choice of solvent can influence chemical shifts, and for this guide, we will reference data obtained in common deuterated solvents such as chloroform-d (CDCl₃).

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data for this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate phasing and baseline correction.

Data Presentation: ¹H NMR of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20 - 7.40m-
CH (benzylic)4.43t8.1
CH₂ (ring)3.25 - 3.45m-
CH₂ (ring)2.20 - 2.40m-
NH2.5 (variable)br s-

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 1553HSP-01-201.[1]

Trustworthiness: The presented data is cross-referenced with established principles of NMR spectroscopy. The downfield shift of the benzylic proton (CH) is due to the deshielding effect of the adjacent phenyl ring and the nitrogen atom. The complex multiplets for the azetidine ring protons arise from geminal and vicinal coupling. The broad singlet for the NH proton is characteristic and its chemical shift can vary with concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a definitive count of the number of unique carbon atoms in the molecule and information about their chemical environment. For this compound, we expect to see distinct signals for the phenyl carbons and the carbons of the azetidine ring.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: A slightly more concentrated sample than for ¹H NMR is often beneficial (20-50 mg in 0.6-0.7 mL of CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing: Fourier transform with appropriate phasing and baseline correction.

Data Presentation: ¹³C NMR of this compound

CarbonChemical Shift (δ, ppm)
Phenyl-C (quaternary)145.4
Phenyl-CH128.5
Phenyl-CH127.0
Phenyl-CH125.8
CH (benzylic)67.2
CH₂ (ring)50.1
CH₂ (ring)30.7

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 1553CDS-01-591.[2]

Trustworthiness: The assignments are consistent with known substituent effects in ¹³C NMR. The quaternary carbon of the phenyl ring is the most downfield among the aromatic signals. The benzylic carbon (CH) is significantly downfield due to the attachment of both the phenyl ring and the nitrogen atom. The two methylene carbons of the azetidine ring are in distinct chemical environments.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Dissolve this compound in CDCl3 with TMS b High-Field NMR Spectrometer a->b c Set Acquisition Parameters b->c d Fourier Transform c->d e Phasing and Baseline Correction d->e f Peak Integration and Multiplicity Analysis (1H) e->f g Chemical Shift Assignment (1H & 13C) f->g

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C-N bond stretches. The choice of sampling technique (e.g., thin film, KBr pellet) can influence the appearance of the spectrum.

Experimental Protocol: FT-IR Data Acquisition

  • Sample Preparation (Thin Film): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Data Presentation: IR Spectroscopy of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, sharpN-H stretch (secondary amine)
3000 - 3100MediumAromatic C-H stretch
2800 - 3000MediumAliphatic C-H stretch
~1600, ~1490, ~1450Medium to strongAromatic C=C stretching
1100 - 1300MediumC-N stretch
690 - 770StrongAromatic C-H out-of-plane bending

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 1553IR-01-201.[3]

Trustworthiness: The presence of a distinct N-H stretching band confirms the secondary amine functionality. The combination of aromatic and aliphatic C-H stretching bands, along with the characteristic aromatic C=C stretching and C-H bending vibrations, provides strong evidence for the overall structure of this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) is a common technique that leads to characteristic fragmentation.

Experimental Protocol: GC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 250 °C at 10 °C/min) to ensure good separation.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Data Presentation: Mass Spectrometry of this compound

m/zRelative Intensity (%)Assignment
13325[M]⁺ (Molecular Ion)
132100[M-H]⁺
10540[C₇H₇N]⁺
10495[C₇H₆N]⁺
7720[C₆H₅]⁺

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 1553MS-01-053.[4]

Trustworthiness: The molecular ion peak at m/z 133 corresponds to the molecular weight of this compound (C₉H₁₁N). The base peak at m/z 132 is due to the loss of a hydrogen atom, likely from the benzylic position, to form a stable iminium ion. The fragment at m/z 104 is characteristic and likely arises from the cleavage of the azetidine ring with loss of ethylene. The presence of the phenyl cation at m/z 77 is also a common feature in the mass spectra of phenyl-containing compounds.

Visualization of Mass Spectrometry Fragmentation

MS_Fragmentation M This compound [M]⁺ (m/z 133) M_H [M-H]⁺ (m/z 132) M->M_H - H• frag104 [C₇H₆N]⁺ (m/z 104) M->frag104 - C₂H₄ frag77 [C₆H₅]⁺ (m/z 77) frag104->frag77 - HCN

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure and purity. By understanding the principles behind the experimental choices and the interpretation of the resulting data, researchers can confidently utilize this important building block in their synthetic and medicinal chemistry endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). ¹H NMR spectrum of this compound. SDBS No. 1553HSP-01-201. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Spectral Database for Organic Compounds (SDBS). ¹³C NMR spectrum of this compound. SDBS No. 1553CDS-01-591. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Spectral Database for Organic Compounds (SDBS). IR spectrum of this compound. SDBS No. 1553IR-01-201. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Spectral Database for Organic Compounds (SDBS). Mass spectrum of this compound. SDBS No. 1553MS-01-053. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

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Discovery and history of 2-substituted azetidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring, once a synthetic challenge, has matured into a privileged scaffold in modern drug discovery. Its unique conformational constraints and ability to impart desirable physicochemical properties have cemented its role as a valuable building block. This guide delves into the core of 2-substituted azetidines, tracing their journey from historical discovery and early synthetic hurdles to the sophisticated methodologies that enable their use in cutting-edge therapeutic design. We will explore the causality behind key experimental choices, detail validated protocols, and examine the impact of this unique heterocycle on medicinal chemistry.

Historical Perspective: The Challenge of the Strained Ring

The story of azetidines begins in the late 19th century, long before their therapeutic potential was realized. The parent, unsubstituted azetidine was first synthesized by Siegmund Gabriel in 1888. However, the synthesis of substituted azetidines, particularly at the C2 position, remained a significant hurdle for chemists for many decades. The primary obstacle is the inherent ring strain of the four-membered system, which makes the ring prone to cleavage and renders its formation via intramolecular cyclization thermodynamically and kinetically challenging.

Early synthetic efforts were often characterized by harsh conditions, low yields, and a lack of generality. These pioneering methods, while not always practical, laid the essential groundwork by defining the challenges that needed to be overcome. They primarily relied on the intramolecular cyclization of γ-haloamines, a strategy that struggled with competing elimination reactions and the formation of larger, more stable rings. This difficult inception set the stage for the development of more elegant and efficient synthetic solutions in the 20th and 21st centuries.

The Evolution of Synthetic Strategy: Mastering the Four-Membered Ring

The growing interest in azetidines as peptide mimics and conformationally restricted amine bioisosteres spurred the development of a diverse array of synthetic methodologies. These modern strategies offer greater control over substitution, stereochemistry, and functional group tolerance.

Intramolecular Cyclization: The Direct Approach Refined

The most intuitive approach, the formation of a C-N bond to close the ring, has been significantly refined with modern reagents. The key to success lies in activating the hydroxyl group of a γ-amino alcohol to create a good leaving group that facilitates an intramolecular SN2 reaction.

Key Methodologies:

  • Mitsunobu Reaction: This reaction utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate the hydroxyl group of a γ-amino alcohol in situ, allowing for cyclization under mild conditions.[1] The choice of this method is often dictated by its tolerance for a wide range of functional groups and its typically high yields.

  • Sulfonate Ester Formation and Base-Mediated Cyclization: A robust and widely used two-step procedure involves converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate), followed by treatment with a strong, non-nucleophilic base (e.g., NaH, KOtBu) to effect ring closure. This provides a clean and often high-yielding pathway to N-substituted azetidines.

Experimental Protocol: Synthesis of N-Benzhydrylazetidin-2-yl)methanol via Intramolecular Cyclization

This protocol details a common sequence for preparing a 2-substituted azetidine from a commercially available amino acid, demonstrating the practical application of the cyclization strategy.

Step 1: Reduction of the Carboxylic Acid To a solution of (S)-4-amino-3-hydroxybutanoic acid in dry tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LAH) portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reduction of the carboxylic acid to the primary alcohol is a crucial first step to set up the 1,3-amino alcohol required for cyclization.

Step 2: N-Protection The resulting amino diol is protected. For example, add benzhydryl bromide and a suitable base like triethylamine in dichloromethane (DCM). The bulky benzhydryl group serves as a protecting group and directs the subsequent cyclization.

Step 3: Selective Sulfonylation of the Primary Hydroxyl The N-protected amino diol is dissolved in pyridine and cooled to 0 °C. Tosyl chloride is added slowly. The primary hydroxyl is more sterically accessible and therefore reacts preferentially over the secondary hydroxyl, installing the leaving group at the desired position.

Step 4: Base-Mediated Cyclization The purified tosylate is dissolved in THF, and a strong base such as sodium hydride (NaH) is added. The mixture is heated to reflux. The base deprotonates the secondary alcohol, which then acts as a nucleophile, displacing the tosylate to form the strained azetidine ring in a 4-exo-tet cyclization.

Step 5: Deprotection (if required) The protecting group on the nitrogen can be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the free amine, which can be further functionalized.[2]

Caption: Workflow for 2-substituted azetidine synthesis.

[2+2] Cycloaddition: The Staudinger Synthesis

One of the most historically significant and versatile methods for constructing the azetidine core is the [2+2] cycloaddition between an imine and a ketene, first reported by Hermann Staudinger in 1907.[3][4] This reaction forms an azetidin-2-one (a β-lactam), which can then be reduced to the corresponding azetidine. The power of this method lies in its convergence and the ability to control stereochemistry.

The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis or trans) at the C3 and C4 positions is influenced by the nature of the substituents and the reaction conditions. The development of chiral auxiliaries and asymmetric catalysis has enabled highly enantioselective versions of this reaction.

Staudinger reactants Imine + Ketene intermediate Zwitterionic Intermediate reactants->intermediate [2+2] Cycloaddition product Azetidin-2-one (β-Lactam) intermediate->product Conrotatory Ring Closure final_product Azetidine product->final_product Reduction (e.g., LAH)

Caption: The Staudinger synthesis of azetidines via β-lactams.

Modern Frontiers: C-H Functionalization and Photocatalysis

Recent advances have pushed the boundaries of azetidine synthesis, moving towards greater efficiency and novel reactivity.

  • Direct C-H Functionalization: Strategies to directly functionalize the C-H bonds of the azetidine ring are highly sought after. Palladium-catalyzed C(sp³)–H amination has been used for the intramolecular synthesis of azetidines.[5] This avoids the need for pre-functionalized starting materials, offering a more atom-economical approach.

  • Photoredox Catalysis: Visible-light photocatalysis has enabled new types of cycloadditions under exceptionally mild conditions. For instance, the aza-Paternò–Büchi reaction, a [2+2] photocycloaddition, can be used to synthesize azetidines from alkenes and oxime precursors using an iridium photocatalyst.[5]

Application in Drug Discovery: A Scaffold of Choice

The incorporation of a 2-substituted azetidine ring into a drug candidate can confer significant advantages, making it a "privileged" scaffold in medicinal chemistry.[2][6][7]

  • Improved Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor, and its basicity can be tuned by the N-substituent, influencing solubility and pharmacokinetic profiles.[7]

  • Metabolic Stability: The compact, strained ring is often more resistant to metabolism by cytochrome P450 enzymes compared to more flexible acyclic or larger heterocyclic analogues.[7]

  • Vectorial Exit Trajectory: The substituent at the 2-position projects from the ring with a well-defined trajectory, allowing chemists to probe specific regions of a biological target's binding pocket with high precision.

  • Novelty and IP Space: As a less-explored scaffold compared to piperidines or pyrrolidines, it offers opportunities for creating novel chemical entities with unique biological activities.

Table 1: Examples of Marketed Drugs Featuring a 2-Substituted Azetidine Core

Drug NameTherapeutic AreaRole of the 2-Substituted Azetidine Moiety
Azetirelin Neurodegenerative DiseaseA thyrotropin-releasing hormone (TRH) analogue where the azetidine-2-carboxamide serves as a key structural element for CNS activity.[8][9][10][11]
Omarigliptin Type 2 DiabetesA long-acting DPP-4 inhibitor. While part of a complex fused system, the core azetidine stereochemistry is critical for its potent, selective inhibitory activity.[12][13][14]

Conclusion and Future Outlook

The journey of the 2-substituted azetidine from a synthetic curiosity to a cornerstone of modern drug design is a powerful illustration of the progress in synthetic organic chemistry. The development of robust, scalable, and stereoselective synthetic routes has been the critical enabling factor.[7] Looking forward, the application of late-stage functionalization techniques, such as direct C-H activation and flow chemistry, will further streamline the synthesis of diverse azetidine libraries for biological screening.[15][16][17] The unique conformational and physicochemical properties of this scaffold ensure that it will remain a valuable tool for medicinal chemists aiming to tackle complex biological targets and design the next generation of therapeutics.

References

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  • Vertex AI Search. (2015, October 1). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.
  • Vertex AI Search. (n.d.). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC - NIH. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Synthesis of Omarigliptin. Retrieved January 7, 2026.
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Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Arylazetidines

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a fascinating and increasingly important structural motif in drug discovery.[1] For many years, their synthesis was considered challenging due to inherent ring strain, leading them to be relatively underexplored compared to their five- and six-membered counterparts like pyrrolidines and piperidines.[1][2] However, recent advancements in synthetic methodologies have made these strained rings more accessible, unveiling their significant potential.[3][4]

The incorporation of an azetidine ring into a molecule can confer desirable physicochemical properties, such as improved metabolic stability, bioavailability, and aqueous solubility.[5] Its rigid, three-dimensional structure provides a fixed orientation for appended substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding.[6]

Within this class, the 2-arylazetidine scaffold is of particular interest. The presence of an aryl group at the 2-position offers a versatile handle for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. These compounds have emerged as privileged structures, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5] This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of 2-arylazetidines, offering insights for their application in drug development.

Synthetic Strategies for 2-Arylazetidines

The construction of the strained 2-arylazetidine ring system requires carefully chosen synthetic strategies. While numerous methods exist for azetidine synthesis in general, specific approaches are favored for achieving the 2-aryl substitution pattern.[3][4] A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor.

One robust method is the base-mediated ring closure of an N-substituted 3-chloro-1-arylpropan-1-amine. The causality behind this approach lies in the generation of a nucleophilic amine that can displace a leaving group at the gamma position. The choice of base is critical; a strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

Experimental Protocol: Regio- and Diastereoselective Synthesis of a trans-3-(hydroxymethyl)-2-arylazetidine

This protocol is adapted from a general, scalable two-step method that proceeds from simple building blocks.[2][5] The key step is a kinetically controlled intramolecular cyclization where the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine ring.[2]

Step 1: Synthesis of the Oxirane Precursor (e.g., N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine) [5]

  • Reaction Setup: To a solution of N-methylbenzylamine (30.0 mmol) in a mixture of ethanol (4 mL) and water (2 mL), add epichlorohydrin (30.0 mmol) dropwise at 0 °C (ice bath).

  • Stirring: Allow the mixture to stir for 5 hours at room temperature.

  • Basification: Cool the mixture again to 0 °C and add toluene (3 mL) followed by sodium hydroxide (54.0 mmol).

  • Second Stirring Phase: Stir the resulting mixture at 25 °C for 16 hours.

  • Work-up and Extraction: Concentrate the mixture under reduced pressure. Add water (20 mL) and extract the organic compounds with dichloromethane (4 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: 10–40% ethyl acetate in hexane) to afford the title compound as a yellowish oil.[5]

Step 2: Intramolecular Cyclization to Form the 2-Arylazetidine [2]

  • Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), prepare a solution of the oxirane precursor (0.5 mmol) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a pre-prepared mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (a "superbase") to the cooled solution. The use of this strong base is crucial for achieving deprotonation at the benzylic position, initiating the cyclization.[2]

  • Reaction Monitoring: Stir the reaction at -78 °C. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature, then extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting product via column chromatography to yield the 2-arylazetidine. Spectroscopic methods like NMR are used to confirm the trans geometry of the substituents.[2]

Key Biological Activities of 2-Arylazetidines

The unique structural and electronic properties of 2-arylazetidines have led to their investigation across multiple therapeutic areas.

Anticancer Activity

The 2-arylazetidine scaffold has proven to be a promising framework for the development of novel anticancer agents.[1] Derivatives have shown significant cytotoxicity against various cancer cell lines, often with selectivity over normal cells.[7]

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism for the antitumor effect of certain 2-arylazetidines is the inhibition of critical cell survival and proliferation pathways.

  • STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting tumor growth and survival. Novel azetidine-based compounds have been identified as potent, irreversible inhibitors of STAT3 activation.[8] These compounds covalently bind to cysteine residues within the STAT3 protein, preventing its phosphorylation and downstream signaling. This selective inhibition leads to a loss of viability and induction of cell death in cancer cells harboring aberrantly active STAT3.[8]

  • AKT/GSK-3β Pathway Inhibition: The PI3K/AKT pathway is another crucial signaling cascade that is frequently dysregulated in cancer. A series of 2-azetidinone (a related β-lactam structure) derivatives demonstrated potent anti-proliferative activity against breast cancer cell lines.[7] The lead compound was found to decrease the phosphorylation of both AKT and its downstream target, GSK-3β, effectively inhibiting this key survival pathway and inducing apoptosis.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor AKT AKT Receptor->AKT Activates JAK JAK Receptor->JAK Activates GSK3b GSK-3β AKT->GSK3b Inhibits (Phosphorylation) STAT3 STAT3 Gene Gene Transcription STAT3->Gene Promotes JAK->STAT3 Phosphorylates Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Angiogenesis Angiogenesis Gene->Angiogenesis Arylazetidine 2-Arylazetidine Inhibitor Arylazetidine->AKT Inhibits (Phosphorylation) Arylazetidine->STAT3 Inhibits (Covalent Binding)

Simplified diagram of anticancer mechanisms of 2-arylazetidines.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazole-conjugated 2-azetidinonesHeLa (Cervical Cancer)58.86[9]
2-Azetidinone derivative (19w)MCF-7 (Breast Cancer)5.79[7]
2-Azetidinone derivative (19w)MDA-MB-231 (Breast Cancer)6.86[7]
Azetidine-based STAT3 Inhibitor (H172)Breast Cancer Models0.38 - 0.98[8]
Antimicrobial Activity

The 2-azetidinone ring, also known as the β-lactam ring, is the cornerstone of one of the most important classes of antibiotics.[10] It is therefore not surprising that novel 2-arylazetidine and 2-azetidinone derivatives exhibit significant antibacterial and antifungal properties.[11][12]

Mechanism of Action

While the precise mechanisms for novel derivatives are varied, the classical action of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. They act as irreversible inhibitors of the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan polymers that form the cell wall. This inhibition weakens the cell wall, leading to lysis and bacterial death. It is plausible that many new 2-arylazetidinone derivatives act via similar mechanisms, although other targets cannot be excluded.

Spectrum of Activity

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[13][14] For example, certain novel 2-azetidinone derivatives showed greater efficacy against Gram-negative bacteria than the standard antibiotic amoxicillin-clavulanate.[14] Another study highlighted a compound with high activity against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[10][13]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Inoculum: Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of twofold serial dilutions of the test 2-arylazetidine compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., amoxicillin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. 2-Arylazetidine derivatives have demonstrated significant anti-inflammatory properties in various models.[1][15]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often achieved by suppressing the production of pro-inflammatory mediators. One novel azetidine derivative, KHG26792, was shown to attenuate the production of inflammatory cytokines like IL-6, IL-1β, and TNF-α, as well as nitric oxide in microglial cells stimulated by amyloid-β.[16] This effect was linked to the compound's ability to decrease the translocation of the pro-inflammatory transcription factor NF-κB and modulate the Akt/GSK-3β signaling pathway.[16] These compounds also exhibit antioxidant properties, reducing levels of reactive oxygen species (ROS) and lipid peroxidation, which contribute to the inflammatory process.[16]

G cluster_workflow Synthesis and Evaluation Workflow Start Precursors (e.g., Amine, Epichlorohydrin) Synthesis Chemical Synthesis (e.g., Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound Pure 2-Arylazetidine Derivative Purification->Compound Screening Biological Screening Compound->Screening Anticancer Anticancer Assays (MTT, Apoptosis) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial AntiInflam Anti-inflammatory Assays (Cytokine Measurement) Screening->AntiInflam Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead AntiInflam->Lead

General workflow for the development of 2-arylazetidine drug candidates.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 2-arylazetidines and their biological activity is crucial for rational drug design. Studies have revealed several key trends:

  • Aryl Substituents: The nature and position of substituents on the 2-aryl ring significantly impact potency. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting target binding. For example, in a series of antibacterial azetidinones, compounds with a sulfadiazine skeleton were generally more active than those with a sulfisoxazole skeleton.[13]

  • Substituents on the Azetidine Ring: Functionalization at other positions on the azetidine ring can also influence activity. The stereochemistry of these substituents is often critical, with one diastereomer showing significantly higher activity than others.[2]

  • N-Substituent: The group attached to the azetidine nitrogen plays a vital role in determining the compound's overall properties, including its mechanism of action and pharmacokinetic profile.

Future Perspectives

The 2-arylazetidine scaffold is a highly versatile and promising platform for the discovery of new therapeutic agents. Its unique combination of structural rigidity and synthetic tractability makes it an attractive starting point for medicinal chemistry campaigns.[17] Future research will likely focus on expanding the diversity of 2-arylazetidine libraries through novel synthetic methods and exploring their potential against a wider range of biological targets. As our understanding of the structure-activity relationships for this class of compounds grows, so too will our ability to design potent and selective modulators of disease-related pathways, paving the way for the next generation of azetidine-containing drugs.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). PubMed. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. (2020). Semantic Scholar. Available at: [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. (2010). PubMed. Available at: [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Available at: [Link]

  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

  • 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. (2016). PubMed. Available at: [Link]

  • Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. (2017). PubMed. Available at: [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (1996). PubMed. Available at: [Link]

  • Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. (2012). PMC - NIH. Available at: [Link]

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. (2022). MDPI. Available at: [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. (2016). ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some 2-Azetidinone Derivatives. (2011). Oriental Journal of Chemistry. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.org. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures | Request PDF. (2013). ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling and Use of 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylazetidine and its derivatives are increasingly vital scaffolds in medicinal chemistry and drug development, prized for their unique conformational constraints and synthetic versatility. However, the inherent ring strain of the four-membered azetidine core, while synthetically useful, also imparts specific reactivity and potential hazards that demand rigorous safety and handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses necessary for the safe and effective use of this compound in a research and development setting. By understanding the underlying chemical principles of its reactivity, researchers can mitigate risks and foster a culture of safety in the laboratory.

Understanding the Inherent Hazards of the Azetidine Ring

The azetidine ring is a four-membered heterocycle containing a nitrogen atom. Its structure is characterized by significant ring strain, which is a key driver of its chemical reactivity.[1] While more stable than the analogous three-membered aziridine ring, this strain makes the azetidine susceptible to ring-opening reactions, particularly under acidic or nucleophilic conditions.[2][3][4] For this compound, the presence of the phenyl group can further influence its reactivity and biological interactions.[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Corrosion/Irritation: It is often classified as a skin irritant (Category 2) and in some cases can cause severe skin burns and eye damage (Skin Corrosion 1B).[6][7][8] This is a critical consideration for handling, as direct contact can lead to significant injury.

  • Serious Eye Damage/Irritation: Contact with eyes can cause serious irritation (Category 2/2A) or irreversible damage.[6][8]

  • Acute Toxicity: It may be harmful or toxic if swallowed (Acute Toxicity Category 3 or 4) and potentially harmful if inhaled or in contact with skin.[2][8]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[2]

Physicochemical Properties and Stability

Understanding the physical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource
CAS Number 22610-18-0[2]
Molecular Formula C9H11N[2]
Molecular Weight 133.19 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[5]
Boiling Point 216 °C at 760 mmHg[2]
Flash Point 85.2 ± 16.9 °C[2]
Storage Temperature 2-8°C[9]

Stability and Reactivity Profile:

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides. The lone pair on the nitrogen atom makes it basic and susceptible to reaction with acids.

  • Reactivity: The strained ring is prone to nucleophilic ring-opening reactions.[10] This reactivity is a key consideration when choosing reaction conditions and purification methods.

  • Decomposition: Hazardous decomposition products can include carbon oxides and nitrogen oxides, especially during combustion.[11]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A robust PPE strategy is the most critical line of defense against accidental exposure to this compound.[12] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[12] For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[13]

  • Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be used.[10]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used.[12][14] Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or perforation before and during use and changed immediately if contamination is suspected.[15]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[10] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place.[16]

Safe Handling Protocols: From Weighing to Waste

Adherence to meticulous handling protocols is paramount to preventing exposure and ensuring the integrity of experiments.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transfers, and reactions, must be performed within a properly functioning chemical fume hood.[11] The fume hood sash should be kept as low as possible to maximize containment.

Step-by-Step Handling Procedures

Weighing and Transferring:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling.

  • Weighing: If weighing a solid form, use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. For liquids, use a tared, sealed container and perform the transfer using a calibrated pipette or syringe.

  • Transfers: Use a funnel for liquid transfers to minimize the risk of spills. For transfers to a reaction vessel, add the compound slowly and in a controlled manner.

  • Cleaning: After transfer, decontaminate any surfaces, including the balance, with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.

Reaction Setup and Monitoring:

  • Vessel Selection: Use glassware that is free from cracks or defects. Ensure all joints are properly sealed.

  • Solvent and Reagent Compatibility: Carefully consider the reactivity of this compound. Avoid strong acids unless they are a required part of the reaction, in which case, the addition should be slow and controlled, potentially at a reduced temperature.

  • Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

Storage and Segregation

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9] Recommended storage is at 2-8°C.[9] It should be segregated from strong oxidizing agents and acids.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[17] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][18] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][18] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]

Spill Management
  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all ignition sources.

    • Contact your institution's emergency response team or environmental health and safety department immediately.

    • Do not attempt to clean up a major spill without proper training and equipment.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including unused material, contaminated consumables (e.g., gloves, wipes, pipette tips), and reaction residues, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[19]

  • Waste Containers: Use clearly labeled, leak-proof containers that are compatible with the waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Segregation: Do not mix this compound waste with incompatible materials.

Visualizing Safety Workflows

Standard Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials and Glassware prep_fume_hood->prep_materials weigh Weigh/Measure this compound prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Reaction transfer->reaction decontaminate Decontaminate Surfaces and Glassware reaction->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic for Accidental Exposure

G cluster_response Immediate Response cluster_action Subsequent Actions exposure Exposure Occurs remove_from_source Remove from Source of Exposure exposure->remove_from_source alert_colleagues Alert Colleagues exposure->alert_colleagues flush_area Flush Affected Area (15+ min) remove_from_source->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical report_incident Report Incident to Supervisor/EHS seek_medical->report_incident

Caption: Decision-making process for responding to an accidental exposure.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and drug developers. Its unique properties, however, necessitate a thorough understanding of its potential hazards and a disciplined approach to its handling. By implementing the robust safety protocols outlined in this guide—from the foundational principles of PPE and engineering controls to detailed handling procedures and emergency preparedness—researchers can confidently and safely unlock the synthetic potential of this important heterocyclic scaffold. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence.

References

  • Jorgensen, M. R., & Yoon, T. P. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8873–8879.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Emergency Procedures. Retrieved from [Link]

  • Sparrow, C. (2025, June 19). What are the safety precautions when handling azetidine? Sparrow Blog.
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29).
  • Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylazetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Beilstein-Institut. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. European Journal of Medicinal Chemistry.
  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

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Methodological & Application

Application Notes & Protocols: Synthetic Routes to N-Protected 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylazetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and serve as a bioisostere for other aromatic rings.[1][2] Its incorporation into drug candidates can lead to improved metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the primary synthetic strategies for accessing N-protected 2-phenylazetidines, intended for researchers in organic synthesis and drug development. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, compare common N-protecting group strategies, and provide detailed, field-tested protocols for the most robust synthetic routes.

Strategic Overview of Synthetic Disconnections

The construction of the strained four-membered azetidine ring requires specific and often carefully controlled reaction conditions. The primary strategies can be broadly categorized into two main approaches: intramolecular cyclization of a linear precursor and intermolecular cycloaddition reactions.

G cluster_start Common Starting Materials cluster_methods Core Synthetic Strategies cluster_product Target Molecule A Aromatic Aldehydes (e.g., Benzaldehyde) M1 Intramolecular Cyclization A->M1 Imino-Aldol/ Reduction B γ-Amino Alcohol Precursors B->M1 Activation & Ring Closure C Alkenes & Imines M2 [2+2] Cycloaddition C->M2 Photochemical/ Thermal Activation P N-Protected This compound M1->P M2->P

Caption: High-level overview of synthetic approaches to this compound.

The Workhorse Method: Intramolecular Cyclization of γ-Amino Alcohols

The most prevalent and versatile strategy for synthesizing 2-substituted azetidines is the intramolecular cyclization of a γ-amino alcohol. This method relies on a classical intramolecular Williamson ether synthesis analogue, where the nitrogen atom acts as the nucleophile and displaces a leaving group at the γ-position.

Causality and Experimental Choices: The success of this reaction hinges on two key factors:

  • Nitrogen Nucleophilicity: The nitrogen atom must be sufficiently nucleophilic to attack the γ-carbon. The choice of the N-protecting group is critical. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) decrease nucleophilicity, often requiring stronger bases or harsher conditions for cyclization. In contrast, groups like benzyl (Bn) or a temporary protonation state allow for higher nucleophilicity. The Boc group can be challenging due to its potential lability under certain conditions.

  • Leaving Group Quality: The hydroxyl group of the γ-amino alcohol is a poor leaving group and must be converted into a more reactive species. This is typically achieved by converting it to a sulfonate ester (e.g., tosylate, mesylate) or by using Mitsunobu conditions.

Protocol 1: Synthesis of N-Tosyl-2-phenylazetidine via Imino-Aldol Reaction

This protocol is adapted from a general and convenient route that builds the carbon skeleton first, followed by reduction and cyclization.[3] It is a robust method that provides excellent yields and control.

G cluster_workflow Protocol 1 Workflow S1 Step 1: Imine Formation (Benzaldehyde + p-Toluenesulfonamide) S2 Step 2: Imino-Aldol Reaction (Imine + tert-Butyl Acetate Enolate) S1->S2 N-Tosylarylaldimine S3 Step 3: Reduction (LAH Reduction of Ester) S2->S3 N-Tosyl-β-aminoester S4 Step 4: Cyclization (TsCl, KOH) S3->S4 γ-Amino Alcohol P Final Product: N-Tosyl-2-phenylazetidine S4->P

Caption: Workflow for the synthesis of N-Tosyl-2-phenylazetidine.

Step 1: Synthesis of N-Tosyl-β-aminoester (1)

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equiv) and p-toluenesulfonamide (1.0 equiv) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC), cool the reaction and remove the solvent under reduced pressure to yield the N-tosylbenzaldimine.

  • Enolate Formation: In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

  • Imino-Aldol Reaction: To the LDA solution, slowly add tert-butyl acetate (1.1 equiv) at -78 °C and stir for 30 minutes to generate the ester enolate.[3]

  • Add a solution of the N-tosylbenzaldimine (1.0 equiv) in THF to the enolate solution at -78 °C. Allow the reaction to stir for 2-3 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-tosyl-β-aminoester 1 .

Step 2: Reduction to γ-Amino Alcohol (2)

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the N-tosyl-β-aminoester 1 (1.0 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir until a granular precipitate forms.

  • Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude γ-amino alcohol 2 , which is often used in the next step without further purification.[3]

Step 3: Cyclization to N-Tosyl-2-phenylazetidine (3)

  • Dissolve the crude γ-amino alcohol 2 (1.0 equiv) in THF.

  • Add powdered potassium hydroxide (KOH) (5.0 equiv) followed by p-toluenesulfonyl chloride (TsCl) (1.2 equiv).[3]

  • Heat the mixture to reflux for 30-60 minutes. The reaction is typically rapid.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, N-Tosyl-2-phenylazetidine 3 .

StepProductTypical YieldReference
Imino-AldolN-Tosyl-β-aminoester85-95%[3]
Reductionγ-Amino Alcohol>90% (crude)[3]
CyclizationN-Tosyl-2-phenylazetidine80-90%[3]

Alternative Route: Ring Closure of Epoxide Precursors

An alternative and powerful method involves the base-induced ring closure of an N-protected amino epoxide. This strategy leverages the high reactivity of the strained epoxide ring.

Causality and Experimental Choices: The key to this synthesis is controlling the regioselectivity of the intramolecular ring-opening. The amine nucleophile can attack either the proximal or distal carbon of the epoxide. According to Baldwin's Rules, the 4-exo-tet cyclization to form the azetidine is kinetically favored over the 5-endo-tet cyclization that would form a pyrrolidine.[4] The use of a strong, non-nucleophilic base (e.g., LiDA, KOR) is crucial to deprotonate the N-H of the protected amine without competing in the ring-opening.[4]

Protocol 2: Synthesis of N-Boc-2-phenylazetidine

This protocol is based on the regio- and diastereoselective method developed by Pálmai et al.[4]

G cluster_workflow Protocol 2 Workflow S1 Step 1: Epoxide Formation (N-Boc-benzylamine + Epichlorohydrin) S2 Step 2: Base-Induced Cyclization (LiDA-KOR Superbase) S1->S2 N-Boc-N-benzyl-oxiranemethanamine P Final Product: N-Boc-2-phenylazetidine S2->P 4-exo-tet cyclization

Caption: Workflow for the synthesis of N-Boc-2-phenylazetidine.

Step 1: Synthesis of N-Boc-N-benzyl-1-(oxiran-2-yl)methanamine (4)

  • Protect commercially available benzylamine with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to obtain N-Boc-benzylamine.

  • In a round-bottom flask, dissolve N-Boc-benzylamine (1.0 equiv) in a suitable solvent like DMF.

  • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • After gas evolution ceases, add epichlorohydrin (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with water. Extract with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the epoxide precursor 4 .

Step 2: Cyclization to N-Boc-2-phenylazetidine (5)

  • Superbase Preparation: In a flame-dried flask under an inert atmosphere, prepare the LiDA-KOR superbase. Add potassium tert-butoxide (KOtBu) (2.2 equiv) to anhydrous THF. Cool to -78 °C and add a solution of LDA (prepared in situ from diisopropylamine and n-BuLi) (2.2 equiv).[4]

  • Cyclization: To this cold superbase solution, add a solution of the epoxide precursor 4 (1.0 equiv) in THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-2-phenylazetidine 5 . This method has been shown to produce the desired azetidine in excellent yields with high diastereoselectivity.[4]

Advanced & Emerging Methods: [2+2] Photocycloadditions

While intramolecular cyclizations are robust, [2+2] cycloadditions offer an elegant and convergent approach to the azetidine core. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example. Modern advancements have enabled these reactions to proceed under visible light using photocatalysts.[2][5]

Mechanistic Principle: In these reactions, a photocatalyst absorbs visible light and transfers its energy to an oxime or imine precursor, promoting it to an excited triplet state. This excited species can then undergo a [2+2] cycloaddition with an alkene partner to form the azetidine ring.[2][5] While these methods are powerful for constructing highly functionalized azetidines, they often require careful optimization of the photocatalyst, solvent, and light source, and may necessitate the synthesis of specialized precursors.[5]

A Note on N-Protecting Groups

The choice of the nitrogen protecting group is a critical strategic decision that impacts not only the cyclization step but also the subsequent manipulation of the this compound product.

Protecting GroupInstallationStabilityCleavage ConditionsKey Considerations
Tosyl (Ts) TsCl, Pyridine or other baseVery robust; stable to strong acids, bases, and many redox reagents.Harsh conditions: Na/NH₃, HBr/phenol, Mg/MeOH.Activates adjacent C-H bonds. Difficult to remove.[3]
Boc Boc₂O, base (e.g., Et₃N, DMAP)Stable to base and nucleophiles.Acidic conditions (e.g., TFA, HCl in dioxane).Widely used in peptide synthesis; orthogonal to many other groups.[4]
Cbz CbzCl, baseStable to acid.Catalytic hydrogenation (e.g., H₂, Pd/C).Cleavage conditions are mild and orthogonal to acid/base labile groups.
Benzyl (Bn) BnBr, baseStable to non-reducing conditions.Catalytic hydrogenation (e.g., H₂, Pd/C).Can be cleaved simultaneously with Cbz groups.

Conclusion

The synthesis of N-protected 2-phenylazetidines is a well-established field with several reliable and high-yielding methods available to the synthetic chemist. The intramolecular cyclization of γ-amino alcohols, particularly via an initial imino-aldol condensation, represents the most common and versatile "workhorse" approach. For alternative substitution patterns or when exploring different synthetic logics, the ring closure of epoxide precursors offers a powerful and stereoselective option. While advanced photochemical methods provide rapid access to complex scaffolds, they require more specialized setups. The ultimate choice of route will depend on the available starting materials, desired substitution pattern, and the specific N-protecting group required for subsequent synthetic transformations.

References

  • Ritu, B., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
  • Al-Zoubi, R. M., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions. Tetrahedron Letters.
  • Pálmai, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubChem.
  • Various Authors. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate.
  • CymitQuimica. (n.d.). CAS 22610-18-0: this compound. CymitQuimica.
  • Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Schindler Group. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Portfolio.

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Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 2-Phenylazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and increasingly vital scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, endows it with a unique reactivity profile, intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1] This "tuned" reactivity allows for selective chemical manipulations while often conferring advantageous pharmacokinetic properties, such as improved metabolic stability, solubility, and three-dimensionality to parent molecules.[2]

Among substituted azetidines, the chiral this compound motif is of particular importance. The phenyl group can serve as a key pharmacophoric element for interactions with biological targets, while the stereocenter at the C2 position is frequently critical for biological activity.[3] Consequently, the development of robust, scalable, and highly enantioselective methods to access this specific chiral building block is a paramount objective for synthetic and medicinal chemists.

This guide provides an in-depth exploration of validated strategies for the asymmetric synthesis of this compound. It moves beyond a simple recitation of procedures to dissect the underlying principles, explain the rationale for methodological choices, and offer detailed, actionable protocols for laboratory execution.

Part 1: Foundational Strategies for Asymmetric Induction

The construction of a stereochemically defined, strained four-membered ring presents significant synthetic challenges. Historically, syntheses often relied on diastereomeric induction using stoichiometric chiral auxiliaries.[4][5] While effective, modern approaches increasingly favor catalytic asymmetric methods for their efficiency and atom economy. The primary strategies can be broadly categorized into three main approaches, each with distinct advantages.

G A Intramolecular Cyclization (e.g., of γ-amino halides/alcohols) D Chiral Auxiliary Control (e.g., tert-Butanesulfinamide) A->D directs ring closure E Chiral Catalyst Control (e.g., Metal-Ligand Complex) A->E directs ring closure B Stereoselective Reduction (e.g., of chiral β-lactams) B->D directs reduction C Asymmetric Cycloaddition (e.g., [2+2] or [3+1] reactions) C->E creates chiral environment

Caption: Core strategies for asymmetric this compound synthesis.

Intramolecular Cyclization via Chiral Auxiliaries

This classic and reliable strategy involves the cyclization of an acyclic precursor bearing a chiral auxiliary. The auxiliary, often derived from a readily available chiral pool starting material, directs the stereochemical outcome of the ring-forming step. One of the most powerful and versatile auxiliaries for this purpose is tert-butanesulfinamide.[6]

Causality of Stereocontrol: The tert-butanesulfinyl group serves multiple roles. It activates the imine for nucleophilic attack and its bulky nature effectively shields one face of the molecule. The reaction of a Grignard or organolithium reagent with an N-sulfinylimine derived from benzaldehyde proceeds with high diastereoselectivity, dictated by a rigid, six-membered chair-like transition state where the nucleophile adds to the less sterically hindered face. The subsequent intramolecular cyclization preserves this newly established stereocenter.

Reduction of Chiral β-Lactams (Azetidin-2-ones)

β-Lactams are readily accessible via the Staudinger [2+2] cycloaddition of a ketene and an imine.[7] By employing a chiral auxiliary on the imine nitrogen, the cycloaddition can be rendered highly diastereoselective. The resulting chiral β-lactam can then be reduced to the corresponding azetidine using strong reducing agents like borane or lithium aluminum hydride.

Expert Insight: The choice of reducing agent is critical. Agents like borane-THF complex (BH₃·THF) are often preferred as they are less prone to causing ring-opening side reactions compared to more aggressive hydrides, a known risk with strained ring systems.[3]

Catalytic Asymmetric Cycloadditions

Modern synthetic efforts focus on using a substoichiometric amount of a chiral catalyst to generate the enantiopure product. Copper- and rhodium-catalyzed reactions have shown particular promise. For instance, copper-catalyzed [3+1] cycloadditions can construct the azetidine ring with excellent enantioselectivity.[2][3] Similarly, photocatalytic methods like the aza-Paternò–Büchi reaction represent a cutting-edge approach to forming the ring under mild conditions.[1][2]

Mechanistic Rationale: In these reactions, a chiral ligand coordinates to the metal center, creating a defined chiral environment. The substrates are brought together within this chiral pocket, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other, thus leading to an enantiomerically enriched product.

Part 2: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including details on reagent preparation, reaction execution, purification, and expected outcomes.

Protocol 1: Chiral Auxiliary-Directed Synthesis via N-tert-Butanesulfinylimine

This protocol details a robust and highly diastereoselective synthesis of N-Boc-2-phenylazetidine, starting from benzaldehyde and employing (R)-tert-butanesulfinamide as the chiral auxiliary.

Workflow Overview

G A Step 1: Imine Formation B Step 2: Grignard Addition A->B Benzaldehyde + (R)-t-Bu-sulfinamide C Step 3: Intramolecular Cyclization (SN2) B->C 3-chloropropyl magnesium bromide D Step 4: Auxiliary Cleavage & Boc Protection C->D Base (e.g., K2CO3) E Final Product: (S)-N-Boc-2-phenylazetidine D->E HCl, then Boc2O

Caption: Workflow for the chiral auxiliary-directed synthesis of this compound.

Step 2.1: Synthesis of (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
(R)-(+)-tert-Butanesulfinamide121.215.00 g41.251.0
Benzaldehyde106.124.61 mL45.381.1
Copper(II) Sulfate (anhydrous)159.6113.17 g82.502.0
Dichloromethane (DCM)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-tert-butanesulfinamide, anhydrous copper(II) sulfate, and dichloromethane.

  • Add benzaldehyde to the suspension via syringe.

  • Stir the mixture vigorously at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting sulfinamide is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or solid. The product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

    • Expected Yield: >95%

    • Rationale: Copper(II) sulfate acts as a Lewis acid to activate the aldehyde and as a dehydrating agent to drive the condensation reaction to completion.

Step 2.2: Diastereoselective Grignard Addition

Procedure:

  • Dissolve the crude N-sulfinylimine (41.25 mmol) in 150 mL of anhydrous THF in a 500 mL flame-dried, three-neck flask under nitrogen.

  • Cool the solution to -48 °C using an acetonitrile/dry ice bath.

  • Slowly add 3-chloropropylmagnesium bromide (1.0 M in THF, 50 mL, 50 mmol, 1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below -40 °C.

  • Stir the reaction at -48 °C for 4-6 hours. Monitor by TLC for the disappearance of the imine.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -48 °C.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Expert Insight: The low temperature (-48 °C) is crucial for maximizing diastereoselectivity by favoring the kinetically controlled addition via the Zimmerman-Traxler-like transition state.

    • Expected Diastereomeric Ratio (d.r.): >95:5

Step 2.3: Intramolecular Cyclization and Final Deprotection/Protection

Procedure:

  • Dissolve the crude sulfinamide from the previous step in 100 mL of N,N-dimethylformamide (DMF).

  • Add potassium carbonate (17.1 g, 123.75 mmol, 3.0 equiv) to the solution.

  • Heat the suspension to 70 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water (200 mL), and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is the N-sulfinyl-2-phenylazetidine.

  • To the crude product, add 50 mL of methanol and 20 mL of 4M HCl in 1,4-dioxane. Stir at room temperature for 1 hour.

  • Concentrate the mixture to dryness to obtain the crude this compound hydrochloride salt.

  • Dissolve the crude salt in DCM (100 mL), cool to 0 °C, and add triethylamine (17.2 mL, 123.75 mmol, 3.0 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O, 10.8 g, 49.5 mmol, 1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purify the final product by flash column chromatography (5-10% EtOAc/Hexanes).

    • Expected Overall Yield: 60-75% over 4 steps.

    • Expected Enantiomeric Excess (ee): >98% (as determined by chiral HPLC analysis).

Part 3: Comparative Data of Synthetic Methods

The choice of synthetic route depends on factors such as scale, desired purity, and available starting materials. The following table summarizes key performance indicators for different approaches.

MethodStereocontrol ElementTypical YieldTypical ee (%)Key AdvantagesLimitations
Chiral Auxiliary (tert-Butanesulfinamide)Stoichiometric Chiral Auxiliary60-75%>98%Highly reliable, excellent stereocontrol, well-established.[6]Multi-step, requires stoichiometric auxiliary, atom-inefficient.
β-Lactam Reduction Chiral Auxiliary (Staudinger)50-70%90-98%Access to diverse substitution patterns, well-understood reaction.[7]Requires strong reducing agents, potential for ring-opening.
Cu-Catalyzed [3+1] Cycloaddition Chiral Ligand (e.g., Bisphosphine)70-90%90-99%Catalytic, high atom economy, convergent.[4][5]Catalyst/ligand synthesis can be complex, substrate scope may be limited.
Photocatalytic [2+2] Cycloaddition Chiral Catalyst/Sensitizer65-85%>95%Mild reaction conditions, utilizes visible light.[1][2]Requires specialized photochemical equipment, catalyst sensitivity.

Part 4: Conclusion and Future Perspectives

The asymmetric synthesis of this compound has evolved significantly, moving from classical auxiliary-based methods to highly efficient catalytic strategies. The N-tert-butanesulfinamide approach remains a benchmark for reliability and stereochemical fidelity, making it an excellent choice for laboratory-scale synthesis where absolute stereocontrol is paramount.

Looking forward, the field is advancing towards even more sustainable and efficient methodologies. The development of novel chiral catalysts for cycloaddition and C-H functionalization reactions promises to further streamline access to these valuable building blocks.[2] These next-generation approaches will undoubtedly accelerate the discovery and development of new therapeutics by placing complex chiral azetidine scaffolds readily into the hands of medicinal chemists.

References

  • Benchchem. Application Notes and Protocols: Azetidines in Asymmetric Catalysis.
  • Zhang, X., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. Ph.D. Thesis.
  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Request PDF.
  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Portal.
  • Benchchem. (2S)-2-phenylazetidinehydrochloride.
  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • ResearchGate. Asymmetric synthesis of 2-substituted azetidines.
  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • National Institutes of Health (NIH). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs.

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Application Notes & Protocols: 2-Phenylazetidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern drug discovery.[1][2] Its unique combination of high ring strain (approximately 25.4 kcal/mol), conformational rigidity, and sp³-rich character confers significant advantages in the design of bioactive molecules.[1][3] The incorporation of an azetidine motif can enhance critical pharmacokinetic properties such as metabolic stability, aqueous solubility, and receptor selectivity.[1][4]

Among the diverse array of substituted azetidines, 2-phenylazetidine holds a privileged position. This building block introduces a phenyl group, a common pharmacophoric element, directly onto the strained four-membered ring.[3][5] This arrangement not only influences the molecule's reactivity but also provides a vector for interaction with biological targets.[3] The rigid framework allows for the precise spatial orientation of substituents, a crucial factor in optimizing drug-receptor interactions.[3][6] Furthermore, the inherent strain of the azetidine ring makes it a synthetically versatile intermediate, prone to selective ring-opening reactions that yield highly functionalized acyclic amines.[3][7]

This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical transformations, and applications, complete with field-proven protocols for the research scientist.

Physicochemical Characteristics

This compound is a cyclic amine that is typically a colorless to pale yellow liquid or solid, soluble in common organic solvents.[5] Its hydrochloride salt form is often used to improve stability and handling.[3]

PropertyValueSource
Molecular Formula C₉H₁₁N[5][8][9]
Molecular Weight 133.19 g/mol [8][9]
IUPAC Name This compound[8]
CAS Number 22610-18-0[8][9]
SMILES C1CNC1C2=CC=CC=C2[5][8]

Core Synthetic Strategies

The synthesis of the strained azetidine ring requires carefully controlled conditions. Several robust methods have been developed, with stereoselectivity being a primary focus for medicinal chemistry applications.

Diagram: Synthetic Logic for 2-Arylazetidines

cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Ring Closure cluster_3 Product A N-Alkyl-benzylamine C N-Benzyl-N-alkyl-1- (oxiran-2-yl)methanamine A->C Step 1: Alkylation B Epichlorohydrin B->C D Strong Base-Mediated Intramolecular Cyclization (4-exo-tet) C->D Step 2: Deprotonation at Benzylic Position E trans-3-(Hydroxymethyl)- 2-arylazetidine D->E Regio- & Diastereoselective Ring Formation

Caption: General workflow for the two-step synthesis of 2-arylazetidines.

Protocol 1: Regio- and Diastereoselective Synthesis of a this compound Derivative

This protocol is adapted from a general and scalable two-step method for producing versatile 2-arylazetidines from simple starting materials.[10][11] The key is a kinetically controlled, base-mediated intramolecular cyclization that favors the formation of the strained four-membered ring over the thermodynamically preferred five-membered ring.[10][11]

Step 1: Synthesis of N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine Intermediate

  • To a solution of N-methylbenzylamine (1.0 eq) in a mixture of ethanol (EtOH) and water (2:1 v/v), add epichlorohydrin (1.0 eq) dropwise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 5 hours.

  • Cool the reaction back to 0 °C. Add toluene and solid sodium hydroxide (NaOH).

  • Stir the biphasic mixture vigorously at 25 °C for 16 hours.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Add water to the residue and perform an extraction with dichloromethane (DCM, 4x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the oxirane intermediate as a yellowish oil.[11]

Step 2: Intramolecular Cyclization to Form the Azetidine Ring

  • Prepare the Superbase: In a flame-dried Schlenk tube under an inert nitrogen atmosphere, cool a 1 M solution of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF, 2.0 eq) to -78 °C (dry ice/acetone bath).

  • Add diisopropylamine (2.0 eq) followed by the dropwise addition of a 1.6 M solution of n-butyllithium (n-BuLi) in hexanes (3.0 eq).

  • Stir the resulting mixture at -78 °C for 20 minutes to generate the lithium diisopropylamide-potassium tert-butoxide (LiDA-KOR) superbase.[11]

  • Ring Closure: Dissolve the oxirane intermediate from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the pre-formed superbase solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. The reaction exclusively deprotonates the benzylic position, initiating the ring closure.[11]

  • Quench: Carefully add water and diethyl ether to the cold mixture and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to yield the trans-3-(hydroxymethyl)-1-methyl-2-phenylazetidine.[11]

Key Reactions & Transformations

This compound serves as a versatile hub for generating molecular diversity. Its reactivity can be broadly categorized into functionalization of the nitrogen atom and strain-releasing ring-opening reactions.

Diagram: Key Reaction Pathways of this compound

cluster_0 N-Functionalization cluster_1 Ring-Opening Start This compound N_Func Electrophile (e.g., R-COCl, R-SO₂Cl) Start->N_Func RO_Func Lewis Acid (LA) + Nucleophile (NuH) Start->RO_Func N_Prod N-Acyl / N-Sulfonyl This compound N_Func->N_Prod Preserves Ring RO_Prod γ-Amino Alcohol / Ether (Functionalized Acyclic Amine) RO_Func->RO_Prod SN2-type Attack

Caption: Divergent reactivity of the this compound scaffold.

A. N-Functionalization

The secondary amine of the azetidine ring is a prime site for introducing substituents to modulate physicochemical properties or to serve as an attachment point for other fragments.

Protocol 2: N-Tosylation of this compound

This protocol describes the synthesis of 2-aryl-N-tosylazetidines, which are common intermediates for further transformations, particularly ring-opening reactions.[7][12] The tosyl group activates the nitrogen, making the ring more susceptible to nucleophilic attack.

  • Dissolve the precursor γ-amino alcohol (1.0 eq) in THF.

  • Add potassium hydroxide (KOH) to the solution.

  • Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) and reflux the mixture for 30-60 minutes. This step combines the tosylation of the amine and the base-mediated cyclization into the N-tosylazetidine.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-aryl-N-tosylazetidine.[12]

B. Ring-Opening Reactions

The high ring strain of azetidines can be harnessed to drive highly regioselective ring-opening reactions, providing access to complex, functionalized linear amines from a simple cyclic precursor.[3][7]

Protocol 3: Lewis Acid-Mediated Ring-Opening with an Alcohol Nucleophile

This procedure details the Sₙ2-type ring-opening of an N-tosylated this compound to generate a γ-amino ether. The Lewis acid activates the azetidine, and the nucleophile attacks the most sterically accessible and electronically favorable carbon (C4), breaking the C-N bond.[7]

  • Dissolve (S)-2-phenyl-N-tosylazetidine (1.0 eq) in the desired alcohol solvent (e.g., methanol, ethanol), which acts as both the solvent and the nucleophile.

  • Cool the solution to the desired temperature (e.g., 0 °C to 40 °C, reaction time and stereoselectivity can be temperature-dependent).

  • Add a Lewis acid such as scandium(III) triflate (Sc(OTf)₃, catalytic amount, e.g., 10 mol%) to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the nonracemic γ-amino ether.[7]

Applications in Bioactive Scaffolds

The this compound motif and its derivatives are found in a variety of compounds explored for therapeutic applications. The rigid structure and its ability to present substituents in well-defined spatial orientations make it a valuable scaffold in fragment-based drug discovery and lead optimization.[11]

Therapeutic AreaExample Scaffold / FindingReference
Antimicrobial Phenyl azetidine-2-one sulfonyl derivatives show potent activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]
Antimicrobial Pyridine-containing 3-chloro-4-phenyl-azetidin-2-ones exhibit good antibacterial activity against strains like Staphylococcus aureus.[13]
Antitubercular Azetidine derivatives have been shown to disrupt mycolic acid biosynthesis, a critical pathway for the Mycobacterium tuberculosis cell wall.[1]
CNS Disorders Azetidines are promising building blocks for treatments of neurological conditions such as Parkinson's disease and Tourette's syndrome.[2]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a powerful and versatile building block for modern medicinal chemistry. Its inherent ring strain is not a liability but a synthetic asset, enabling controlled ring-opening reactions to build complex acyclic molecules. Simultaneously, its rigid, three-dimensional structure provides an excellent scaffold for the precise positioning of pharmacophoric groups. The continued development of novel, stereoselective synthetic routes ensures that this compound and its derivatives will remain at the forefront of efforts to create the next generation of therapeutic agents.

References

  • Ring-opening Mechanism of 2-Phenyl-3-amineazetidine to Form Thiazole or Oxazole. (2025). Chinese Journal of Organic Chemistry.
  • (2S)-2-phenylazetidinehydrochloride | Benchchem.
  • CAS 22610-18-0: this compound - CymitQuimica.
  • Alwar, S., et al. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.
  • Alwar, S., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur.
  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry - ACS Publications.
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Publishing.
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Rani, P. & Reddy, C. (2025). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate.
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. NIH.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • This compound | C9H11N | CID 568971. PubChem - NIH.
  • This compound (C9H11N). PubChemLite.
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  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • This compound | CAS 22610-18-0 | SCBT. Santa Cruz Biotechnology.
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Applications of 2-Phenylazetidine in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity offer medicinal chemists unique advantages in designing novel therapeutic agents with enhanced potency, selectivity, and desirable physicochemical properties.[3] This guide focuses on the 2-phenylazetidine motif, a specific embodiment of this scaffold that holds significant promise for the development of new drugs, particularly for disorders of the central nervous system (CNS).

The this compound Scaffold: A Gateway to Novel CNS Therapeutics

The this compound scaffold incorporates a phenyl group at the 2-position of the azetidine ring. This seemingly simple addition has profound implications for drug design. The phenyl group can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.[1] Furthermore, the rigid azetidine ring precisely orients the phenyl group in three-dimensional space, a key factor for achieving high target selectivity.[1]

The structural resemblance of the this compound core to the phenethylamine motif, which is present in numerous endogenous neurotransmitters and CNS-active drugs, makes it a particularly attractive starting point for the design of novel neuromodulators.[4] The constrained nature of the azetidine ring, when compared to the flexible ethylamine chain of phenethylamines, can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[3]

Synthesis of this compound Derivatives: Strategies and Protocols

The synthesis of enantiomerically pure 2-substituted azetidines has historically been a challenge.[5] However, recent advances in synthetic methodology have made these valuable building blocks more accessible.

General Synthetic Strategies

Several key strategies are employed for the synthesis of the this compound core:

  • Intramolecular Nucleophilic Substitution: This is a widely used method that involves the cyclization of a precursor containing a leaving group and a nucleophilic amine.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): Readily available β-lactams can be reduced to the corresponding azetidines.[1]

  • [2+2] Cycloadditions: Photochemical cycloadditions can be employed to construct the four-membered ring.

  • Ring Contraction Methods: This approach starts with a larger, more easily synthesized ring system that is then contracted to the desired azetidine.[1]

Protocol 1: Enantioselective Synthesis of a this compound Precursor

This protocol outlines a method for the synthesis of a chiral 2-substituted azetidine-2-carbonitrile, which can serve as a versatile intermediate for the preparation of a variety of this compound derivatives. This method utilizes a chiral auxiliary to control the stereochemistry.[6]

Step 1: Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate [6]

  • To a solution of γ-butyrolactone and a catalytic amount of PBr₃ under an inert atmosphere, add Br₂ dropwise at 100 °C.

  • After the addition is complete, cool the mixture to room temperature and remove excess Br₂ under a stream of nitrogen.

  • Dissolve the residue in methanol and stir for 20 hours at room temperature.

  • Work up the reaction with saturated aqueous Na₂SO₃ and extract with a suitable organic solvent (e.g., n-hexane).

  • Purify the resulting α-bromo-γ-butyrolactone by distillation.

  • React the purified lactone with (S)-1-phenylethylamine in a suitable solvent to yield a diastereomeric mixture of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylates.

  • Separate the diastereomers using column chromatography.

Step 2: Amidation of the Ester [6]

  • Treat the desired diastereomer of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate with a 7N solution of ammonia in methanol.

  • Stir the reaction at room temperature for several days.

  • Purify the resulting amide by column chromatography.

Step 3: Dehydration to the Nitrile [6]

  • Dissolve the amide in 1,4-dioxane and cool to approximately 10 °C.

  • Add pyridine followed by trifluoroacetic anhydride under an inert atmosphere.

  • Stir the reaction for 2 hours at room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the residue to obtain the desired (S)-1-((S)-1′-phenylethyl)azetidine-2-carbonitrile.

Enantioselective Synthesis of this compound Precursor cluster_0 Step 1: Ester Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration gamma-Butyrolactone gamma-Butyrolactone alpha-Bromo-gamma-butyrolactone alpha-Bromo-gamma-butyrolactone gamma-Butyrolactone->alpha-Bromo-gamma-butyrolactone Br2, PBr3 Diastereomeric Esters Diastereomeric Esters alpha-Bromo-gamma-butyrolactone->Diastereomeric Esters (S)-1-phenylethylamine Separated Ester Separated Ester Diastereomeric Esters->Separated Ester Chromatography Amide Amide Separated Ester->Amide NH3/MeOH Nitrile Precursor Nitrile Precursor Amide->Nitrile Precursor TFAA, Pyridine caption Synthetic workflow for a chiral this compound precursor.

Caption: Synthetic workflow for a chiral this compound precursor.

Applications in CNS Drug Discovery: Targeting Dopamine Receptors

The this compound scaffold is particularly well-suited for the development of modulators of dopamine receptors, which are key targets for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[5][7] The phenethylamine substructure embedded within this compound provides a starting point for designing ligands that can interact with the orthosteric binding site of dopamine receptors.[4]

Case Study: Hypothetical Development of a D₂ Receptor Partial Agonist

Third-generation antipsychotics often act as partial agonists at the dopamine D₂ receptor.[8] A library of this compound derivatives could be synthesized and screened for D₂ receptor partial agonism. The following table illustrates the type of structure-activity relationship (SAR) data that could be generated from such a screening campaign.

CompoundD₂ Ki (nM)Intrinsic Activity (%)
1a HH15045
1b 4-ClH7550
1c 4-OCH₃H20040
1d HCH₃12060
1e Hn-propyl5065

This data is hypothetical and for illustrative purposes only.

The SAR from this hypothetical data suggests that:

  • Electron-withdrawing substituents on the phenyl ring (e.g., 4-Cl) may improve binding affinity.

  • Alkylation of the azetidine nitrogen can modulate both affinity and intrinsic activity, with a propyl group appearing optimal in this small set.

Dopamine Receptor Signaling Modulation This compound Derivative This compound Derivative D2 Receptor D2 Receptor This compound Derivative->D2 Receptor Binds as partial agonist G-protein G-protein D2 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces conversion ATP ATP ATP->Adenylyl Cyclase Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Modulates caption Modulation of D2 receptor signaling by a this compound.

Caption: Modulation of D2 receptor signaling by a this compound.

Protocol 2: Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol describes a standard method for determining the binding affinity of test compounds for the dopamine D₂ receptor.

Materials:

  • Cell membranes expressing human dopamine D₂ receptors.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compounds (this compound derivatives).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add [³H]-Spiperone to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds.

Future Perspectives

The this compound scaffold represents a promising area for drug discovery, particularly in the CNS therapeutic area. Its unique combination of a rigid, sp³-rich core and an aromatic moiety provides a solid foundation for the design of potent and selective ligands. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to a diverse range of this compound derivatives and the exploration of their therapeutic potential against a wider array of biological targets.

References

  • Kawabata, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26235-26239. [Link]

  • PubChem. This compound. [Link]

  • Nagy, J. B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11225-11236. [Link]

  • Willy, B., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(5), 786-791. [Link]

  • Di Martino, R. M. C., et al. (2018). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Molecules, 23(11), 2948. [Link]

  • Wang, H., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Singh, G. S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Kumar, V., et al. (2025). PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. ResearchGate. [Link]

  • Wang, C., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]

  • Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]

  • Żuk, J., et al. (2023). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 28(1), 178. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Basith, S., et al. (2024). Review on allosteric modulators of dopamine receptors so far. Journal of Neurochemistry, 169(3), 326-340. [Link]

  • Beaulieu, J. M., et al. (2015). Dopamine receptors – IUPHAR Review 13. British Journal of Pharmacology, 172(1), 1-23. [Link]

  • Kaur, R., et al. (2023). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 28(19), 6891. [Link]

  • Roy, J. (2014). Using central nervous system (CNS) drugs as leads for non-CNS targets. F1000Research, 3, 40. [Link]

  • Aldrey, A., & Cordeiro, M. N. D. S. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1395. [Link]

  • Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]

Sources

The Synthesis of 2-Phenylazetidine Derivatives: A Detailed Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a distinct advantage in the design of novel therapeutics. The conformational rigidity of the azetidine core can lead to enhanced binding affinity and selectivity for biological targets. Among the vast landscape of azetidine derivatives, 2-phenylazetidines represent a particularly valuable class of compounds. The presence of the phenyl group provides a key structural motif for π-stacking interactions and serves as a versatile handle for further functionalization, making these derivatives attractive building blocks in the synthesis of complex bioactive molecules.[1][2] This guide provides a detailed exploration of robust and scalable experimental protocols for the synthesis of 2-phenylazetidine derivatives, offering insights into the underlying chemical principles and practical considerations for their successful implementation in a research setting.

Strategic Approaches to the Synthesis of 2-Phenylazetidines

The construction of the strained four-membered azetidine ring has historically presented a synthetic challenge. However, a number of effective strategies have been developed, each with its own set of advantages and considerations. The primary synthetic routes to 2-phenylazetidines and their derivatives can be broadly categorized as follows:

  • Intramolecular Cyclization: This is the most common and versatile approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the azetidine ring.[2]

  • Reduction of β-Lactams (Azetidin-2-ones): The corresponding azetidine can be obtained by the reduction of the carbonyl group of a readily accessible β-lactam.[2]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct pathway to the azetidine core.[2] Modern advancements have also introduced visible-light-mediated photocatalytic [2+2] cycloadditions.[2]

  • Palladium-Catalyzed C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a powerful and modern approach for the direct formation of the azetidine ring with high selectivity.[2]

This guide will focus on providing detailed protocols for two highly effective and adaptable methods: a regio- and diastereoselective intramolecular cyclization and a classical approach involving the reduction of a β-lactam precursor.

Protocol 1: Regio- and Diastereoselective Synthesis of trans-3-(Hydroxymethyl)-2-phenylazetidines via Intramolecular Cyclization

This two-step protocol, adapted from the work of Pázmándi et al., offers a general and scalable method for the synthesis of versatile 2-arylazetidines with excellent overall yields.[3][4] The key steps involve the synthesis of an oxiranylmethyl-benzylamine intermediate followed by a base-induced intramolecular cyclization.

Experimental Workflow

Protocol_1_Workflow start Starting Materials: N-substituted benzylamine Epichlorohydrin or Tosylated Epoxide step1 Step 1: Synthesis of Oxiranylmethyl-benzylamine Intermediate (2) start->step1 General Procedure A or B step2 Step 2: LiDA-KOR Induced Azetidine Formation step1->step2 Intermediate (2) product Product: trans-3-(Hydroxymethyl)-2-phenylazetidine (1) step2->product General Procedure D

Caption: Workflow for the two-step synthesis of trans-3-(hydroxymethyl)-2-phenylazetidines.

Step 1: Synthesis of the Oxiranylmethyl-benzylamine Intermediate

General Procedure A: From Epichlorohydrin [4]

  • To a solution of the desired N-substituted benzylamine (1.0 equiv) in a mixture of ethanol (EtOH, 4 mL) and water (2 mL), add epichlorohydrin (1.0 equiv) at 0 °C (ice bath).

  • Stir the reaction mixture for 5 hours at room temperature.

  • Cool the mixture to 0 °C and add toluene (3 mL) followed by sodium hydroxide (NaOH, 1.8 equiv).

  • Stir the resulting mixture at 25 °C for 16 hours.

  • Perform a standard aqueous work-up and purify the crude product by column chromatography on silica gel to afford the desired oxiranylmethyl-benzylamine intermediate.

Rationale: This procedure involves the initial nucleophilic opening of the epoxide ring of epichlorohydrin by the benzylamine, followed by an in-situ base-mediated ring-closing to reform the epoxide. This two-step, one-pot process is efficient for generating the key intermediate.

Step 2: LiDA-KOR Induced Azetidine Formation

General Procedure D: Intramolecular Cyclization [4]

  • To a solution of the oxiranylmethyl-benzylamine intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of potassium tert-butoxide (KOtBu, 1.0 M in THF, 1.2 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the trans-3-(hydroxymethyl)-2-phenylazetidine derivative.

Mechanistic Insight:

Mechanism_Protocol_1 cluster_0 Deprotonation cluster_1 Intramolecular Cyclization (4-exo-tet) cluster_2 Work-up Intermediate Oxiranylmethyl-benzylamine Anion Lithium Amide Intermediate Intermediate->Anion LDA Cyclization Nucleophilic Attack on Epoxide Anion->Cyclization KOtBu Product_alkoxide Potassium Alkoxide of Azetidine Cyclization->Product_alkoxide Final_Product trans-3-(Hydroxymethyl)- This compound Product_alkoxide->Final_Product aq. NH4Cl

Caption: Simplified mechanism for the base-induced intramolecular cyclization.

The use of a combination of LDA and KOtBu is crucial for the success of this reaction. LDA, a strong, non-nucleophilic base, deprotonates the benzylic position to form a carbanion. The subsequent addition of KOtBu facilitates the intramolecular nucleophilic attack of the nitrogen on the epoxide, leading to the formation of the azetidine ring. This reaction proceeds with high regio- and diastereoselectivity, favoring the formation of the trans isomer. This method has been shown to be scalable, with successful reactions performed on a 20 mmol scale with comparable yields to smaller scale reactions.[3][4]

Data Summary: Scope of the LiDA-KOR-Induced Azetidine Formation[4]
EntryR² (Aryl Group)ProductYield (%)
1MePh1a 87
2EtPh1b 85
3BnPh1c 79
4Me4-MeO-Ph1d 81
5Me4-Cl-Ph1e 75

Protocol 2: Synthesis of 2-Oxo-Azetidine Derivatives and Their Subsequent Reduction

This protocol outlines a classical approach to azetidine synthesis through the formation of a β-lactam (2-oxo-azetidine) intermediate, followed by its reduction. This method is particularly useful for accessing a wide variety of substituted azetidines. The first part of this protocol is adapted from the work of Sharma et al. on the synthesis of phenothiazine-containing 2-oxo-azetidines.[5]

Step 1: Synthesis of Schiff Base (Imines)
  • Dissolve the primary amine (1.0 equiv) and a substituted benzaldehyde (1.0 equiv) in a suitable solvent such as acetone or ethanol at room temperature.

  • Stir the reaction mixture on a magnetic stirrer for 2-4 hours.

  • For less reactive starting materials, gently heat the mixture on a steam bath for 2.5-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter the precipitated product.

  • Purify the crude Schiff base by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imine.

Step 2: [2+2] Cycloaddition for 2-Oxo-Azetidine Formation (Staudinger Synthesis)
  • Dissolve the purified Schiff base (1.0 equiv) and triethylamine (Et₃N, 1.1 equiv) in an anhydrous solvent such as acetone or dichloromethane (DCM) at room temperature.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equiv) dropwise with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, followed by heating on a steam bath for 2.5-4.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the product.

  • Purify the crude 2-oxo-azetidine derivative by column chromatography or recrystallization.

Mechanistic Rationale: This reaction, known as the Staudinger synthesis, involves the [2+2] cycloaddition of a ketene (formed in situ from chloroacetyl chloride and triethylamine) with the imine (Schiff base). This is a powerful method for the construction of the β-lactam ring.

Step 3: Reduction of the 2-Oxo-Azetidine to the Corresponding Azetidine

A common method for the reduction of the β-lactam carbonyl is the use of a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃).

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH, 2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the 2-oxo-azetidine derivative (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude azetidine derivative by column chromatography.

Safety Precaution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure should be performed with extreme caution, especially on a larger scale.

Conclusion and Future Directions

The protocols detailed in this guide represent robust and versatile methods for the synthesis of this compound derivatives, which are valuable building blocks in drug discovery and development. The choice of synthetic strategy will depend on the desired substitution pattern, stereochemistry, and the scale of the synthesis. Asymmetric synthesis of 2-phenylazetidines, often employing chiral auxiliaries such as Ellman's tert-butyl sulfinamide, is a critical area for the development of enantiopure pharmaceuticals.[2] Furthermore, the continued development of novel catalytic methods, including photocatalysis and C-H activation strategies, promises to provide even more efficient and environmentally benign routes to these important heterocyclic compounds.[2]

References

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4:2, 42-51. [Link]

  • Pázmándi, V. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Pázmándi, V. et al. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring - Semantic Scholar. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 999149. [Link]

  • ResearchGate. The synthesis of azetidines with intramolecular cyclization of.... [Link]

  • ACS Publications. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Phenylazetidine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Strained Scaffold

In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its significance stems from a unique combination of physicochemical properties: inherent ring strain (approximately 25.4 kcal/mol), a high fraction of sp³ carbons, and conformational rigidity.[1][2] These features can confer improved metabolic stability, enhanced solubility, and unique three-dimensional exit vectors for molecular exploration compared to more common five- and six-membered rings.[1][3]

Within this class, 2-phenylazetidine stands out as an exceptionally valuable chiral building block for drug discovery.[2][4][5] The presence of the phenyl group at the C2 position not only influences the electronic properties and reactivity of the azetidine core but also serves as a crucial pharmacophoric element in its own right, capable of engaging in key interactions with biological targets.[2][4] This guide provides an in-depth exploration of this compound's application in synthesis, detailing core synthetic transformations and providing field-proven protocols for its use in constructing novel bioactive molecules.

Core Synthetic Strategies & Protocols

The synthetic utility of this compound is primarily exploited through two major pathways: functionalization of the ring nitrogen and strategic, strain-releasing ring-opening reactions.

A. N-Functionalization: Modulating Properties at the Nitrogen Hub

The secondary amine of the this compound scaffold is the most common site for synthetic elaboration. Modification at this position allows for the introduction of diverse chemical functionalities, enabling chemists to fine-tune a molecule's pharmacokinetics, target affinity, and overall biological activity.[6]

This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Rationale:

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the azetidine nitrogen, forming the nucleophilic azetidide anion without competing in the substitution reaction. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) and the reactants but do not participate in the reaction, facilitating the Sₙ2 substitution.

  • Temperature: Moderate heating is often necessary to drive the reaction to completion, particularly with less reactive electrophiles like alkyl chlorides.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 15 minutes to ensure activation of the amine.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound.

cluster_workflow N-Alkylation Workflow start This compound + Base (K₂CO₃) in DMF add_electrophile Add Alkyl Halide (R-X) start->add_electrophile Activate react Heat (60-80 °C) Monitor by TLC/LC-MS add_electrophile->react Initiate Sₙ2 workup Aqueous Workup & Extraction react->workup Reaction Complete purify Column Chromatography workup->purify product N-Alkylated this compound purify->product

Caption: General workflow for the N-alkylation of this compound.

B. Strain-Release Ring-Opening: Accessing Chiral γ-Amino Alcohols

The inherent strain of the azetidine ring can be harnessed as a driving force for chemical reactions. Nucleophilic ring-opening provides a powerful method to access highly functionalized, linear molecules with well-defined stereochemistry, which would be challenging to synthesize otherwise.[7][8] Lewis acid activation of an N-protected this compound is a robust strategy for achieving highly regioselective ring-opening.[7][9]

This protocol, adapted from the work of Ghorai et al., describes the synthesis of chiral 1,3-amino ethers via an Sₙ2-type ring-opening of (S)-2-phenyl-N-tosylazetidine with an alcohol nucleophile.[7]

Rationale:

  • N-Tosyl Group: The electron-withdrawing tosyl (Ts) group is crucial. It reduces the basicity of the nitrogen, preventing it from coordinating too strongly and deactivating the Lewis acid. It also serves as an excellent activating group, making the ring carbons more electrophilic.

  • Lewis Acid (e.g., Cu(OTf)₂): The Lewis acid coordinates to the nitrogen atom of the N-tosylazetidine. This coordination polarizes the C-N bonds, significantly increasing the electrophilicity of the ring carbons and making them susceptible to nucleophilic attack.

  • Regioselectivity & Mechanism: The reaction proceeds via an Sₙ2 mechanism. The nucleophile (alcohol) preferentially attacks the more electrophilic and sterically accessible benzylic carbon (C2), leading to inversion of configuration at that center. This high regioselectivity is a key advantage, preventing the formation of isomeric products.[7]

Experimental Protocol:

  • Substrate Synthesis: Synthesize (S)-2-phenyl-N-tosylazetidine from the corresponding γ-amino alcohol via treatment with TsCl/KOH.[9]

  • Ring-Opening Reaction: To a solution of (S)-2-phenyl-N-tosylazetidine (1.0 equiv., >99% ee) in the desired alcohol solvent (e.g., methanol), add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C). Monitor the reaction by TLC until the starting material is consumed.[7]

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude 1,3-amino ether by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

cluster_mechanism Sₙ2 Ring-Opening Mechanism A N-Tosyl-2-phenylazetidine B Lewis Acid (LA) Coordination A->B + LA C Activated Complex B->C Activation E Transition State C->E Attack at C2 D Nucleophile (R-OH) Backside Attack D->E F Ring-Opened Product (γ-Amino Ether) E->F Inversion of Stereochemistry

Caption: Mechanism of Lewis acid-mediated Sₙ2 ring-opening.

Table 1: Representative Data for Lewis Acid-Mediated Ring-Opening of (S)-2-phenyl-N-tosylazetidine with Alcohols[7]

EntryAlcohol (Solvent)Lewis Acid (LA)Temp (°C)Yield (%)ee (%)
1MeOHCu(OTf)₂408590
2EtOHCu(OTf)₂408288
3i-PrOHCu(OTf)₂407886
4MeOHZn(OTf)₂408089
C. Application as a Conformationally Constrained Phenylalanine Analog

In drug design, constraining the conformation of a flexible pharmacophore can lock it into its bioactive conformation, leading to increased potency and receptor selectivity.[10] The this compound core serves as an excellent, conformationally constrained analog of the amino acid phenylalanine.[11] This strategy is particularly effective in the design of peptides and small molecules that target receptors or enzymes recognizing phenylalanine residues.

The synthesis of constrained analogs of neurotransmitters is a proven strategy for developing novel CNS-active agents.[11][12] By replacing the flexible phenylalanine backbone with the rigid this compound scaffold, medicinal chemists can probe the specific spatial requirements of neurotransmitter receptors and transporters, leading to compounds with enhanced selectivity and modified pharmacological profiles. The synthesis of these molecules often involves standard peptide coupling techniques after appropriate N-protection of the azetidine ring.

Case Studies: Bioactive Molecules from this compound

  • Enzyme Inhibitors: The rigid framework of this compound is ideal for positioning functional groups to interact with enzyme active sites. Azetidine-derived carbamates have been developed as potent and selective covalent inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammation.[13] Other azetidin-2-one derivatives have shown inhibitory activity against leukocyte elastase and metalloproteinases, highlighting their potential as anti-inflammatory and anti-cancer agents.[14]

  • Antimicrobial Agents: While the most famous azetidine-containing antibiotics are the β-lactams (azetidin-2-ones), the core this compound scaffold is also used to build novel antimicrobial agents.[15][16] By attaching phenothiazine and other heterocyclic moieties, researchers have synthesized compounds with promising antibacterial, antifungal, and antitubercular activities.[15][17]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique structural and stereochemical features provide a robust platform for synthesizing diverse bioactive molecules through straightforward N-functionalization or strategic strain-release ring-opening reactions. The continued development of novel synthetic methodologies to access diversely substituted azetidines will undoubtedly expand their role in drug discovery campaigns.[3][18] As the demand for molecules with improved three-dimensionality and tailored pharmacokinetic profiles grows, the application of this compound and its derivatives is set to become even more prominent in the development of next-generation therapeutics.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. Retrieved from [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 218-225. Retrieved from [Link]

  • Kovács, E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11247–11258. Retrieved from [Link]

  • Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with nitriles. Tetrahedron Letters, 47(32), 5389-5393. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]

  • Generative AI, Gemini. (2024). Synthesis of bioactive 2-azetidinones and their pharmacological activity.
  • Degennaro, L., et al. (2018). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry, 6, 419. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1845–1852. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from [Link]

  • Futamura, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(26), 5857-5865. Retrieved from [Link]

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  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Retrieved from [Link]

  • Turos, E., et al. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Bioorganic & Medicinal Chemistry Letters, 13(14), 2355–2358. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 19(6), 7571–7607. Retrieved from [Link]

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  • Zhang, H., et al. (2024). C–H Functionalization-Enabled 11-Step Semisynthesis of (−)-Veragranine A and Characterization of Synthetic Analogs in Osteoarthritis-related Pain Treatment. Journal of the American Chemical Society, 146(24), 16499–16509. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Phenylazetidine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1] Its unique combination of high ring strain (~25.4 kcal/mol) and sp³-rich three-dimensionality offers medicinal chemists a powerful tool to navigate complex biological space.[2][3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the constrained geometry of the azetidine ring can lock substituents into well-defined spatial orientations, enhancing binding affinity and selectivity for protein targets.[1]

The 2-phenylazetidine core, specifically, serves as a foundational structure for agents targeting the central nervous system (CNS).[4] The phenyl group provides a crucial anchor for aromatic interactions within receptor binding pockets, while the azetidine nitrogen acts as a key polar contact and a point for synthetic diversification.[4] These derivatives have shown significant promise as modulators of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain and are the targets of many established antidepressants and psychostimulants.[5][6] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this compound derivatives as potential therapeutic agents.

Section 1: Synthetic Strategies for 2-Arylazetidines

Accessing the strained azetidine ring requires carefully chosen synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern, stereochemistry, and scalability.

Foundational Synthetic Approaches

Historically, the synthesis of azetidines has been challenging due to the inherent ring strain.[7] Key strategies that have proven effective include:

  • Intramolecular Nucleophilic Substitution: This is a cornerstone approach, typically involving the cyclization of a γ-amino alcohol or a related precursor where a leaving group at the γ-position is displaced by the nitrogen atom.[7]

  • Reduction of β-Lactams (Azetidin-2-ones): Given the wide availability of β-lactam precursors, their reduction to the corresponding azetidines is a powerful and frequently used method.[7][8]

  • [2+2] Cycloadditions: Photocycloaddition reactions can be employed to form the azetidine ring directly, offering a convergent approach to complex derivatives.[9]

A general and convenient modern route involves the synthesis of N-tosyl-β-aminoesters from N-tosylarylaldimines, followed by reduction and cyclization.[10] This multi-step process provides excellent control over the final structure.

General Synthetic Workflow Diagram

The following diagram illustrates a common workflow for synthesizing 2-aryl-N-tosylazetidines, which can be subsequently deprotected or modified.

G cluster_0 Step 1: β-Amino Ester Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Aryl Aldehyde + Tosylamide B N-Tosylarylimine A->B Condensation E N-Tosyl-β-aminoester B->E C tert-Butyl Acetate + LDA D Ester Enolate C->D Deprotonation D->E Addition F γ-Amino Alcohol E->F LAH Reduction G 2-Aryl-N-tosylazetidine F->G TsCl / KOH

Caption: A multi-step workflow for the synthesis of 2-arylazetidines.

Protocol: Synthesis of 2-Phenyl-N-tosylazetidine

This protocol is adapted from established methodologies for the synthesis of 2-aryl-N-tosylazetidines.[10]

Materials:

  • tert-Butyl acetate, Diisopropylamine, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF, anhydrous)

  • N-tosylbenzaldimine

  • Lithium aluminum hydride (LAH)

  • Tosyl chloride (TsCl), Potassium hydroxide (KOH)

  • Standard glassware for inert atmosphere synthesis, silica gel for chromatography.

Procedure:

  • Preparation of N-Tosyl-β-aminoester (1):

    • Generate Lithium Diisopropylamide (LDA) by adding n-BuLi (1.0 eq) to a solution of diisopropylamine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

    • Add tert-butyl acetate (1.0 eq) to the LDA solution and stir for 30 minutes to form the ester enolate.

    • Add a solution of N-tosylbenzaldimine (0.9 eq) in THF to the enolate solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Purify the crude product by silica gel chromatography to yield the N-tosyl-β-aminoester.

  • Reduction to γ-Amino Alcohol (2):

    • Add the purified β-aminoester (1.0 eq) dropwise to a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C.

    • Stir the mixture at room temperature for 12-16 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain the crude γ-amino alcohol.

  • Cyclization to 2-Phenyl-N-tosylazetidine (3):

    • Dissolve the crude γ-amino alcohol (1.0 eq) in THF.

    • Add powdered KOH (3.0 eq) followed by tosyl chloride (1.2 eq).

    • Reflux the mixture for 30-60 minutes, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, filter, and concentrate the filtrate.

    • Purify the residue by silica gel chromatography to obtain the final product, 2-phenyl-N-tosylazetidine.

Causality: The use of a bulky tert-butyl ester in Step 1 often improves yields compared to smaller esters like ethyl acetate.[10] The tosyl group serves as both a protecting group and an activating group, facilitating the final cyclization step.

Section 2: Therapeutic Potential as Monoamine Reuptake Inhibitors

A primary therapeutic application for this compound derivatives is the modulation of monoamine neurotransmission.[11] Deficiencies in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are implicated in the pathophysiology of depression and other neuropsychiatric disorders.[11][12] Monoamine transporters (SERT, NET, and DAT) are responsible for clearing these neurotransmitters from the synaptic cleft, thereby terminating their signal.[12] Inhibiting one or more of these transporters increases the synaptic concentration of the respective neurotransmitter(s), a well-established mechanism for treating depression.[11]

Mechanism of Action at the Synapse

This compound derivatives can act as competitive inhibitors at the substrate-binding site of monoamine transporters. The phenyl ring engages in hydrophobic and aromatic interactions, while the protonated azetidine nitrogen forms a key ionic bond, mimicking the endogenous monoamine substrates.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (containing DA, NE, 5-HT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Receptor Postsynaptic Receptors SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding & Signal Inhibitor This compound Derivative Inhibitor->Transporter BLOCKS G A Library of this compound Derivatives B Primary Screen: In Vitro Transporter Binding/Uptake Assays (DAT, NET, SERT) A->B C Determine IC₅₀ / Kᵢ Identify Potent Hits B->C Analyze Data D Secondary Screen: In Vitro Neuroprotection Assays (e.g., Oxidative Stress Model) C->D Prioritize Hits F In Vivo Efficacy Models: - Locomotor Activity (CNS Effects) - Cerebral Ischemia (Neuroprotection) C->F Select Leads for CNS Activity E Assess Cell Viability Select Neuroprotective Hits D->E Analyze Data E->F Select Leads G Lead Candidate F->G Evaluate Behavioral & Histological Outcomes

Caption: A hierarchical cascade for the biological evaluation of compounds.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents, particularly for CNS disorders. Its unique structural constraints and synthetic tractability allow for the fine-tuning of pharmacological properties. By employing a logical and hierarchical evaluation strategy, from targeted in vitro assays measuring monoamine transporter inhibition to comprehensive in vivo models assessing behavioral and neuroprotective outcomes, researchers can effectively unlock the therapeutic potential of this important chemical class. The protocols and frameworks provided herein offer a robust starting point for scientists and drug development professionals aiming to explore and advance this compound derivatives from bench to potential clinical application.

References

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  • Chekulaiev, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Retrieved from [Link]

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice v1. protocols.io. Retrieved from [Link]

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  • JoVE. (2022). Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software l Protocol Preview. YouTube. Retrieved from [Link]

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. Retrieved from [Link]

  • Csatay, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11215-11227. Retrieved from [Link]

  • Chekulaiev, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Retrieved from [Link]

  • Chekulaiev, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • Chekulaiev, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Retrieved from [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. Retrieved from [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Retrieved from [Link]

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  • Al-Zoubi, R. M., et al. (2007). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron, 63(1), 199-207. Retrieved from [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine | Request PDF. Retrieved from [Link]

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  • Futamura, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(26), 5855-5863. Retrieved from [Link]

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Sources

Scalable synthesis of trans-3-(hydroxymethyl)-2-arylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Scalable, Stereoselective Synthesis of trans-3-(Hydroxymethyl)-2-arylazetidines

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Azetidines are a vital class of four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry and materials science.[1] Their strained ring system imparts unique conformational rigidity and metabolic stability, making them attractive scaffolds for drug design. Specifically, the trans-3-(hydroxymethyl)-2-arylazetidine core represents a versatile synthon, enabling further functionalization to access a diverse chemical space.

This document provides a detailed, scalable, and field-proven protocol for the stereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. The presented strategy is a robust three-step sequence that begins from readily available starting materials and offers high yields and excellent control over the relative stereochemistry.[2]

The synthetic pathway is as follows:

  • Imino-Aldol Condensation: A lithium enolate of tert-butyl acetate undergoes a diastereoselective addition to an N-tosylarylaldimine, establishing the C2-C3 bond and setting the crucial trans stereochemistry of the final product.

  • Ester Reduction: The resulting β-amino ester is chemoselectively reduced to the corresponding γ-amino alcohol using a powerful hydride reagent.

  • Intramolecular Cyclization: The γ-amino alcohol is activated and undergoes an intramolecular nucleophilic substitution to form the strained azetidine ring.

This approach is designed for scalability, with each step involving well-understood, reliable transformations amenable to large-scale production.

Visualizing the Synthetic Workflow

The overall process can be visualized as a linear three-step synthesis, converting simple precursors into the target heterocyclic scaffold.

G cluster_start Starting Materials cluster_step1 Step 1: Imino-Aldol Reaction cluster_step2 Step 2: Ester Reduction cluster_step3 Step 3: Intramolecular Cyclization SM1 tert-Butyl Acetate INT1 Intermediate 1 (N-Tosyl-β-amino Ester) SM1->INT1 LDA, THF, -78 °C SM2 Aryl-N-tosylaldimine SM2->INT1 LDA, THF, -78 °C INT2 Intermediate 2 (N-Tosyl-γ-amino Alcohol) INT1->INT2 LAH, THF, 0 °C to RT PROD Final Product (trans-Azetidine) INT2->PROD 1. TsCl, Pyridine 2. KOH, THF, Reflux caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Mechanistic Insights and Rationale

A deep understanding of the underlying mechanisms is critical for successful execution, optimization, and troubleshooting.

Step 1: Stereocontrol via Imino-Aldol Reaction

The cornerstone of this synthesis is the initial carbon-carbon bond formation. The reaction between an ester enolate and an imine is a variant of the classic aldol reaction.[3]

  • Causality of Reagent Choice: Lithium diisopropylamide (LDA) is used to generate the lithium enolate of tert-butyl acetate. LDA is a strong, sterically hindered, non-nucleophilic base, which ensures rapid and complete deprotonation without competing side reactions like addition to the ester carbonyl.

  • Stereoselectivity: The addition of the planar enolate to the imine typically proceeds through a closed, six-membered Zimmerman-Traxler-like transition state. The bulky aryl and tert-butyl groups preferentially occupy equatorial positions to minimize steric strain, leading to the formation of the syn-β-amino ester, which ultimately translates to the trans configuration in the final azetidine product.

Step 2: Chemoselective Reduction

The conversion of the ester to a primary alcohol is a critical functional group transformation.

  • Causality of Reagent Choice: Lithium aluminum hydride (LAH) is a highly reactive and powerful reducing agent, necessary for the efficient reduction of the sterically demanding and electronically stable tert-butyl ester.[4][5] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the tert-butoxide and a second hydride attack on the intermediate aldehyde.[5]

Step 3: Strain Introduction via Intramolecular Cyclization

The formation of the four-membered azetidine ring is an entropically and enthalpically challenging step. The success of this intramolecular Sₙ2 reaction hinges on proper activation of the primary alcohol.

  • Activation and Cyclization: The primary alcohol of the γ-amino alcohol is first converted into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). A strong base, such as potassium hydroxide (KOH), then deprotonates the nitrogen of the N-tosyl group, which is acidic due to the electron-withdrawing nature of the two sulfonyl groups. The resulting anion acts as a potent nucleophile, readily displacing the tosylate leaving group to form the azetidine ring.[2] This intramolecular cyclization is a classic example of a 4-exo-tet ring closure.

G cluster_mech Mechanism of Intramolecular Cyclization Amino\nAlcohol Amino Alcohol Tosylated\nIntermediate Tosylated Intermediate Amino\nAlcohol->Tosylated\nIntermediate + TsCl - HCl Anionic\nNucleophile Anionic Nucleophile Tosylated\nIntermediate->Anionic\nNucleophile + KOH - H₂O Azetidine\nProduct Azetidine Product Anionic\nNucleophile->Azetidine\nProduct Intramolecular SN2 (4-exo-tet) caption Key stages of the cyclization step.

Caption: Key stages of the cyclization step.

Detailed Experimental Protocols

Safety Precaution: This protocol involves highly reactive and pyrophoric reagents (LDA, LAH) and should only be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE). All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents
  • Aryl-N-tosylaldimine (substrate, 1.0 equiv)

  • tert-Butyl acetate (≥99%)

  • Diisopropylamine (≥99.5%, freshly distilled)

  • n-Butyllithium (2.5 M in hexanes)

  • Lithium aluminum hydride (LAH, 1.0 M in THF)

  • p-Toluenesulfonyl chloride (TsCl, ≥99%)

  • Potassium hydroxide (KOH, pellets, ≥85%)

  • Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O)

  • Anhydrous Diethyl Ether (Et₂O)

  • Pyridine (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (Ethyl acetate, Hexanes)

Protocol 1: Synthesis of tert-Butyl 3-(N-tosylamino)-3-arylpropanoate (Intermediate 1)
  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL per 10 mmol of substrate) and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.2 equiv) followed by the slow, dropwise addition of n-butyllithium (1.1 equiv). Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add tert-butyl acetate (1.1 equiv) to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Imino-Aldol Reaction: Dissolve the aryl-N-tosylaldimine (1.0 equiv, e.g., 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add Et₂O (50 mL), and wash sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield Intermediate 1 as a white solid.

Protocol 2: Synthesis of 3-(N-tosylamino)-3-arylpropan-1-ol (Intermediate 2)
  • LAH Suspension: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 1.0 M solution of LAH in THF (1.5 equiv). Cool the suspension to 0 °C (ice-water bath).

  • Substrate Addition: Dissolve Intermediate 1 (1.0 equiv) in anhydrous THF (20 mL per 5 mmol) and add it dropwise to the LAH suspension at 0 °C.

  • Reduction Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X = number of grams of LAH used. A granular white precipitate should form.

  • Work-up: Stir the mixture vigorously for 30 minutes, then filter the solid precipitate through a pad of Celite®, washing thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford Intermediate 2.

Protocol 3: Synthesis of trans-3-(Hydroxymethyl)-2-aryl-1-tosylazetidine (Final Product)
  • Activation: Dissolve Intermediate 2 (1.0 equiv) in anhydrous THF (20 mL per 5 mmol) and add powdered KOH (3.0 equiv). Stir the suspension vigorously.

  • Tosylation & Cyclization: To the stirring suspension, add a solution of TsCl (1.2 equiv) in anhydrous THF (10 mL) dropwise. Heat the reaction mixture to reflux (approx. 66 °C) for 30-60 minutes.[2] Monitor the formation of the product by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield the final trans-azetidine product.

Representative Data and Validation

The following table summarizes expected results for the synthesis where Aryl = Phenyl, starting from 10 mmol of N-tosylbenzaldimine.

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Typical Isolated Yield (%)AppearanceKey ¹H NMR Signals (CDCl₃, δ ppm)
1 Intermediate 1421.534.2285-95%White Solid7.2-7.8 (m, 9H, Ar-H), 4.8 (d, 1H), 2.8 (m, 2H), 2.4 (s, 3H, Ts-CH₃), 1.2 (s, 9H, t-Bu)
2 Intermediate 2321.413.2190-98%White Solid7.2-7.8 (m, 9H, Ar-H), 4.5 (m, 1H), 3.6 (m, 2H, -CH₂OH), 2.4 (s, 3H, Ts-CH₃), 2.0 (m, 2H)
3 Final Product303.393.0392-98%Crystalline Solid7.2-7.8 (m, 9H, Ar-H), 4.8 (d, 1H, J≈7 Hz, C2-H), 4.0 (t, 1H, C4-H), 3.8 (t, 1H, C4-H), 3.5 (d, 2H, -CH₂OH), 3.0 (m, 1H, C3-H), 2.4 (s, 3H, Ts-CH₃)

Note: NMR signals are illustrative and coupling constants/exact shifts may vary. The trans-stereochemistry is typically confirmed by the ~7 Hz coupling constant between the C2 and C3 protons.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both LDA and LAH react violently with water. Ensure all glassware is flame- or oven-dried and all solvents are anhydrous. Perform all transfers under a positive pressure of inert gas.

  • Low Yield in Step 1: Incomplete enolate formation is a common issue. Ensure the n-BuLi is properly titrated, and allow sufficient time for the reaction of diisopropylamine and tert-butyl acetate at -78 °C.

  • Side Reactions in Step 2: Over-reduction is unlikely, but ensure the reaction is properly quenched at 0 °C to avoid uncontrolled temperature excursions.

  • Incomplete Cyclization in Step 3: The activity of the KOH is crucial. Use freshly opened or finely ground KOH pellets. Ensure efficient stirring to maintain a good suspension. The reaction is typically fast at reflux; if it stalls, a small additional portion of TsCl might be required.

Conclusion

The described three-step protocol provides a highly efficient, scalable, and stereoselective route to valuable trans-3-(hydroxymethyl)-2-arylazetidine building blocks. The methodology relies on well-established and robust chemical transformations, ensuring high yields and reproducibility. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can reliably access these important scaffolds for applications in drug discovery and synthetic chemistry.

References

  • Al-Awar, R. S., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions. Tetrahedron, 62(11), 2535-2543. Available at: [Link]

  • Vedejs, E., & Al-Awar, R. S. (2004). 2-Aryl-N-tosylazetidines as Formal 1,4-Dipoles for [4 + 2] Cycloaddition Reactions with Nitriles: An Easy Access to the Tetrahydropyrimidine Derivatives. Organic Letters, 6(26), 4829–4831. Available at: [Link]

  • Szolcsányi, P., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11415–11425. Available at: [Link]

  • Wikipedia contributors. (2023). Aldol reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

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Application Notes and Protocols: Utilizing 2-Phenylazetidine in Visible Light Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of the Azetidine Scaffold in Modern Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug development.[1] Its unique structural constraints, characterized by high ring strain and a pronounced three-dimensional geometry, impart favorable physicochemical properties to parent molecules. These include enhanced metabolic stability, improved solubility, and lower lipophilicity, making azetidines highly sought-after bioisosteres for larger, more conventional ring systems.[1] 2-Phenylazetidine, as a key representative of this class, serves as a valuable building block for a diverse array of bioactive compounds.

Visible light photocatalysis has emerged as a powerful and sustainable paradigm in organic synthesis, enabling the construction of complex molecular architectures under exceptionally mild conditions.[1][2] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) or energy transfer (EnT) processes, thereby generating highly reactive intermediates from stable precursors.[3] The application of these photoredox strategies to the synthesis and functionalization of azetidines, including this compound derivatives, has opened new avenues for chemical innovation.

These application notes provide a detailed overview of two prominent visible light-mediated photocatalytic strategies for the synthesis of functionalized 2-phenylazetidines: the Aza Paternò-Büchi Reaction and Radical Strain-Release (RSR) Photocatalysis . We will delve into the mechanistic underpinnings of these transformations and provide detailed, actionable protocols for their implementation in a research setting.

Part 1: Synthesis of 2-Phenylazetidines via Visible Light-Mediated [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)

The Aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine equivalent and an alkene, represents one of the most direct and atom-economical methods for constructing the azetidine core.[4] Traditional approaches often required high-energy UV light, which limited substrate scope and functional group tolerance. The advent of visible-light photocatalysis has surmounted these limitations, allowing for the selective excitation of a photocatalyst that then activates one of the reaction partners via energy transfer.[5][6]

Mechanistic Rationale

The visible light-mediated Aza Paternò-Büchi reaction typically proceeds via a triplet energy transfer mechanism. The process can be summarized in the following key steps:

  • Excitation of the Photocatalyst: A photocatalyst (PC), commonly an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Energy Transfer: The excited photocatalyst transfers its energy to a suitable imine precursor, such as an oxime, generating a triplet-state imine. This process is favored when the triplet energy of the photocatalyst is higher than that of the imine precursor.

  • Stepwise [2+2] Cycloaddition: The triplet-state imine then engages with an alkene (e.g., styrene, to yield a this compound) in a stepwise fashion, forming a 1,4-biradical intermediate.

  • Intersystem Crossing and Ring Closure: The biradical intermediate undergoes intersystem crossing to a singlet state, followed by rapid ring closure to furnish the final azetidine product.

G PC_star PC_star PC PC Imine Imine

Experimental Protocol: Synthesis of a 2-Phenyl-Substituted Azetidine

This protocol is adapted from established visible light-mediated intermolecular aza Paternò-Büchi reactions.[7][8]

Materials:

  • Styrene (alkene partner)

  • Appropriate oxime or imine precursor (e.g., a derivative of benzaldehyde oxime)

  • Iridium-based photocatalyst (e.g., fac-[Ir(ppy)₃] or similar)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the imine precursor (1.0 equiv.), the iridium photocatalyst (0.5-2.5 mol%), and a magnetic stir bar.

  • Reagent Addition: Add anhydrous solvent (to achieve a concentration of ~0.1 M) followed by styrene (1.5-2.0 equiv.).

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 12 to 48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired this compound derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Parameter Condition Rationale
Photocatalyst fac-[Ir(ppy)₃] or similar Iridium complexEfficiently absorbs visible light and possesses a suitable triplet energy for activating a wide range of substrates.[6]
Light Source Blue LEDs (~450 nm)Matches the absorption maximum of many common photocatalysts, ensuring efficient excitation.
Solvent Anhydrous THF or DCMSolubilizes reactants and is generally inert under photocatalytic conditions.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the excited state photocatalyst by oxygen.
Temperature Room TemperatureA key advantage of photocatalysis, avoiding thermal degradation of sensitive substrates.

Table 1. Key Parameters for Visible Light-Mediated Aza Paternò-Büchi Reaction.

Part 2: Synthesis of Functionalized 2-Phenylazetidines via Radical Strain-Release (RSR) Photocatalysis

A more recent and highly innovative strategy for the synthesis of densely functionalized azetidines involves the radical strain-release (RSR) of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[9][10] This approach allows for the simultaneous formation of two new bonds across the strained C-N bond of the ABB, leading to a diverse array of substituted azetidines in a single step.

Mechanistic Rationale

The RSR photocatalytic process for azetidine synthesis is a sophisticated radical cascade:

  • Photocatalyst Excitation and Radical Generation: A photocatalyst, often a potent organic photosensitizer, is excited by visible light.[10] This excited sensitizer then engages in an energy transfer process with a radical precursor (e.g., a sulfonylimine), leading to the homolytic cleavage of a labile bond (e.g., N-S bond) and the generation of two distinct radical species.[9]

  • Radical Addition to ABB: One of the generated radicals adds to the highly strained central C-N bond of the 1-azabicyclo[1.1.0]butane. This addition releases the inherent ring strain and generates a new, more stable azetidinyl radical intermediate.

  • Radical-Radical Recombination: The newly formed azetidinyl radical rapidly recombines with the second radical species generated in the initial step. This final step completes the difunctionalization of the ABB and yields the substituted azetidine product.

G PS_star PS_star PS PS Precursor Precursor

Experimental Protocol: Synthesis of a C3-Functionalized this compound Derivative

This protocol is a conceptual adaptation based on the principles of RSR photocatalysis for azetidine synthesis.[9][10] The synthesis of a specific this compound would require a 2-phenyl-substituted 1-azabicyclo[1.1.0]butane, the synthesis of which is a specialized procedure.

Materials:

  • A 2-phenyl-substituted 1-azabicyclo[1.1.0]butane (ABB) derivative (starting material)

  • A suitable radical precursor (e.g., an N-sulfonylimine for sulfo-amination)

  • An organic photosensitizer (e.g., 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, 4CzIPN)

  • Anhydrous and degassed solvent (e.g., trifluorotoluene)

  • Reaction vial with a screw cap and magnetic stir bar

  • Visible light source (e.g., 50W Kessil lamp)

  • Inert atmosphere glovebox or Schlenk line

  • Standard purification and characterization equipment

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the ABB derivative (2.0 equiv.), the radical precursor (1.0 equiv.), the organic photosensitizer (0.25-1.0 mol%), and a magnetic stir bar to a reaction vial.

  • Solvent Addition: Add the anhydrous and degassed solvent to the vial to achieve the desired concentration (typically 0.05-0.1 M).

  • Sealing and Irradiation: Seal the vial tightly and remove it from the glovebox. Place the vial in a holder and irradiate with a high-power visible light lamp while stirring vigorously. The reaction temperature may be controlled, for example, at 40 °C.[9]

  • Reaction Monitoring: Monitor the consumption of the limiting reagent (the radical precursor) by LC-MS or TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the highly functionalized this compound product.

  • Characterization: Confirm the structure, including stereochemistry where applicable, using advanced NMR techniques (e.g., NOESY) and HRMS.

Parameter Condition Rationale
Key Substrate 1-Azabicyclo[1.1.0]butane (ABB)The high ring strain is the driving force for the radical addition and ring-opening cascade.[10]
Photosensitizer Organic Dyes (e.g., 4CzIPN)Often provide high triplet energies and strong redox potentials suitable for generating radicals from various precursors.[9]
Radical Precursor N-Sulfonylimines, etc.Undergo efficient homolytic cleavage upon energy transfer to generate the necessary radical intermediates.
Solvent Trifluorotoluene or similarA non-coordinating solvent that is stable under photocatalytic conditions.
Light Source High-power visible light lampProvides sufficient energy to drive the photocatalytic cycle efficiently.

Table 2. Key Parameters for Radical Strain-Release Photocatalysis.

Conclusion and Future Outlook

Visible light photocatalysis provides powerful and versatile platforms for the synthesis of 2-phenylazetidines and their derivatives. The Aza Paternò-Büchi reaction offers a direct [2+2] cycloaddition route, while Radical Strain-Release photocatalysis enables the creation of highly functionalized and complex azetidine scaffolds from strained precursors. These methods are characterized by their mild reaction conditions, operational simplicity, and broad functional group tolerance, making them highly attractive for applications in drug discovery and development. As the field of photocatalysis continues to evolve, we can anticipate the development of even more sophisticated and selective methods for the synthesis and late-stage functionalization of valuable building blocks like this compound, further empowering chemists to explore novel chemical space.

References

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate.

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The aza-Paternò-Büchi reaction in synthesis. Chemical Society Reviews.
  • Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2022).
  • Rodríguez, R. I., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchBunny.

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate.

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Candish, L., et al. (2020). When metal-catalyzed C-H functionalization meets visible-light photocatalysis. PubMed.

  • Bhalla, A., & Kumar, A. (2021). Visible light promoted C–H functionalization of imidazoheterocycles. RSC Publishing.

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. OUCI.

  • Li, W., et al. (2023).
  • Kulik Group. (n.d.). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. MIT.

  • Singh, A., & Singh, M. (2024).
  • Wearing, E. R., et al. (n.d.). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ResearchGate.

  • Songsichan, T. (2018). Visible Light Photocatalysis Induced C–H Functionalization for Heterocycle Synthesis. EPFL.

  • Schindler, C. S., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv.

  • Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3.

  • Cole, A. K., et al. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. NIH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-phenylazetidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this strained four-membered heterocyclic ring. Due to significant ring strain, the synthesis of azetidines has historically been a challenging endeavor, often plagued by low yields and competing side reactions.[1]

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered during key synthetic routes. We will delve into the causality behind experimental choices to empower you to optimize your reaction outcomes.

General Troubleshooting Workflow for Low Yield

Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. When faced with a low yield, a logical diagnostic process can save significant time and resources.

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) Start->Check_Purity Check_Reagents 2. Assess Reagent Quality (Anhydrous solvents? Active reducing agents? Fresh DEAD/DIAD?) Check_Purity->Check_Reagents Analyze_Crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) Check_Reagents->Analyze_Crude No_Product Starting Material Unchanged Analyze_Crude->No_Product  If... Side_Products Side Products Detected Analyze_Crude->Side_Products  If... Desired_Product Desired Product Formed, but Low Isolated Yield Analyze_Crude->Desired_Product  If... Troubleshoot_Conditions 4a. Troubleshoot Reaction Conditions (Temperature, Concentration, Time, Atmosphere) No_Product->Troubleshoot_Conditions Troubleshoot_Method 4b. Identify & Troubleshoot Side Reactions (See method-specific FAQs) Side_Products->Troubleshoot_Method Troubleshoot_Purification 4c. Optimize Purification Protocol (Column conditions, Crystallization, Extraction) Desired_Product->Troubleshoot_Purification

Caption: A systematic workflow for diagnosing low-yield issues.

FAQs: Intramolecular Cyclization of γ-Amino Alcohols & Halides

This is one of the most fundamental methods for forming the azetidine ring. However, its success is highly dependent on favoring the intramolecular pathway over several competing reactions.[1][2]

Question 1: My intramolecular cyclization of a γ-haloamine is giving a very low yield, and I suspect polymerization. What's happening and how can I fix it?

Answer: This is a classic problem where intermolecular reactions are outcompeting the desired intramolecular cyclization.[1][2] The amine of one molecule is attacking the electrophilic carbon of another molecule, leading to dimers and polymers. This is especially common at high concentrations.

Causality & Solution: The principle of high dilution is key here. By significantly lowering the concentration of your starting material, you decrease the probability of two molecules finding each other, thus statistically favoring the intramolecular reaction where the reactive ends of the same molecule find each other.

Troubleshooting Protocol:

  • Reduce Concentration: Decrease the reaction concentration to 0.01-0.05 M.

  • Use a Syringe Pump: For optimal results, use a syringe pump to add the γ-haloamine solution slowly over several hours to the reaction mixture containing the base. This maintains a state of high dilution throughout the entire reaction time.

  • Optimize Base: Use a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide to deprotonate the amine effectively without introducing a competing nucleophile.[1]

Question 2: My reaction to form this compound from a precursor is primarily yielding an alkene elimination product. How can I promote cyclization instead?

Answer: This indicates that the base is acting as a Brønsted base to abstract a proton, leading to E2 elimination, rather than the amine acting as a nucleophile for SN2 cyclization. The strain of forming the four-membered ring can make elimination a kinetically favorable alternative.[1][2]

Causality & Solution: The outcome is a competition between the nucleophilicity of the amine and the basicity of the system. Your goal is to enhance the nucleophilic character of the cyclization while minimizing conditions that favor elimination.

Troubleshooting Protocol:

  • Choice of Leaving Group: A good leaving group is essential. While halides (I > Br > Cl) are common, converting a γ-amino alcohol to a tosylate or mesylate often provides a better leaving group that is less prone to elimination under certain conditions.

  • Base Selection: Switch to a bulkier, less-coordinating base. While strong bases are needed, very hindered bases may favor proton abstraction. Sometimes, a weaker but more nucleophilic-promoting base can help. The choice is highly substrate-dependent.

  • Solvent Choice: Use a polar aprotic solvent like THF or DMF. These solvents solvate the counter-ion of the base, making the base more reactive, but do not protonate the nucleophilic amine, thus favoring the SN2 pathway.

Competing_Reactions cluster_0 Starting Material (γ-Haloamine) cluster_1 Reaction Pathways cluster_2 Products SM Phenyl-CH(NHR)-CH2-CH2-X Cyclization Intramolecular SN2 Attack SM->Cyclization High Dilution Good Nucleophile Intermolecular Intermolecular SN2 Attack SM->Intermolecular High Concentration Elimination E2 Elimination SM->Elimination Strong, Hindered Base Azetidine Desired Product: This compound Cyclization->Azetidine Polymer Side Product: Dimers/Polymers Intermolecular->Polymer Alkene Side Product: Alkene Elimination->Alkene

Caption: Competing pathways in γ-haloamine cyclization.

FAQs: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting γ-amino alcohols into azetidines by activating the alcohol in situ.[3][4] However, it is a complex reaction with several potential points of failure.

Question 1: My intramolecular Mitsunobu reaction has stalled, with mostly unreacted starting material. What are the most likely causes?

Answer: A stalled Mitsunobu reaction is often due to issues with the reagents or the reaction setup. The mechanism involves several sensitive intermediates.[5]

Causality & Solution: The reaction is initiated by the attack of triphenylphosphine (PPh₃) on the azodicarboxylate (DEAD or DIAD), forming a betaine intermediate. This intermediate then activates the alcohol.[5][6] Failure can occur if this initial activation doesn't happen correctly or if the subsequent nucleophilic attack by the amine is inefficient.

Troubleshooting Protocol:

  • Reagent Quality:

    • Azodicarboxylate (DEAD/DIAD): These reagents can degrade over time. Use a freshly opened bottle or purify stored material.

    • PPh₃: While more stable, ensure it has not oxidized to triphenylphosphine oxide (TPPO).

    • Solvent: The reaction is highly sensitive to water. Use anhydrous THF.

  • Order of Addition: The order of reagent addition is critical.[5][7] The standard, and usually most effective, protocol is to have the amino alcohol and PPh₃ in solution first, cool to 0 °C, and then add the DEAD/DIAD dropwise. This allows the formation of the phosphonium intermediate with the alcohol.[7]

  • Pre-formation of the Betaine: If the standard order fails, you can try pre-forming the betaine.[5] Dissolve PPh₃ in anhydrous THF, cool to 0 °C, and slowly add DEAD/DIAD. Stir for 20-30 minutes, then add your amino alcohol. This can sometimes overcome activation issues.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[3][6] While the intramolecular amine nitrogen is the nucleophile here, its effectiveness can be hindered by steric bulk or electronic effects. Protecting the amine with a group that can be removed later (e.g., a tosyl group) can sometimes improve yields by making the nitrogen-proton more acidic.[8]

Question 2: My reaction worked, but I'm struggling to remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts during purification. What are the best methods?

Answer: This is the most common complaint about the Mitsunobu reaction. Both TPPO and the reduced azodicarboxylate are often difficult to separate from the desired product by standard column chromatography due to similar polarities.

Causality & Solution: These byproducts are generated in stoichiometric amounts, making their removal a significant challenge. The key is to exploit differences in solubility or to use modified reagents that simplify purification.

Troubleshooting Protocol:

  • Crystallization/Precipitation:

    • After the reaction, concentrate the mixture and dissolve it in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

    • Add a non-polar solvent like hexane or diethyl ether to precipitate the TPPO, which can then be removed by filtration.[7] This is often the most effective first step.

  • Acid Wash: If your this compound product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated azetidine will move to the aqueous layer, leaving the neutral byproducts in the organic layer. You can then basify the aqueous layer and re-extract your product.

  • Modified Reagents: Consider using polymer-bound PPh₃ or fluorous phosphines. These allow the phosphine oxide byproduct to be removed by simple filtration or fluorous solid-phase extraction, greatly simplifying the workup.[3]

Experimental Protocol Example: Intramolecular Mitsunobu Cyclization

This protocol is adapted from methodologies used in the synthesis of complex molecules containing an azetidine core.[4]

Synthesis of N-Boc-2-phenylazetidine from N-Boc-3-amino-1-phenylpropan-1-ol

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-3-amino-1-phenylpropan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq).

  • Solvent: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15 minutes. The solution may turn from colorless to a pale yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC or LC-MS.[7] The disappearance of the starting material and the appearance of a new, less polar spot (the azetidine) and TPPO should be observed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the majority of the TPPO.

    • Filter the mixture through a pad of Celite, washing with cold diethyl ether.

    • Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

Data Summary: Influence of Reaction Parameters

The choice of base and solvent can dramatically impact the yield of azetidine synthesis via intramolecular cyclization. The following table summarizes expected outcomes based on general principles.

Starting Material PrecursorBaseSolventExpected Yield of AzetidinePrimary Side Reaction(s)
γ-ChloroamineK₂CO₃AcetonitrileLow-ModerateIntermolecular reaction, Slow reaction rate
γ-BromoamineNaHTHFModerateElimination, Polymerization
γ-Amino tosylateLiHMDSTHF (High Dilution)HighMinimal if conditions are optimized
γ-Bromoaminet-BuOKt-BuOHVery LowElimination (alkene formation)[1][2]
References
  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • IIT Kanpur. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

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Technical Support Center: Purification of 2-Phenylazetidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-phenylazetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The inherent ring strain and diverse functionalities of azetidines can present unique purification hurdles.[1] This resource consolidates field-proven insights and troubleshooting strategies to streamline your workflow and enhance the purity of your target molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its derivatives, offering potential causes and actionable solutions.

Issue 1: Co-elution of Impurities During Column Chromatography

Question: I am struggling to separate my this compound derivative from a closely-eluting impurity using silica gel column chromatography. How can I improve the resolution?

Answer:

Co-elution is a frequent challenge, often arising from impurities with similar polarity to the target compound. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Solutions:

  • Inadequate Solvent System Selection: The polarity of your mobile phase may not be optimal for resolving your compound and the impurity.

    • Solution: A systematic solvent screen is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small additions of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity. For basic azetidine derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can deactivate the acidic silica gel surface, reducing tailing and improving peak shape.[2][3]

  • Improper Column Packing or Dimensions: A poorly packed column will lead to band broadening and poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles or cracks. The ratio of column diameter to length is also crucial; a longer, narrower column generally provides better resolution for difficult separations.

  • Sample Overloading: Exceeding the loading capacity of your column is a common cause of co-elution.

    • Solution: As a rule of thumb, for silica gel, the sample load should be about 1-5% of the stationary phase weight. For challenging separations, reduce the load to less than 1%.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Before scaling up to a column, perform a thorough TLC analysis using various solvent systems to identify the optimal mobile phase for separation.[4]

  • Solvent System Selection: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

  • Column Preparation: Use a slurry packing method to ensure a homogenous stationary phase.

  • Gradient Elution: If isocratic elution fails, a shallow gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity.

Issue 2: Poor Yield or Product Decomposition During Purification

Question: I am observing significant loss of my this compound derivative during purification. What could be the cause and how can I mitigate it?

Answer:

Product loss during purification can be attributed to several factors, including the inherent instability of the azetidine ring under certain conditions and physical losses during handling.

Underlying Causes & Solutions:

  • Ring Strain and Instability: The four-membered azetidine ring is strained and can be susceptible to ring-opening, especially in the presence of strong acids or Lewis acids.[5]

    • Solution: Avoid acidic conditions during work-up and purification. Use a neutral or slightly basic environment. If your compound is a free base, consider converting it to a more stable salt (e.g., hydrochloride) for storage.[1]

  • Thermal Decomposition: Some azetidine derivatives may be thermally labile.

    • Solution: If using distillation, perform it under high vacuum to lower the boiling point.[6][7] For chromatography, avoid prolonged exposure to solvents. Use techniques like flash chromatography to expedite the process.

  • Adsorption on Silica Gel: The nitrogen atom in the azetidine ring can strongly adsorb to the acidic sites on silica gel, leading to tailing and incomplete elution.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine or by using neutral alumina as the stationary phase.

Data Presentation: Solvent Selection for Column Chromatography of 2-Arylazetidines

Derivative TypeStationary PhaseRecommended Eluent SystemReference
N-Tosyl-2-arylazetidinesSilica GelHeptane/Ethyl Acetate[8]
N-((S)-1-arylethyl)azetidine-2-carbonitrilesSilica Geln-hexane/CH2Cl2 or CH2Cl2/EtOAc[2]
N-Benzyl-2-arylazetidinesSilica GelEtOAc/Hexane[9][10]
Basic AzetidinesAmino-functionalized Silica GelNot specified, but generally less polar systems[2][3]
Issue 3: Difficulty in Crystallizing the Final Product

Question: My purified this compound derivative remains an oil, and I am unable to induce crystallization. What techniques can I try?

Answer:

Obtaining a crystalline solid is often crucial for obtaining high-purity material and for characterization techniques like X-ray crystallography.

Underlying Causes & Solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure your product is of high purity (>95%) before attempting crystallization. Re-purify by column chromatography if necessary.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, preventing it from precipitating.

    • Solution: A systematic approach to solvent selection is key. An ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[11] Try a range of solvents with varying polarities. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be employed.[11]

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Slowly evaporate the solvent or add a non-solvent (a solvent in which your compound is insoluble) dropwise to induce precipitation.[11]

Troubleshooting Crystallization

ProblemPotential Solution
No crystals form 1. Scratch the inside of the flask with a glass rod.[11] 2. Add a seed crystal of the desired compound.[11] 3. Concentrate the solution by slowly evaporating the solvent.[11] 4. Cool the solution to a lower temperature.[11]
Oiling out 1. Re-heat the solution to dissolve the oil. 2. Add more of the "good" solvent. 3. Cool the solution more slowly.
Crystallization is too rapid 1. Re-heat the solution to redissolve the solid. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly.[11]

Visualization: Crystallization Workflow

G cluster_prep Preparation cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting dissolve Dissolve Compound in Minimum Hot Solvent cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath no_xtals No Crystals Form cool->no_xtals oiling_out Oiling Out cool->oiling_out filter Collect Crystals by Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry

Caption: A typical workflow for the recrystallization of a solid compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding aldehydes, amines, or halo-precursors.

  • Reagents and Catalysts: For instance, residual tosyl chloride, bases like LDA, or palladium catalysts.[8]

  • By-products: From side reactions like over-alkylation, elimination, or ring-opening.

  • Solvents: Residual solvents from the reaction or work-up.

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:[4][][13]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting non-volatile impurities.[4]

  • Gas Chromatography (GC): Suitable for volatile compounds and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts. Quantitative NMR (qNMR) can be used for absolute purity determination.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity and for monitoring the progress of a reaction or purification.[4]

Q3: My this compound derivative is a racemic mixture. How can I separate the enantiomers?

A3: The separation of enantiomers is a critical step in drug development, as different enantiomers can have different pharmacological activities.[14] Common methods for chiral separation include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method that employs a chiral stationary phase (CSP) to resolve enantiomers.[14][15]

  • Diastereomeric Salt Formation: If your compound has a basic nitrogen, it can be reacted with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. The desired enantiomer can then be liberated by treatment with a base.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[1]

Visualization: General Purification Workflow

G cluster_purification Purification cluster_analysis Purity Analysis crude Crude Product workup Aqueous Work-up crude->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography distillation Distillation concentration->distillation crystallization Crystallization chromatography->crystallization hplc HPLC crystallization->hplc nmr NMR crystallization->nmr ms MS crystallization->ms distillation->hplc distillation->nmr distillation->ms

Caption: A generalized workflow for the purification of a synthesized compound.

References

  • Al-Masum, M., & Kumar, D. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Tetrahedron Letters, 47(48), 8571-8575.
  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25489-25497.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Nagy, V., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11215-11226.
  • Nagy, V., et al. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.
  • Goethals, E. J., & Schacht, E. (1980).
  • Tayama, E., et al. (2021).
  • Wren, S. P., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(5), 789-795.
  • Fanelli, F., & Degennaro, L. (2021). Synthesis of 2-acylazetidines.
  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. Retrieved from [Link]

  • Davies, S. G., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.
  • Chekan, J. R., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Desai, N. C., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Britton, J., & Ragaini, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6336-6383.
  • PubChem. (n.d.). N-Phenylazetidine. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting.
  • Nguyen, T. H., et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food and Medicine, 1(1), 5.
  • Li, J., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-18.
  • Campeau, L.-C., et al. (2010). Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Information.

Sources

Common side products in the synthesis of 2-arylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-arylazetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying principles to help you navigate the challenges of synthesizing these strained heterocyclic scaffolds.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-arylazetidines, organized by common synthetic methodologies.

Intramolecular Cyclization of γ-Amino Alcohols and their Derivatives

Intramolecular cyclization is a foundational method for constructing the azetidine ring. However, the inherent ring strain of the four-membered ring can lead to competing reactions.

Problem 1: I am observing a significant amount of a five-membered ring (pyrrolidine) byproduct.

Answer: The formation of a pyrrolidine byproduct is a classic example of competing intramolecular cyclization pathways. The desired 2-arylazetidine is formed via a 4-exo-tet cyclization, while the pyrrolidine arises from a 5-endo-tet cyclization. The regioselectivity of the ring closure is influenced by several factors. In the case of iodocyclization of homoallyl amines, the nature of the substituent on the aromatic ring can affect the ratio of azetidine to pyrrolidine formation[1].

Troubleshooting Steps:

  • Choice of Leaving Group: A more reactive leaving group at the γ-position can favor the kinetically controlled formation of the azetidine.

  • Reaction Conditions: Lower temperatures generally favor the 4-exo-tet pathway. The choice of base and solvent is also critical. For the cyclization of γ-chloroamines, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like THF is often effective[1].

  • Substrate Control: The substitution pattern on your starting material can influence the conformational preferences that lead to either the four- or five-membered ring.

Problem 2: My reaction is yielding a complex mixture, and I suspect N-alkylation is competing with the desired cyclization.

Answer: This is a common issue when activating the hydroxyl group of a γ-amino alcohol in situ, for example, through mesylation or tosylation, followed by cyclization. If the nitrogen is not sufficiently protected, it can be alkylated by the activating agent or another molecule of the activated amino alcohol. In the O-methylation of 1,2-amino alcohols, a potential precursor to azetidines, N-methylation and O,N-dimethylation can occur as side reactions[2].

Troubleshooting Steps:

  • Protecting Group Strategy: Employ a suitable protecting group on the nitrogen that can be removed later. A bulky protecting group can sterically hinder N-alkylation.

  • One-Pot vs. Stepwise Procedure: While one-pot procedures are efficient, isolating the O-activated intermediate before adding the base for cyclization can sometimes provide better control and minimize intermolecular side reactions.

  • Order of Addition: Adding the activating agent slowly to a solution of the amino alcohol at low temperature can help to favor O-activation over N-alkylation.

The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical route to azetidines. However, it is often plagued by low quantum yields.[3][4][5][6]

Problem: My photocycloaddition is not proceeding, or the yield is very low.

Answer: A primary reason for the limited success of the aza Paternò–Büchi reaction is the inherent photochemistry of imines. Upon excitation, many acyclic imines undergo rapid E/Z isomerization, which is a non-productive decay pathway that competes with the desired cycloaddition.[6]

Troubleshooting Steps:

  • Use of Photosensitizers: Triplet sensitizers can be used to promote the reaction. The choice of sensitizer is crucial and should be tailored to the specific substrates.

  • Intramolecular Variants: Intramolecular aza Paternò–Büchi reactions are often more successful than their intermolecular counterparts due to the proximity of the reacting partners.

  • Substrate Modification: The use of cyclic imines or imines with conjugating groups can restrict isomerization and improve reactivity.[6] Recent advances have shown that visible light-mediated energy transfer can be effective, particularly with specific oxime precursors.[7]

Reductive Amination

Reductive amination is a versatile method for preparing amines, including the precursors to 2-arylazetidines, or for the direct formation of the azetidine ring in some cases.[8]

Problem: I am getting significant amounts of over-alkylated byproducts (secondary or tertiary amines).

Answer: Over-alkylation is a common side reaction in reductive amination, especially when synthesizing primary amines from ammonia. The newly formed primary amine can react with another molecule of the aldehyde or ketone, leading to a secondary amine, which can then be further alkylated.[9][10]

Troubleshooting Steps:

  • Stoichiometry Control: Using a large excess of the amine component can help to minimize over-alkylation.

  • Choice of Reducing Agent: Milder and more sterically hindered reducing agents can sometimes offer better selectivity. Sodium triacetoxyborohydride is often a good choice for reductive aminations.[11]

  • Stepwise Approach: For the synthesis of secondary amines, it is often better to start with the corresponding primary amine rather than ammonia to avoid a mixture of products.

Synthesis from Epoxides

The ring-opening of epoxides with an amine followed by cyclization is a common strategy for azetidine synthesis.

Problem: I am observing the formation of an allylic alcohol side product.

Answer: In the synthesis of 2-arylazetidines from N-protected aminomethyloxiranes, the use of a strong base can lead to the formation of an allylic side product, particularly with an N-Boc protecting group.[12] This occurs through an elimination reaction that is competitive with the desired intramolecular substitution.

Troubleshooting Steps:

  • Choice of Base and Protecting Group: The combination of the base and the nitrogen protecting group is crucial. The use of a superbase like LiDA-KOR has been shown to be effective in promoting the desired cyclization while minimizing the formation of the allylic byproduct in some cases.[12]

  • Temperature Control: Running the reaction at a low temperature (e.g., -78 °C) can help to suppress the elimination pathway.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in 2-arylazetidine synthesis?

A1: The most common side products can be categorized as follows:

  • Isomers: This includes regioisomers (e.g., pyrrolidines instead of azetidines) and diastereomers.

  • Ring-Opened Products: Due to the inherent strain of the azetidine ring, it can be susceptible to cleavage by nucleophiles, leading to acyclic amines.[13]

  • Products of Competing Reactions: These include over-alkylated products in reductive aminations, elimination products, and products from intermolecular reactions leading to dimers or polymers.[13]

  • Byproducts from Protecting Groups: The protecting group itself can sometimes lead to side reactions during its introduction or removal.

Q2: How does the choice of the nitrogen protecting group influence side product formation?

A2: The nitrogen protecting group plays a critical role.

  • Steric Hindrance: A bulky protecting group can prevent intermolecular side reactions and over-alkylation.

  • Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can influence the nucleophilicity of the nitrogen and the acidity of adjacent protons, thereby affecting the course of the reaction. For example, a strongly electron-withdrawing group can make the intramolecular cyclization more difficult.

  • Stability: The protecting group must be stable to the reaction conditions used for the cyclization but readily cleavable under conditions that do not degrade the azetidine ring.

Q3: What are the best analytical techniques for identifying common side products?

A3: A combination of techniques is usually necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of both the desired product and any byproducts. 2D NMR techniques like COSY and HSQC can help to resolve complex structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass and molecular formula of the side products, which is crucial for their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating complex mixtures and quantifying the relative amounts of the desired product and byproducts.

Q4: Are there general strategies to improve the diastereoselectivity of 2-arylazetidine synthesis?

A4: Yes, several strategies can be employed:

  • Chiral Auxiliaries: Using a chiral auxiliary on the starting material can direct the stereochemical outcome of the reaction.

  • Asymmetric Catalysis: The use of chiral catalysts, for example in reductive aminations or C-H amination reactions, can lead to the formation of one enantiomer in excess.

  • Substrate Control: The inherent stereochemistry of the starting material can be transferred to the product. For example, the cyclization of an enantiopure amino alcohol can lead to an enantiopure azetidine.

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can all have a significant impact on the diastereoselectivity of the reaction.

PART 3: Data and Protocols

Summary of Common Side Products and Troubleshooting
Synthetic Method Common Side Product Plausible Cause Troubleshooting Strategy
Intramolecular Cyclization Pyrrolidine byproductCompeting 5-endo-tet cyclizationOptimize base, solvent, and temperature; use a more reactive leaving group.
N-alkylated starting materialLow N-protection, intermolecular reactionUse a bulky N-protecting group; control stoichiometry and order of addition.
Aza Paternò–Büchi Imine E/Z isomersRapid radiationless decay of the imine excited stateUse of photosensitizers, intramolecular variants, or modified imine substrates.
Reductive Amination Over-alkylated aminesThe amine product is also nucleophilicUse a large excess of the amine; choose a selective reducing agent.
Synthesis from Epoxides Allylic alcoholBase-induced eliminationOptimize the base and N-protecting group combination; use low temperatures.
Experimental Protocol: Synthesis of a 2-Arylazetidine via Intramolecular Cyclization of a γ-Chloroamine

This protocol is a general guideline and may require optimization for your specific substrate.

Step 1: Synthesis of the γ-Chloroamine Precursor

  • To a solution of the corresponding γ-amino alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-chloroamine.

Step 2: Intramolecular Cyclization

  • Dissolve the crude γ-chloroamine (1.0 eq) in anhydrous THF (0.05 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of LiHMDS (1.5 eq, 1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylazetidine.

Visualization of Reaction Pathways

Diagram 1: Competing Cyclization Pathways

G cluster_0 Intramolecular Cyclization of γ-Amino Halide start γ-Amino Halide desired 2-Arylazetidine start->desired 4-exo-tet (Favored) side Pyrrolidine start->side 5-endo-tet (Competing)

Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways.

Diagram 2: Aza Paternò–Büchi Reaction Pathways

G cluster_1 Aza Paternò–Büchi Reaction start Imine + Alkene + hν excited Excited State Imine start->excited desired 2-Arylazetidine excited->desired [2+2] Cycloaddition side E/Z Isomerization (Non-productive) excited->side Decay Pathway

Caption: Productive vs. non-productive pathways in the aza Paternò–Büchi reaction.

PART 4: References

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Jakab, G., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11264–11275. [Link]

  • Jakab, G., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). First example of an intramolecular aza Paternò–Büchi reaction.... Retrieved from [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.

  • ResearchGate. (n.d.). Reaction design of the aza Paternò–Büchi reaction. Direct irradiation.... Retrieved from [Link]

  • Leonori, D., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. [Link]

  • Schindler, C. S. (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters.

  • Griesbeck, A. G., & Maptue, N. E. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 2828–2839. [Link]

  • WordPress. (n.d.). Reductive Amination.

  • PubMed. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation.

  • Liu, P., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(36), 15216–15222. [Link]

  • Wikipedia. (n.d.). Reductive amination.

  • Gaunt, M. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355–49385. [Link]

  • CNKI. (n.d.). Synthesis of Azetidines.

  • Wiley Online Library. (2001). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction.

  • ResearchGate. (n.d.). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation | Request PDF.

  • IntechOpen. (2018). Azetidine Synthesis.

  • Chemistry LibreTexts. (2022). 24.6: Synthesis of Amines.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

Technical Support Center: Optimization of N-Alkylation of 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the N-alkylation of 2-phenylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will explore common experimental challenges and provide robust, evidence-based solutions to help you achieve high yields and purity in your reactions.

The N-alkylation of azetidines, particularly this compound, is a fundamental step in the synthesis of numerous biologically active compounds and pharmaceutical agents.[1] The four-membered ring system, while synthetically valuable, possesses inherent ring strain, making it susceptible to side reactions if conditions are not carefully controlled.[1][2] This guide follows a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems observed during the N-alkylation of this compound. Each entry details the problem, explores its likely causes, and provides actionable solutions.

Question 1: My reaction shows low or no conversion of the this compound starting material. What's going wrong?

Answer:

Low or no conversion is one of the most frequent issues and typically points to insufficient reactivity in one or more components of your reaction system.

Potential Causes & Suggested Solutions:

  • Inadequate Deprotonation (Base Selection): The N-H proton of the azetidine must be removed to form the nucleophilic azetidide anion. If the base is too weak, this equilibrium will not favor the anion, stalling the reaction.

    • Solution: Switch to a stronger base. While inorganic bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and polar aprotic solvents like DMF.[3] For more reliable and faster reactions at lower temperatures, consider strong bases like Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), or Lithium Diisopropylamide (LDA).[1][4][5] Using a strong base like KHMDS in an anhydrous solvent like THF, even at low temperatures (-78 °C), can significantly improve efficiency and chemoselectivity.[1]

  • Poor Leaving Group on the Alkylating Agent: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride (R-Cl), consider switching to the more reactive alkyl bromide (R-Br) or alkyl iodide (R-I). Alkyl tosylates (R-OTs) and mesylates (R-OMs) are also excellent electrophiles.[6] If you must use a less reactive bromide, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide and accelerating the reaction.[7]

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with less reactive electrophiles or weaker bases.

    • Solution: Gradually increase the reaction temperature while monitoring by TLC or LC-MS. If solubility and reagent stability permit, refluxing in a solvent like acetonitrile (ACN) or THF may be necessary.[4] For stubborn reactions, microwave irradiation can be a powerful tool to reduce reaction times and drive the reaction to completion, often with improved yields.[3][7]

  • Solvent Issues: The choice of solvent is critical for solvating the reagents and facilitating the Sₙ2 mechanism.

    • Solution: Ensure your solvent is appropriate. Polar aprotic solvents like DMF, DMSO, and ACN are generally preferred for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[5][6] Anhydrous THF is an excellent choice when using very strong, moisture-sensitive bases like NaH or LDA.[1][8] If you are using a base like K₂CO₃, ensure it has at least partial solubility in your chosen solvent; if not, a solvent change to DMF or DMSO may be required.[7]

Question 2: My reaction is messy, and I'm isolating multiple side products. How can I improve the selectivity?

Answer:

Formation of side products is a common challenge, often stemming from the high reactivity and ring strain of the azetidine core.

Potential Causes & Suggested Solutions:

  • Over-Alkylation (Quaternary Salt Formation): The N-alkylated product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary azetidinium salt.

    • Solution: This is often a problem of stoichiometry. Avoid using a large excess of the alkylating agent. Start with 1.05-1.2 equivalents. You can also try adding the alkylating agent slowly to the solution of the deprotonated azetidine to maintain a low instantaneous concentration.

  • Ring-Opening: Due to inherent ring strain, the azetidine ring can be opened by nucleophiles, especially under harsh conditions (high temperature or presence of certain Lewis/Brønsted acids).[1][9]

    • Solution: Employ milder reaction conditions. Using a stronger base allows the reaction to proceed at a lower temperature, minimizing the risk of thermal degradation or ring-opening. For instance, using KHMDS at -78 °C is an effective strategy to promote the desired N-alkylation while suppressing side reactions.[1]

  • Elimination of the Alkylating Agent: If the alkylating agent has a proton beta to the leaving group, base-induced elimination (E2) can compete with the desired substitution (Sₙ2), especially with sterically hindered substrates or bases.

    • Solution: Use a non-hindered base if possible. If the substrate is prone to elimination, using a less basic but highly nucleophilic system (e.g., Cs₂CO₃ in DMF) might favor substitution over elimination.[3]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common N-alkylation issues.

TroubleshootingWorkflow start Problem Observed low_yield Low Yield or No Reaction start->low_yield messy_rxn Messy Reaction or Multiple Products start->messy_rxn check_sm Check TLC/LCMS: Starting Material (SM) Still Present? low_yield->check_sm check_products Identify Side Products: Over-alkylation, Ring-Opening? messy_rxn->check_products sm_present YES check_sm->sm_present Yes sm_gone NO (Baseline Material) check_sm->sm_gone No cause_reactivity Issue: Insufficient Reactivity sm_present->cause_reactivity solution_base Solution: 1. Use Stronger Base (NaH, KHMDS) 2. Increase Temperature cause_reactivity->solution_base solution_lg Solution: 1. Better Leaving Group (R-Br, R-I, R-OTs) 2. Add catalytic KI cause_reactivity->solution_lg over_alk Over-alkylation check_products->over_alk Yes ring_open Ring-Opening check_products->ring_open Yes cause_conditions Issue: Conditions Too Harsh or Wrong Stoichiometry over_alk->cause_conditions ring_open->cause_conditions solution_stoich Solution: 1. Use 1.1 eq Alkylating Agent 2. Slow Addition cause_conditions->solution_stoich solution_temp Solution: 1. Lower Temperature 2. Use Milder Base/Solvent Combo cause_conditions->solution_temp

Caption: A decision tree for troubleshooting N-alkylation.

Frequently Asked Questions (FAQs)

Question 3: How do I select the optimal base for my N-alkylation reaction?

Answer:

Base selection is arguably the most critical parameter. The ideal base should be strong enough to completely deprotonate the azetidine N-H but not so reactive that it promotes side reactions with your solvent or alkylating agent.

BaseTypeCommon SolventsKey Considerations
K₂CO₃ / Cs₂CO₃ Weak InorganicDMF, ACNGenerally requires heat. Cs₂CO₃ is more soluble and basic, often giving better results than K₂CO₃. Good for avoiding elimination.[3]
NaH Strong HydrideTHF, DMFVery effective, but requires anhydrous conditions. Can cause issues with reducible functional groups. Stoichiometry is key to avoid over-alkylation.[5]
LDA / LiHMDS Strong AmideTHFExcellent for clean, rapid deprotonation at low temperatures. Must be used in strictly anhydrous conditions. Can act as a nucleophile in some cases.[4][10]
KHMDS Strong AmideTHFSimilar to LDA/LiHMDS but the potassium counterion can sometimes alter reactivity. Excellent for promoting reactions at very low temperatures.[1]

A good strategy is to start with a milder condition (e.g., K₂CO₃ in DMF at 60 °C) and move to a stronger base (e.g., NaH in THF at 0 °C to RT) if conversion is low.

Question 4: What is the best general-purpose protocol for the N-alkylation of this compound?

Answer:

While every reaction must be optimized, the following protocol using sodium hydride is a robust and widely applicable starting point.

Experimental Protocol: N-Alkylation using NaH

Materials:

  • This compound (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) & Hexanes for chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry (approx. 0.2 M final concentration). Cool the slurry to 0 °C in an ice bath.

  • Deprotonation: Dissolve the this compound in a small amount of anhydrous THF and add it dropwise to the stirred NaH slurry at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting azetidine is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ and then brine.

  • Drying & Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in Hexanes) to yield the pure N-alkylated this compound.[1][4]

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware Inert Atmosphere (N2/Ar) Prepare Anhydrous Reagents deprotonation Deprotonation: Add Azetidine to Base (e.g., NaH in THF, 0°C) prep->deprotonation alkylation Alkylation: Add Alkyl Halide (0°C to RT) deprotonation->alkylation monitoring Monitor Progress (TLC / LC-MS) alkylation->monitoring quench Quench Reaction (e.g., aq. NH4Cl) monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Column Chromatography extract->purify

Caption: A typical workflow for N-alkylation experiments.

References
  • Kaabi, A., Slema, S., Ouerfelli, O., & Besbes, R. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Iida, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23837. [Link]

  • Iida, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (Table). ResearchGate. [Link]

  • de la Cruz, P., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 10(9), 1151-1156. [Link]

  • Couty, F. (2016). Synthesis of Azetidines. Science of Synthesis Knowledge Updates. [Link]

  • Milošević, M., et al. (2007). Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]

  • Iida, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. ResearchGate. [Link]

  • Smith, R. T., & Miller, S. J. (2013). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • Iida, H., et al. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. PubMed. [Link]

  • González-Muñiz, R. (2012). Novel Syntheses of Azetidines and Azetidinones. ElectronicsAndBooks. [Link]

  • Yadav, J. S., et al. (2005). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions. Indian Institute of Technology Kanpur. [Link]

  • Luisi, R., & Capriati, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Reddit discussion on N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Waser, J. (2018). Small Rings. EPFL. [Link]

  • Synthetic studies on the alkylation and reduction of nitrogen-containing rings. (2024). American Chemical Society. [Link]

  • Rácz, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11265-11276. [Link]

Sources

Technical Support Center: Navigating the Reactivity of 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylazetidine. The unique reactivity of this strained four-membered heterocycle, driven by approximately 25.4 kcal/mol of ring strain, presents both significant opportunities and notable challenges in synthetic chemistry.[1][2] This guide is designed to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Our approach is grounded in a deep understanding of reaction mechanisms and is supported by peer-reviewed literature to ensure the highest level of scientific integrity. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yields in N-Functionalization Reactions (e.g., Acylation, Alkylation)

Question: I am consistently observing low yields during the N-acylation of this compound with acyl chlorides. What are the primary causes, and how can I optimize the reaction conditions?

Answer: Low yields in N-acylation or N-alkylation of this compound are a common issue. The root causes often revolve around the basicity of the azetidine nitrogen, steric hindrance, and potential side reactions.

Causality and Strategic Solutions:

  • Insufficient Base Strength: Standard tertiary amine bases like triethylamine (TEA) may not be strong enough to effectively neutralize the HCl generated in situ. This can lead to the protonation of the highly basic azetidine nitrogen, rendering it non-nucleophilic and halting the reaction.

  • Steric Hindrance: The phenyl group at the C2 position can sterically impede the approach of bulky acylating or alkylating agents to the nitrogen atom.

  • Ring Opening: While less common under standard acylation conditions, aggressive reagents or elevated temperatures can promote unwanted ring-opening reactions.

Troubleshooting Protocol & Optimization:

Probable CauseRecommended SolutionRationale
Insufficient Basicity of Scavenger Base Switch from triethylamine (TEA) to a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Proton-Sponge®.DIPEA and Proton-Sponge® are more effective at scavenging acid byproducts without competing as nucleophiles, thus preserving the nucleophilicity of the this compound.[3]
Steric Hindrance from Acylating Agent If possible, select a less sterically demanding acylating agent. Alternatively, a moderate increase in reaction temperature (e.g., from room temperature to 40-50 °C) can help overcome the activation energy barrier.A less bulky reagent will have easier access to the nitrogen atom. Increased thermal energy can provide the necessary energy to overcome steric repulsion.
Slow Reaction Kinetics Increase the concentration of the reactants. Ensure the use of a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions with water.Higher concentrations can increase the frequency of effective collisions. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride and protonation of the azetidine.
Issue 2: Uncontrolled or Non-Selective Ring-Opening Reactions

Question: I am attempting a nucleophilic ring-opening of an N-activated this compound, but I am getting a mixture of products or decomposition. How can I control the regioselectivity and prevent unwanted side reactions?

Answer: The ring-opening of 2-phenylazetidines is a powerful transformation but requires careful control of reaction conditions to achieve the desired outcome. The regioselectivity of the nucleophilic attack (at C2 vs. C4) is highly dependent on the nature of the activator (e.g., N-tosyl group), the choice of catalyst, and the nucleophile.

Mechanistic Considerations for Regiocontrol:

The activation of the azetidine nitrogen, typically with an electron-withdrawing group like a tosyl (Ts) or nosyl (Ns) group, is essential for facilitating nucleophilic attack.[4][5] The choice of a Lewis acid catalyst can significantly influence the regioselectivity of the ring-opening.[6][7] For 2-aryl-N-tosylazetidines, Lewis acid mediation can promote a highly regioselective SN2-type ring-opening.[4][7]

Workflow for Optimizing Regioselective Ring-Opening:

cluster_0 Troubleshooting Ring-Opening A Problem: Poor Regioselectivity or Decomposition B Activate Azetidine Nitrogen (e.g., N-Tosyl) A->B C Select Appropriate Lewis Acid Catalyst B->C Key Control Point D Optimize Nucleophile and Solvent C->D E Control Reaction Temperature D->E F Successful Regioselective Ring-Opening E->F

Caption: Decision workflow for troubleshooting ring-opening reactions.

Detailed Protocol for Lewis Acid-Mediated Ring-Opening with Alcohols:

This protocol is adapted from methodologies demonstrating highly regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines.[4][7]

  • Preparation of the N-Tosyl-2-phenylazetidine:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work up the reaction by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Lewis Acid-Mediated Ring-Opening:

    • To a solution of N-tosyl-2-phenylazetidine (1.0 eq) in the desired alcohol (which also serves as the solvent and nucleophile), add the Lewis acid catalyst (e.g., Cu(OTf)₂ or BF₃·OEt₂) (5-10 mol%).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting 1,3-amino ether by flash column chromatography.

Lewis Acid CatalystTypical RegioselectivityReference
Cu(OTf)₂ High for SN2-type attack at the benzylic C2 position.[6][7]
BF₃·OEt₂ Effective for SN2-type ring-opening with various nucleophiles.[6]
ZnI₂ / Zn(OTf)₂ Mediates regioselective ring-opening with halides.[5]
Issue 3: Difficulties with C-H Functionalization or Cross-Coupling Reactions

Question: I am struggling to achieve efficient C-H arylation or cross-coupling at the C3 position of my this compound derivative. What are the key challenges and effective catalytic systems?

Answer: Direct C-H functionalization of the azetidine ring is challenging due to the high bond dissociation energy of sp³ C-H bonds. Success in this area often relies on the use of directing groups and specialized catalytic systems. Similarly, cross-coupling reactions typically require a pre-functionalized azetidine (e.g., with a halide or boronic ester).

Strategies for Successful C-Functionalization:

  • Directed C-H Functionalization: Palladium catalysis has been successfully employed for the intramolecular γ-C(sp³)–H amination to synthesize functionalized azetidines.[1] This principle can be extended to intermolecular reactions with the appropriate directing group.

  • Cross-Coupling Reactions: Recent advances have enabled nickel-catalyzed cross-coupling of redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates with heteroaryl iodides to access 2-heteroaryl azetidines.[8] Iron- and cobalt-catalyzed cross-couplings of iodo-azetidines with Grignard reagents have also been reported.[9]

Illustrative Catalytic Cycle for Cross-Coupling:

Ni(0) Ni(0) Oxidative\nAddition Oxidative Addition Ni(0)->Oxidative\nAddition Ni(II)\nComplex Ni(II) Complex Oxidative\nAddition->Ni(II)\nComplex Transmetalation Transmetalation Ni(II)\nComplex->Transmetalation Ni(II)\nIntermediate Ni(II) Intermediate Transmetalation->Ni(II)\nIntermediate Reductive\nElimination Reductive Elimination Ni(II)\nIntermediate->Reductive\nElimination Reductive\nElimination->Ni(0) Catalytic Cycle Regeneration Coupled\nProduct Coupled Product Reductive\nElimination->Coupled\nProduct

Caption: Simplified Nickel-catalyzed cross-coupling cycle.

General Protocol for Iron-Catalyzed Arylation of 3-Iodoazetidine:

This protocol is based on the development of earth-abundant metal catalysis for cross-coupling reactions.[9]

  • Substrate Preparation: Synthesize the N-protected 3-iodoazetidine precursor.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the iron catalyst (e.g., FeCl₂) (5 mol%) and the N-protected 3-iodoazetidine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous THF. Cool the mixture to the specified temperature (e.g., 0 °C or -20 °C).

  • Grignard Reagent: Slowly add the aryl Grignard reagent (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Concluding Remarks

The chemistry of this compound is rich and rewarding, offering access to novel chemical space for drug discovery and development. The inherent ring strain that makes its synthesis challenging is also the source of its unique reactivity.[10] By understanding the mechanistic principles behind potential side reactions and employing the targeted troubleshooting strategies outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Ring-opening Mechanism of 2-Phenyl-3-amineazetidine to Form Thiazole or Oxazole.
  • (n.d.). Azetidine Synthesis.
  • IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • Benchchem. (n.d.). (2S)-2-phenylazetidinehydrochloride.
  • ACS Publications. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters.
  • PubMed Central. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization.
  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • IIT Kanpur. (n.d.). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o.
  • ScholarWorks. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine.
  • ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.
  • Benchchem. (n.d.). Technical Support Center: Managing Ring Strain in 2-(4-Ethylphenyl)azetidine Reactions.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Organic Chemistry Portal. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • UniBa. (2022). Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines.
  • Royal Society of Chemistry. (n.d.). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry (RSC Publishing).
  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • CymitQuimica. (n.d.). CAS 22610-18-0: this compound.
  • NIH. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Wikipedia. (n.d.). Lewis acid catalysis.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • (n.d.). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
  • PubChemLite. (n.d.). This compound (C9H11N).
  • Organic Chemistry Portal. (n.d.). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions.
  • UniBa. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • NIH. (n.d.). This compound | C9H11N | CID 568971. PubChem.

Sources

Technical Support Center: Diastereoselective α-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the stereoselective functionalization of azetidines. The α-alkylation of N-protected azetidines is a cornerstone reaction for accessing novel chemical matter in drug discovery and development. However, achieving high diastereoselectivity and yield can be challenging due to the strained nature of the four-membered ring and the subtle interplay of steric and electronic factors.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve current problems but also to proactively design more robust and successful reactions in the future.

Troubleshooting Guide & FAQs

Part 1: The Core Challenge - Low Diastereoselectivity

Question 1: My α-alkylation reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors that control the stereochemical outcome?

Answer: The stereoselectivity of this reaction is primarily dictated by the facial selectivity of the electrophilic attack on the intermediate aza-enolate. For this to be effective, one face of the planar enolate must be sterically shielded to a greater extent than the other. The key factors influencing this are:

  • The N-Protecting Group: This is the most critical element for inducing stereoselectivity. A bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) group or a chiral auxiliary like an (S)-1-phenylethyl group, projects into the space above or below the ring. This steric hindrance forces the incoming electrophile to approach from the less hindered face.[1][2] N-borane complexes have also been shown to be highly effective in directing alkylation.[3][4]

  • Aza-Enolate Geometry and Aggregation: The reaction proceeds via deprotonation of the α-proton to form a lithium aza-enolate. The geometry of this intermediate and its state of aggregation (monomer, dimer, etc.) in solution are crucial. Lithium-based reagents are often preferred because the small, hard Li⁺ cation coordinates strongly to both the nitrogen and the enolate oxygen. This coordination, especially in ethereal solvents like THF, helps to form a rigid, well-defined transition state, which enhances the steric influence of the N-protecting group.

  • Reaction Temperature: These reactions are almost exclusively run at very low temperatures (-78 °C). This is to ensure the reaction is under kinetic control, meaning the product ratio reflects the difference in the energy of the transition states leading to each diastereomer, rather than the thermodynamic stability of the products themselves.[5] At higher temperatures, the enolate can equilibrate, or the selectivity of the electrophile addition is eroded.

Below is a diagram illustrating the proposed transition state model that leads to the major diastereomer.

Caption: Proposed transition states for diastereomer formation.

Question 2: How does the choice of base (e.g., LDA, s-BuLi, KHMDS) impact the diastereomeric ratio (dr)?

Answer: The choice of base is critical and influences both the efficiency of deprotonation and the structure of the resulting aza-enolate.

  • Lithium Diisopropylamide (LDA): This is often the base of choice. It is a very strong, sterically hindered, non-nucleophilic base. The lithium counterion is key for forming the rigid, chelated transition state that is essential for high diastereoselectivity.[3]

  • sec-Butyllithium (s-BuLi): This is a stronger, more reactive base than LDA and can be effective when deprotonation with LDA is sluggish. However, its smaller steric profile and higher reactivity can sometimes lead to side reactions or reduced selectivity if not handled with care.

  • Potassium Hexamethyldisilazide (KHMDS): Using a potassium base will form a potassium enolate. The K-O bond is more ionic and longer than the Li-O bond. This results in a "looser" transition state where the steric directing effect of the N-protecting group is less pronounced, often leading to lower diastereoselectivity.

In general, lithium-containing amide bases provide the best balance of reactivity and stereocontrol for this transformation.

Part 2: Overcoming Poor Reaction Yield

Question 3: My reaction is giving a very low yield, and I am mostly recovering my starting material. What are the likely causes?

Answer: This is a classic problem that almost always points to inefficient deprotonation. Consider the following points:

  • Base Quality and Titration: Organolithium bases like n-BuLi and s-BuLi, as well as solutions of LDA, degrade over time. It is absolutely essential to titrate your organolithium reagents regularly to know their exact molarity. Without an accurate concentration, you may be adding substoichiometric amounts of base, leading to incomplete deprotonation.

  • Anhydrous Conditions: These reactions are extremely sensitive to moisture. Any trace of water in your solvent, on your glassware, or in your starting azetidine will be rapidly quenched by the strong base, consuming it before it can deprotonate your substrate. Ensure all glassware is oven- or flame-dried and that all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

  • Temperature of Deprotonation: While the alkylation is performed at -78 °C, the initial deprotonation step may require a slightly higher temperature (e.g., -40 °C or 0 °C) for a short period to proceed to completion, before re-cooling for the electrophile addition. This is substrate-dependent, but if you observe incomplete conversion, a slightly elevated deprotonation temperature could be beneficial.

  • pKa Mismatch: Ensure the base you are using is strong enough to deprotonate the α-proton of your azetidine. The pKa of the α-proton of an N-Boc protected amine is high, and a very strong base is required.[6]

Question 4: The reaction is complex, with multiple unidentified byproducts. What could be causing this?

Answer: A complex reaction mixture suggests that side reactions are dominating.

  • Electrophile Reactivity: If a highly reactive, unhindered electrophile (e.g., methyl iodide) is used, over-alkylation can occur if the mono-alkylated product is deprotonated by remaining base or enolate. This can be mitigated by ensuring slow addition of the electrophile.

  • Enolate Instability: The aza-enolate, while stable at -78 °C, can undergo decomposition pathways if allowed to warm or sit for extended periods. It is best practice to generate the enolate and add the electrophile in a timely manner.

  • Side Reactions of the Electrophile: For alkyl halides, the basic aza-enolate can induce elimination (E2) pathways, especially with secondary halides. If elimination is a suspected issue, switching to a more reactive electrophile with a better leaving group, such as an alkyl triflate, can favor the desired SN2 pathway.

  • Protecting Group Instability: While the N-Boc group is generally stable to most strong bases at low temperatures, prolonged exposure or higher temperatures can lead to its degradation.[5] The N-Botc (tert-butoxythiocarbonyl) group has been explored as an alternative that facilitates lithiation while allowing for milder deprotection conditions.[1]

Quantitative Data Summary & Protocol

Table 1: Influence of Key Parameters on Alkylation Success
ParameterCommon ChoicesEffect on Diastereoselectivity (dr)Effect on YieldRationale & Key Considerations
Base LDA, LiHMDS, s-BuLiHigh (Li⁺ is crucial)Good to ExcellentLithium counterion forms a rigid, chelated transition state, maximizing steric influence.[3]
KHMDS, NaHMDSModerate to LowVariableLarger, "softer" cations (K⁺, Na⁺) lead to a looser transition state, reducing stereocontrol.
Solvent THF, Diethyl EtherHighGoodCoordinating solvents solvate the lithium cation, preventing aggregation and promoting a defined reactive species.
Toluene, HexanesLowPoor to ModerateNon-coordinating solvents can lead to enolate aggregation, reducing reactivity and selectivity.
Temperature -78 °COptimalOptimalEnsures reaction is under kinetic control, maximizing the energy difference between diastereomeric transition states.[5]
> -40 °CDecreases SharplyMay decrease due to side reactionsHigher temperatures can allow for enolate equilibration and side reactions like elimination or decomposition.
Electrophile Benzyl-Br, Allyl-BrHighExcellentHighly reactive electrophiles that readily undergo SN2 displacement.
MeI, EtIGood to HighGoodPrimary alkyl halides are generally effective.
i-Pr-I, sec-Bu-BrModerate to LowPoor to ModerateProne to E2 elimination by the basic enolate. Consider using the corresponding triflates instead.
General Experimental Protocol: Diastereoselective α-Alkylation of N-Boc-azetidine

This protocol provides a robust starting point for your experiments.

  • Apparatus Setup:

    • Under an inert atmosphere of dry nitrogen or argon, assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Flame-dry the entire apparatus under vacuum and backfill with inert gas three times.

  • Aza-enolate Formation:

    • Dissolve N-Boc-azetidine (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate syringe, draw up a freshly titrated solution of LDA (1.1 equiv, e.g., 2.0 M in THF/heptane/ethylbenzene).

    • Add the LDA solution dropwise to the stirred azetidine solution over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution should turn a pale yellow/orange color.

  • Alkylation (Electrophile Quench):

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise via syringe to the cold aza-enolate solution.

    • Continue stirring the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot in saturated NH₄Cl solution). Reaction times can vary from 1 to 4 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Visualized Workflow

G start Start: N-Boc Azetidine + Anhydrous THF deprotonation 1. Deprotonation - Add LDA (1.1 eq) - Stir at -78 °C for 1h start->deprotonation enolate Lithium Aza-enolate (Intermediate) deprotonation->enolate alkylation 2. Alkylation - Add Electrophile (1.2 eq) - Stir at -78 °C for 1-4h enolate->alkylation quench 3. Quench - Add sat. aq. NH4Cl - Warm to RT alkylation->quench workup 4. Aqueous Workup - Extraction with EtOAc - Wash with Brine quench->workup purify 5. Purification - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Final Product: α-Substituted Azetidine purify->product analysis 6. Analysis - Characterization (NMR, MS) - Determine dr (NMR, HPLC) product->analysis

Caption: Standard experimental workflow for α-alkylation.

References

  • Couty, F. (2009). Science of Synthesis. Thieme. [Link]

  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5693–5696. [Link]

  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. [Link]

  • Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives. (2005).
  • Antermite, D., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Pál, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11257–11268. [Link]

  • O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114–117. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Tayama, E., et al. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry. [Link]

  • Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(28), 12146–12152. [Link]

  • Faigl, F., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings. [Link]

  • Sarpong, R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11845–11858. [Link]

  • Tayama, E., & Nakanome, N. (2017). Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. ResearchGate. [Link]

  • University of Lethbridge. Protecting Groups – A Necessary Evil? [Link]

  • O'Brien, P. (2011). New Routes to α-Arylated N-Boc Heterocycles. University of York. [Link]

  • Kürti, L., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Zhu, X. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

  • Biscoe, M. R., et al. (2019). A diastereoselective preparation of cyclic α-aminoboronates. PMC. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Liu, J., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers. [Link]

  • Oestreich, M. (2017). Direct α-Functionalization of Saturated Cyclic Amines. ResearchGate. [Link]

  • PubChem. 2-Azetidinone. [Link]

  • van der Vorm, S., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 179-191. [Link]

  • Baran, P. S. (2009). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Wang, J., et al. (2023). Amine-Free, Directing-Group-Free and Redox-Neutral α-Alkylation of Saturated Cyclic Ketones. Angewandte Chemie International Edition, 62(29), e202305679. [Link]

  • ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? [Link]

  • De Kimpe, N. (2007). Novel Syntheses of Azetidines and Azetidinones. Comprehensive Organic Functional Group Transformations II. [Link]

  • Trost, B. M., & Tracy, J. S. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation. ResearchGate. [Link]

Sources

Stability issues of 2-Phenylazetidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenylazetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this valuable scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively design robust experimental conditions.

Introduction: The Double-Edged Sword of Ring Strain

Azetidines, including this compound, are prized building blocks in medicinal chemistry.[1][2] Their four-membered ring imparts a rigid conformation that can be highly beneficial for ligand-protein interactions.[1] However, this rigidity comes at the cost of significant ring strain (approximately 25.4 kcal/mol), making the azetidine ring susceptible to cleavage under certain conditions.[3] This inherent reactivity is a double-edged sword: while it can be harnessed for unique synthetic transformations, it can also lead to undesired degradation of your molecule if not properly controlled.

This guide will walk you through the stability of this compound under the two most common reactive environments: acidic and basic conditions.

Section 1: Stability and Degradation under Acidic Conditions

Acidic conditions are a common culprit for the degradation of azetidines. The underlying reason is the basicity of the ring nitrogen, which can be protonated to form an azetidinium ion. This turns the nitrogen into a good leaving group, activating the ring for nucleophilic attack and subsequent opening.[1]

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I'm running a reaction with this compound in the presence of a strong acid (e.g., TFA, HCl), and I'm seeing multiple new spots on my TLC/LCMS. What is happening?

A1: You are likely observing acid-catalyzed ring-opening of the azetidine. The protonated azetidinium ion is highly electrophilic. Nucleophiles present in your reaction mixture (e.g., water, alcohols, or even the counter-ion of the acid) can attack one of the ring carbons, leading to cleavage of a C-N bond. The presence of multiple products could be due to different nucleophiles attacking, or subsequent reactions of the initially formed ring-opened product.

Q2: Which of the C-N bonds is more likely to break in this compound under acidic conditions?

A2: In this compound, the C2 carbon is benzylic. A nucleophilic attack is most likely to occur at the C4 position (an SN2-type reaction) or, if a carbocation can be stabilized, at the C2 position. The benzylic nature of the C2 carbon could stabilize a partial positive charge, making it susceptible to nucleophilic attack. The regioselectivity of the ring-opening can be influenced by the specific nucleophile and the substitution pattern on the azetidine ring.

Q3: My N-substituted this compound derivative seems to be degrading even at a moderately acidic pH (e.g., pH 4-5). Why is it so sensitive?

A3: The stability of an azetidine in acidic media is highly dependent on the pKa of the ring nitrogen.[1] Substituents on the nitrogen can significantly influence its basicity. For instance, an electron-donating group on the nitrogen will increase its basicity, making it more easily protonated and thus more labile at higher pH values. Conversely, electron-withdrawing groups decrease the nitrogen's basicity, which can enhance stability in acidic conditions.[1]

Q4: How can I prevent or minimize acid-catalyzed degradation of my this compound compound?

A4: Here are several strategies:

  • pH Control: If possible, perform your reaction at a less acidic pH using a buffer system.

  • Milder Acids: Opt for weaker acids if the reaction chemistry allows.

  • Protecting Groups: If the N-H is present, installing an electron-withdrawing protecting group (e.g., tosyl, Boc) can reduce the nitrogen's basicity and increase stability to acid. However, be aware that the conditions for removing these groups can themselves cause ring-opening if not chosen carefully.

  • Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of the degradation side reaction.

Troubleshooting Guide: Acidic Degradation
Symptom Possible Cause Troubleshooting Steps
Low yield of desired product, multiple new polar spots on TLC/LCMS. Acid-catalyzed ring-opening by a nucleophile.1. Analyze the new spots: Obtain mass spectra to see if the masses correspond to the addition of a solvent molecule or counter-ion. 2. Reduce acidity: Use a weaker acid or a buffer. 3. Change solvent: Use a non-nucleophilic solvent if possible. 4. Lower temperature: Run the reaction at a colder temperature.
Product is stable during the reaction but decomposes during aqueous workup with acid. Hydrolysis of the azetidine ring.1. Use a milder acid for workup: A saturated solution of ammonium chloride (NH4Cl) can be a good alternative to strong acids. 2. Minimize contact time: Perform the acidic wash quickly and at a low temperature. 3. Avoid acid altogether: If possible, use a non-acidic workup.
N-deprotection of a Boc-protected this compound leads to a complex mixture. The strong acid used for deprotection (e.g., TFA) is causing ring-opening.1. Use milder deprotection conditions: Consider using HCl in a non-nucleophilic solvent like dioxane or diethyl ether at 0°C. 2. Scavengers: Add a scavenger like triethylsilane to capture any reactive intermediates.
Visualizing the Mechanism: Acid-Catalyzed Ring Opening

Caption: Acid-catalyzed ring-opening of this compound.

Section 2: Stability and Reactivity under Basic Conditions

In contrast to acidic conditions, this compound is generally more stable in basic environments, especially in the absence of strong nucleophiles. However, "stability" does not mean "inert." The N-H proton is acidic and can be removed by a strong base, leading to a different set of potential reactions.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: Is this compound stable to common aqueous bases like NaOH or K2CO3?

A1: Generally, yes. Simple hydrolysis of the azetidine ring with hydroxide is not a common or rapid degradation pathway under standard aqueous basic conditions (e.g., for workups or extractions at room temperature). The C-N bonds of the ring are not inherently susceptible to cleavage by hydroxide without an activating group.

Q2: I am using a very strong, non-nucleophilic base like LDA or LiHMDS with my this compound derivative. Should I be concerned about degradation?

A2: You should be more concerned with deprotonation than degradation. Strong, non-nucleophilic bases are capable of deprotonating the N-H of this compound (or a C-H bond alpha to an activating group). The resulting anion is a nucleophile that can then undergo reactions like alkylation or acylation. In fact, strong bases are often used in the synthesis of substituted azetidines, indicating the ring's stability under these anhydrous, often low-temperature, conditions.[4]

Q3: Can ring-opening occur under basic conditions?

A3: While less common than acid-catalyzed opening, ring-opening can be induced under specific basic conditions:

  • N-Activation: If the nitrogen is substituted with a strong electron-withdrawing group that is also a good leaving group (e.g., a tosyl group), nucleophilic attack at a ring carbon can be facilitated.

  • Intramolecular Reactions: If the molecule has a nucleophilic group that can attack the azetidine ring in an intramolecular fashion, a strong base might initiate this process by deprotonating the nucleophile.

Q4: My reaction is run at a high temperature in the presence of a strong base, and I am seeing decomposition. What could be happening?

A4: At elevated temperatures, the energy barrier for less favorable reactions can be overcome. While speculative without more information, possibilities include:

  • Elimination Reactions: If there is a suitable leaving group on the azetidine ring, a base could induce an elimination reaction to form an azetine, which can be unstable.

  • Slow Hydrolysis: Even though less favorable, at high temperatures, hydroxide could potentially act as a nucleophile to slowly open the ring.

Troubleshooting Guide: Basic Conditions
Symptom Possible Cause Troubleshooting Steps
Starting material is consumed, but the desired product is not formed after adding an alkyl halide and a strong base (e.g., NaH, LDA). Deprotonation of the N-H is occurring, but the subsequent nucleophilic attack is failing.1. Confirm deprotonation: Quench a small aliquot with D2O and check for deuterium incorporation by mass spec. 2. Check the electrophile: Ensure your alkyl halide is reactive. 3. Solvent effects: The choice of solvent can influence the reactivity of the resulting anion. Consider changing the solvent.
Unexpected byproduct with the same mass as the starting material. Isomerization. Under certain conditions, a strong base could potentially epimerize a stereocenter, for example, at C2, although this is less likely to be a rapid process.1. Analyze the byproduct: Use chiral chromatography or NMR to determine if it is a stereoisomer. 2. Milder conditions: Use a weaker base or lower temperature.
Formation of oligomers or polymers. The deprotonated azetidine is acting as a nucleophile and attacking another molecule of starting material (if it has an electrophilic site).1. Slow addition: Add the base slowly to a solution of the azetidine and the electrophile to keep the concentration of the deprotonated species low. 2. Inverse addition: Add the azetidine to a mixture of the base and electrophile.
Visualizing Reactivity: Deprotonation vs. Ring Opening

Start This compound Acid Acidic Conditions (e.g., HCl, TFA) Start->Acid Base Strong Basic Conditions (e.g., LDA, NaH) Start->Base RingOpening Ring Opening (Degradation) Acid->RingOpening Deprotonation N-Deprotonation Base->Deprotonation Alkylation N-Alkylation / Acylation Deprotonation->Alkylation + Electrophile

Caption: Divergent reactivity of this compound under acidic vs. basic conditions.

Section 3: Experimental Protocol for Stability Testing

If you are concerned about the stability of your this compound derivative under your specific experimental conditions, it is highly recommended to perform a preliminary stability test.

Protocol: HPLC-Based Stability Assessment
  • Stock Solution Preparation: Prepare a stock solution of your this compound compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).

  • Sample Preparation:

    • T0 Sample (Control): Dilute the stock solution to the final concentration of your reaction in a neutral, non-reactive solvent. Immediately inject this sample into the HPLC to get a baseline (T0) peak area.

    • Test Sample: In a separate vial, mimic your reaction conditions. Add the appropriate amount of stock solution to your reaction solvent containing the acid or base of interest at the intended reaction temperature.

  • Incubation: Keep the "Test Sample" at the reaction temperature.

  • Time Points: At various time points (e.g., 1 hr, 4 hrs, 24 hrs), take an aliquot of the "Test Sample," quench it if necessary (e.g., by neutralizing the acid or base), dilute it to the same concentration as the T0 sample, and inject it into the HPLC.

  • Analysis:

    • Compare the peak area of your compound at each time point to the T0 peak area. A decrease in the peak area indicates degradation.

    • Examine the chromatogram for the appearance of new peaks, which correspond to degradation products.

    • If connected to a mass spectrometer, analyze the masses of the new peaks to help identify the degradation pathway.

Data Interpretation Table
Time Point Peak Area of Starting Material % Remaining New Peaks Observed (Retention Time)
T0[Area at T0]100%None
T1[Area at T1][Area T1 / Area T0] * 100[List new peaks]
T2[Area at T2][Area T2 / Area T0] * 100[List new peaks]
............

Conclusion

The stability of this compound is a critical factor to consider in its application. While highly susceptible to ring-opening under acidic conditions due to the protonation of the ring nitrogen, it is generally more robust in basic media where deprotonation of the N-H is the more common reaction. By understanding the underlying chemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can better anticipate and manage the stability of your this compound-containing molecules, leading to more successful and reproducible research outcomes.

References

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Retrieved January 7, 2026, from [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. (2006). Tetrahedron Letters. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba. Retrieved January 7, 2026, from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Accounts of Chemical Research. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Advances. [Link]

  • This compound (C9H11N). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

  • 22610-18-0. (2024). ChemBK. Retrieved January 7, 2026, from [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. (n.d.). Molecules. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. (2020). Semantic Scholar. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Advances. [Link]

  • N-Phenylazetidine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • New Findings on Degradation of Famotidine Under Basic Conditions: Identification of a Hitherto Unknown Degradation Product and the Condition for Obtaining the Propionamide Intermediate in Pure Form. (2009). Journal of Pharmaceutical Sciences. [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. (2018). Journal of Clinical and Diagnostic Research. [Link]

  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. (n.d.). OrgoSolver. Retrieved January 7, 2026, from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). Molecules. [Link]

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Sources

Methods for removing the N-protecting group from 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-deprotection of 2-phenylazetidine derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical transformation. The inherent ring strain of the azetidine core, combined with the electronic properties of the 2-phenyl substituent, can lead to unexpected reactivity and side products.[1][2] This guide provides in-depth, field-tested solutions and explains the chemical principles behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: N-Boc (tert-Butoxycarbonyl) Deprotection

The Boc group is favored for its stability to a wide range of reagents, but its removal requires acidic conditions that must be carefully optimized to preserve the azetidine ring.[3]

Question: What are the standard starting conditions for N-Boc deprotection of this compound?

Answer: The most common and effective method involves treatment with a strong acid in an anhydrous aprotic solvent. A typical starting point is a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature.[4] Alternatively, a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is also a standard protocol.[4]

  • Causality: The mechanism relies on the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide. The stability of the resulting tert-butyl cation drives the reaction forward. Anhydrous conditions are critical to prevent water from competing as a nucleophile, which could lead to side reactions.

Question: My N-Boc deprotection is sluggish or stalls completely. What are the likely causes and solutions?

Answer: Incomplete N-Boc cleavage is a common issue. Here’s a systematic approach to troubleshooting:

  • Insufficient Acid Stoichiometry/Concentration: For substrates with other basic functional groups, the acid may be consumed in non-productive protonation events.

    • Solution: Increase the equivalents of acid or use a more concentrated solution. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

  • Low Temperature: While starting at 0 °C is prudent to control exotherms, the reaction may require ambient temperature for completion.

    • Solution: After stirring for 30 minutes at 0 °C, allow the reaction to warm to room temperature and monitor for 1-3 hours.[4]

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: While DCM is standard, switching to neat TFA (if the substrate is stable) or using HCl in dioxane can sometimes accelerate the reaction.[4]

Question: I'm observing significant side product formation, possibly from ring opening. How can I mitigate this?

Answer: The azetidine ring is strained and, once the nitrogen is protonated (after deprotection), the ring becomes susceptible to nucleophilic attack and subsequent cleavage.[1][5]

  • Expert Insight: This is particularly problematic if your reaction workup involves nucleophilic reagents (like methanol for quenching) while the solution is still strongly acidic. The 2-phenyl group can stabilize a potential benzylic carbocation, making the C2-N bond labile.

  • Solutions:

    • Minimize Reaction Time: Do not let the reaction stir for an extended period after the starting material is consumed. Monitor closely.

    • Control Temperature: Perform the reaction at the lowest temperature that allows for efficient deprotection (0 °C is often sufficient).

    • Careful Quenching: After completion, cool the reaction mixture to 0 °C and slowly add it to a rapidly stirred, cold, saturated solution of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃). This neutralizes the strong acid before introducing other nucleophiles.

    • Use Milder Acids: Consider using p-toluenesulfonic acid (p-TsOH) in a suitable solvent. Recent literature also describes highly effective and green deprotection using a deep eutectic solvent composed of choline chloride and p-TsOH.[3] Mechanochemical ball milling with p-TsOH has also been reported as a mild, solvent-free alternative.[6]

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Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting Logic cluster_workup Workup start Dissolve N-Boc-2-phenylazetidine in anhydrous DCM acid Add 20-50% TFA at 0 °C start->acid stir Stir at 0 °C to RT (Monitor by TLC/LC-MS) acid->stir check Reaction Complete? stir->check side_products Side Products Observed: 1. Lower temperature 2. Reduce reaction time 3. Use milder acid (p-TsOH) stir->side_products If side products form incomplete Incomplete Reaction: 1. Increase TFA concentration 2. Warm to RT 3. Extend time check->incomplete No quench Cool to 0 °C Quench into cold sat. NaHCO₃(aq) check->quench Yes extract Extract with organic solvent (e.g., DCM, EtOAc) quench->extract finish Dry, filter, and concentrate to yield free amine extract->finish

Caption: Troubleshooting workflow for N-Boc deprotection.

Section 2: N-Cbz (Carboxybenzyl) & N-Bn (Benzyl) Deprotection

Cbz and Benzyl groups are typically removed under reductive conditions, most commonly via catalytic hydrogenolysis. While this method is powerful, it has its own set of challenges, especially concerning catalyst activity and reaction efficiency.

Question: What are the standard conditions for removing an N-Cbz or N-Benzyl group from this compound?

Answer: The gold standard is catalytic hydrogenolysis. This involves stirring the substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) with a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂).[7][8]

  • Causality: The palladium surface catalyzes the cleavage of the benzylic C-N bond via reduction by hydrogen. For Cbz groups, the resulting carbamic acid spontaneously decarboxylates to yield the free amine, toluene, and CO₂. For Benzyl groups, the products are the free amine and toluene.[9]

Question: My hydrogenolysis reaction is very slow or has failed. What should I check?

Answer: This is a frequent problem, often related to the catalyst.

  • Catalyst Quality and Activity: Pd/C can lose activity over time or if improperly stored.

    • Solution: Use a fresh bottle of catalyst or test your catalyst on a simple, reliable substrate (e.g., deprotection of N-Cbz-benzylamine) to verify its activity. Ensure the catalyst has not been exposed to catalyst poisons (see below).

  • Catalyst Poisoning: Sulfur, thiols, and even the product amine itself can irreversibly bind to the palladium surface, inhibiting its catalytic activity.[8] The secondary amine product is a known inhibitor in N-debenzylation reactions.

    • Solution:

      • Ensure all starting materials and solvents are free from sulfur-containing impurities.

      • To counteract product inhibition, especially for N-Bn deprotection, adding a non-nucleophilic acid scavenger or a co-catalyst can be effective. A recently developed system using a mix of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has shown excellent results by mitigating product inhibition.[8]

  • Insufficient Hydrogen Delivery:

    • Solution: Ensure the reaction system is properly sealed and purged. For bench-scale reactions, a balloon of H₂ is common, but for stubborn reactions, a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (e.g., 50 psi) can dramatically increase the reaction rate.

Question: I don't have access to a hydrogenation setup. Are there alternatives to using H₂ gas?

Answer: Absolutely. Catalytic Transfer Hydrogenation (CTH) is an excellent and often safer alternative that avoids the need for pressurized H₂ gas.[10][11]

  • Method: In CTH, a hydrogen donor molecule is used to generate hydrogen in situ. The most common donors are ammonium formate (NH₄HCO₂), formic acid, or cyclohexene.[10][12][13] The reaction is typically run with Pd/C in methanol and often requires heating to reflux to achieve a reasonable rate.[10]

  • Expert Insight: CTH with ammonium formate can be remarkably fast and efficient. The reaction often completes within minutes to a few hours at reflux.[10] It is a highly practical method for both N-Cbz and N-Bn removal.

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Deprotection_Decision_Tree start Select N-Protecting Group pg_boc N-Boc start->pg_boc pg_cbz_bn N-Cbz or N-Benzyl start->pg_cbz_bn method_acid Acidic Cleavage (TFA/DCM or HCl/Dioxane) pg_boc->method_acid method_h2 Catalytic Hydrogenolysis (H₂, Pd/C) pg_cbz_bn->method_h2 H₂ Available? method_cth Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) pg_cbz_bn->method_cth No H₂ Setup? consider_acid Consider: - Ring stability - Acid-labile groups method_acid->consider_acid consider_h2 Consider: - H₂ gas handling/safety - Catalyst poisoning method_h2->consider_h2 consider_cth Consider: - Higher temperature (reflux) - Stoichiometric donor needed method_cth->consider_cth

Caption: Decision tree for selecting a deprotection strategy.

Comparative Summary of Methods

Protecting GroupMethodKey ReagentsAdvantagesDisadvantages & Risks
N-Boc AcidolysisTFA/DCM or HCl/DioxaneFast, common reagents, simple workup.Risk of azetidine ring opening; corrosive reagents.
Milder Acidolysisp-TsOH, DES[3]Greener, potentially higher selectivity.May be slower, requires specific reagents.
N-Cbz / N-Bn Catalytic HydrogenolysisH₂, Pd/CClean byproducts (toluene, CO₂), high yield.Requires H₂ gas handling; catalyst poisoning is a major issue.[8]
Catalytic Transfer Hydrogenation (CTH)NH₄HCO₂ or HCOOH, Pd/CNo H₂ gas needed, often very fast at reflux.[10]Requires heating; stoichiometric byproducts from H-donor.

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA/DCM
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-2-phenylazetidine substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a saturated aqueous solution of NaHCO₃ and cool it in an ice bath. Slowly and carefully pour the reaction mixture into the stirred NaHCO₃ solution to quench the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound product, which can be purified further if necessary.

Protocol 2: N-Cbz/N-Bn Deprotection via Catalytic Transfer Hydrogenation (CTH)
  • Setup: To a round-bottom flask equipped with a stir bar and a reflux condenser, add the N-protected-2-phenylazetidine substrate (1.0 eq), Methanol (to 0.1 M), and Ammonium Formate (5.0 eq).

  • Inerting (Optional but Recommended): Briefly bubble nitrogen or argon through the solution to displace air.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).

  • Reaction: Heat the mixture to reflux (approx. 65 °C for Methanol) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is often complete in 30 minutes to 4 hours.

  • Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the Celite pad to dry completely. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and ammonium formate salts. Redissolve the residue in DCM and water. Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate to afford the deprotected amine.

References

  • Di Mola, I., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Al-Zoubi, R. M., & Marion, O. (2008). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available at: [Link]

  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Reddit r/Chempros Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (Table). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Coy, D. H., et al. (2017). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. PMC. Available at: [Link]

  • van Es, T., & Staskun, B. (1971). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. ResearchGate. Available at: [Link]

  • Gotor-Fernández, V., et al. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC. Available at: [Link]

  • Reddy, G. M., et al. (2010). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]

  • Van-Čuljak, D., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Maegawa, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]

  • PubChem. N-Phenylazetidine. National Institutes of Health. Available at: [Link]

  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. Available at: [Link]

  • Sciencemadness.org Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Benzylamines. Available at: [Link]

  • ResearchGate. (Request PDF). Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • Sivanandaiah, K. M., et al. (1984). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-phenylazetidine. This resource is designed to provide practical, in-depth guidance to researchers and chemists encountering challenges during the scale-up of this valuable synthetic building block. As Senior Application Scientists, we understand that transitioning a reaction from milligram to kilogram scale introduces a host of new variables and potential pitfalls. This guide is structured to anticipate and address these challenges in a direct, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

    • What are the primary stability concerns for this compound during synthesis and storage?

    • How critical is N-protection, and what are the trade-offs between different protecting groups on a larger scale?

    • What are the key safety considerations when handling reagents and intermediates in this compound synthesis at scale?

  • Troubleshooting Guide

    • Problem 1: Low or Inconsistent Yields

      • Incomplete reaction

      • Side-product formation (e.g., ring-opening, dimerization)

    • Problem 2: Impurity Profile & Purification Challenges

      • Identification of common impurities

      • Strategies for effective purification at scale

    • Problem 3: Reaction Control & Exotherms

      • Managing heat evolution during cyclization

      • Reagent addition strategies for large-scale reactions

  • Experimental Protocols & Methodologies

    • Protocol 1: Scale-Up of Intramolecular Cyclization of a γ-Haloamine Derivative

    • Protocol 2: Purification by Column Chromatography

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

There are several established methods for the synthesis of this compound, each with its own set of advantages and disadvantages for large-scale production.[1][2] The most frequently employed strategies include:

  • Intramolecular Nucleophilic Substitution: This is one of the most direct and widely used methods, typically involving the cyclization of a γ-haloamine or a related precursor with a leaving group at the γ-position.[1] A significant challenge at scale is the competition with intermolecular reactions and elimination, which can be exacerbated by high concentrations and elevated temperatures.[1] However, with careful control of reaction conditions, this method can be robust and scalable.

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of a corresponding 2-phenylazetidin-2-one is a viable route.[1] Common reducing agents include lithium aluminum hydride (LiAlH4) and diborane.[1] On a large scale, the handling of these highly reactive and often pyrophoric reagents requires specialized equipment and stringent safety protocols. The cost and availability of the starting β-lactam can also be a limiting factor.

  • [2+2] Cycloaddition Reactions: Photocycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, offer a direct route to the azetidine ring.[1] The scalability of photochemical reactions can be challenging due to the need for specialized reactors that ensure uniform light penetration. However, recent advancements in visible-light-mediated cycloadditions may offer a more scalable alternative.[1]

For scale-up, intramolecular nucleophilic substitution often presents the most practical and economically viable option, provided that reaction parameters are well-optimized to favor the desired cyclization over competing pathways.

What are the primary stability concerns for this compound during synthesis and storage?

This compound, like other strained four-membered rings, can be susceptible to degradation under certain conditions. Key stability concerns include:

  • Acid-Mediated Ring Opening: The azetidine ring is prone to cleavage under strongly acidic conditions. The nitrogen atom can be protonated, activating the ring towards nucleophilic attack. This is a critical consideration during acidic workups or purifications.

  • Thermal Instability: While generally more stable than their unsaturated counterparts (azetines), azetidines can undergo thermal decomposition, particularly in the presence of catalysts or reactive impurities.[3]

  • Oxidative Degradation: The secondary amine functionality can be susceptible to oxidation. It is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to minimize degradation over time.

The hydrochloride salt of this compound is often prepared to enhance its stability and ease of handling.[1]

How critical is N-protection, and what are the trade-offs between different protecting groups on a larger scale?

N-protection is often crucial during the synthesis of this compound to prevent side reactions involving the nitrogen atom, such as N-alkylation or participation in undesired cyclizations.[4] The choice of protecting group is a critical decision for scale-up, involving a trade-off between stability, ease of introduction/removal, and cost.

Protecting GroupAdvantages for Scale-UpDisadvantages for Scale-Up
Tosyl (Ts) Stable, crystalline derivatives, activates the ring for some transformations.[5]Harsh deprotection conditions (e.g., sodium in liquid ammonia) are not ideal for large-scale operations.
Boc (tert-Butoxycarbonyl) Easily removed under acidic conditions.[4]Can be labile to certain reaction conditions; the cost of Boc-anhydride can be significant at scale.
Cbz (Carboxybenzyl) Removable by catalytic hydrogenation, which is a scalable process.The catalyst (e.g., Palladium on carbon) can be a significant cost and requires careful handling and recovery.
Benzyl (Bn) Relatively inexpensive; can be removed by hydrogenolysis.Deprotection conditions can sometimes lead to ring-opening or other side reactions.

For many applications, the Boc and Cbz groups offer a good balance of reactivity and scalability. The choice will ultimately depend on the specific synthetic route and the compatibility of the protecting group with subsequent reaction steps.

What are the key safety considerations when handling reagents and intermediates in this compound synthesis at scale?

Scaling up any chemical synthesis requires a thorough hazard evaluation and risk assessment.[6] For this compound synthesis, specific points of concern include:

  • Reagent Toxicity and Reactivity: Many reagents used in these syntheses, such as organolithium bases (e.g., LDA, n-BuLi) and reducing agents (e.g., LiAlH4), are highly reactive, pyrophoric, and/or corrosive.[1][7] It is imperative to have appropriate engineering controls (fume hoods, glove boxes) and personal protective equipment (PPE).

  • Exothermic Reactions: Intramolecular cyclization and quenching steps can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways if not properly controlled. Gradual reagent addition, efficient stirring, and external cooling are critical.

  • Product Hazards: this compound itself is classified as toxic if swallowed and can cause severe skin burns and eye damage.[8] Appropriate handling procedures must be in place to avoid exposure.

  • Solvent Handling: Large volumes of flammable organic solvents are typically used. All equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated from the processing area.

A formal process safety review should be conducted before any scale-up campaign is initiated.[6]

Troubleshooting Guide

Problem 1: Low or Inconsistent Yields
Symptom: The isolated yield of this compound is significantly lower than in small-scale experiments or varies between batches.

Potential Cause A: Incomplete Reaction

  • Underlying Issue: Insufficient reaction time, inadequate mixing, or deactivation of reagents can lead to incomplete conversion of the starting material. On a larger scale, mass transfer limitations can become more pronounced.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement in-process controls (IPCs) such as TLC, GC, or HPLC to monitor the reaction progress until completion is confirmed. Do not rely solely on time.

    • Mixing Efficiency: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) and that the stirring speed is sufficient to maintain a homogeneous mixture. Baffles within the reactor can also improve mixing.

    • Reagent Purity and Stoichiometry: Verify the purity of starting materials and reagents. For moisture-sensitive reactions, ensure all solvents and reagents are rigorously dried. Re-evaluate the stoichiometry, as slight excesses of certain reagents may be necessary at scale to drive the reaction to completion.

Potential Cause B: Side-Product Formation

  • Underlying Issue: The formation of byproducts through competing reaction pathways is a common cause of low yields. For this compound synthesis via intramolecular cyclization, this often involves intermolecular reactions or elimination.

  • Troubleshooting Steps:

    • Concentration Control: High concentrations can favor intermolecular reactions. Consider running the reaction at a lower concentration. While this may increase solvent usage, the improvement in yield and purity can offset the cost.

    • Temperature Management: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the formation of undesired byproducts. A temperature optimization study may be necessary.

    • Base Selection and Addition: The choice of base is critical. For cyclizations, a non-nucleophilic, sterically hindered base is often preferred. The rate of base addition can also influence the outcome; slow, controlled addition can minimize local high concentrations that may lead to side reactions.

Side_Reactions cluster_conditions Reaction Conditions Precursor Precursor Desired Product (this compound) Desired Product (this compound) Precursor->Desired Product (this compound) Intramolecular Cyclization Byproduct (Dimer/Polymer) Byproduct (Dimer/Polymer) Precursor->Byproduct (Dimer/Polymer) Intermolecular Reaction Byproduct (Elimination) Byproduct (Elimination) Precursor->Byproduct (Elimination) Elimination High Concentration High Concentration High Concentration->Byproduct (Dimer/Polymer) Incorrect Base Incorrect Base Incorrect Base->Byproduct (Elimination) High Temperature High Temperature High Temperature->Byproduct (Elimination)

Caption: Competing pathways in this compound synthesis.

Problem 2: Impurity Profile & Purification Challenges
Symptom: The crude product contains significant impurities that are difficult to remove by standard crystallization or distillation.

Potential Cause A: Identification of Common Impurities

  • Underlying Issue: Effective purification requires an understanding of what the impurities are. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions (e.g., ring-opened products, regioisomers).

  • Troubleshooting Steps:

    • Characterization: Isolate and characterize major impurities using techniques such as LC-MS, GC-MS, and NMR.

    • Mechanistic Analysis: Once identified, deduce the likely formation pathway of the impurity. This can provide insights into how to modify the reaction conditions to minimize its formation.

Potential Cause B: Strategies for Effective Purification at Scale

  • Underlying Issue: Purification methods that are effective in the lab (e.g., preparative TLC, small-scale column chromatography) are often not practical or economical at scale.[9]

  • Troubleshooting Steps:

    • Salt Formation/Recrystallization: Consider converting the crude this compound to a salt (e.g., hydrochloride). Salts often have different solubility profiles and may be more amenable to purification by recrystallization.

    • Liquid-Liquid Extraction: Optimize the workup procedure. A series of pH-adjusted aqueous extractions can be a powerful tool for removing acidic or basic impurities.

    • Scalable Chromatography: If chromatography is unavoidable, transition to a scalable method such as flash chromatography with larger columns or medium-pressure liquid chromatography (MPLC). Optimize the solvent system to maximize separation and minimize solvent consumption.[9]

Purification_Workflow Crude Product Crude Product pH-Adjusted Extraction pH-Adjusted Extraction Crude Product->pH-Adjusted Extraction Remove Acidic/ Basic Impurities Salt Formation Salt Formation pH-Adjusted Extraction->Salt Formation Isolate as Salt Column Chromatography Column Chromatography pH-Adjusted Extraction->Column Chromatography If Necessary Recrystallization Recrystallization Salt Formation->Recrystallization High Purity Solid Free-Basing Free-Basing Recrystallization->Free-Basing Liberate Amine Pure this compound Pure this compound Free-Basing->Pure this compound Column Chromatography->Pure this compound

Caption: A scalable purification workflow for this compound.

Problem 3: Reaction Control & Exotherms
Symptom: The reaction temperature increases uncontrollably during reagent addition or the reaction itself, potentially leading to a dangerous situation and increased byproduct formation.

Potential Cause: Inadequate Heat Dissipation

  • Underlying Issue: The heat generated by the reaction exceeds the rate at which the reactor can remove it. This is a classic scale-up challenge due to the decrease in the surface-area-to-volume ratio.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add highly reactive reagents (e.g., organolithiums, strong bases) slowly and sub-surface to ensure rapid mixing and heat dissipation. Use a programmable syringe pump for precise control.

    • Reverse Addition: Consider adding the reaction mixture to the reagent ("reverse addition") if the reagent is stable under the initial conditions. This can help maintain a low concentration of the reactive species and better control the exotherm.

    • Reactor and Cooling System: Ensure the reactor's cooling system is adequate for the scale and the expected exotherm. A more powerful cooling bath or a reactor with a cooling jacket may be necessary.

    • Solvent Choice: The choice of solvent can impact heat capacity and boiling point. A higher-boiling solvent might provide a larger temperature window to absorb the exotherm, but this must be balanced with its impact on the reaction chemistry.

Experimental Protocols & Methodologies

Protocol 1: Scale-Up of Intramolecular Cyclization of a γ-Haloamine Derivative

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be performed before implementation.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and dried under vacuum with heating.

  • Inert Atmosphere: The reactor is cooled to room temperature and placed under a positive pressure of dry nitrogen.

  • Reagent Preparation: The γ-haloamine precursor is dissolved in an appropriate anhydrous solvent (e.g., THF, Toluene) and charged to the reactor.

  • Cooling: The reactor is cooled to the desired temperature (e.g., -78 °C to 0 °C) using the jacketed cooling system.

  • Base Addition: A solution of a non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu)) in an appropriate solvent is added dropwise via the dropping funnel over a period of 1-4 hours. The internal temperature is carefully monitored and maintained within a narrow range (e.g., ± 5 °C).

  • Reaction: The reaction mixture is stirred at the specified temperature until in-process controls (e.g., HPLC, GC) indicate the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution), ensuring the internal temperature does not rise excessively.

  • Workup: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column of appropriate diameter is packed with silica gel as a slurry in the initial eluent (a low-polarity solvent system, e.g., Hexane/Ethyl Acetate).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. Fractions are collected and analyzed by TLC or another suitable method.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of c-iodoamines and tetrahydropyrimidines. IIT Kanpur. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. [Link]

  • Stability of different azetidine esters. ResearchGate. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. National Institutes of Health. [Link]

  • Introduction to Safety in the Laboratory. American Chemical Society. [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

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Technical Support Center: Stereochemical Integrity in 2-Phenylazetidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for chemists and drug development professionals working with 2-phenylazetidine, a critical building block in medicinal chemistry.[1][2] The focus is on preventing epimerization at the C2 stereocenter during functionalization reactions, a common challenge that can compromise the stereochemical purity and, consequently, the biological activity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a significant concern with this compound?

A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[3][4][5] For this compound, this almost always refers to the inversion of the stereocenter at the C2 position, which bears the phenyl group. This is problematic because the two epimers (the original and the inverted one) are diastereomers with different three-dimensional shapes. These distinct shapes can lead to drastically different interactions with biological targets like enzymes and receptors, potentially altering the desired therapeutic effect of a drug candidate.[6]

The heightened risk of epimerization in this compound stems from the acidity of the proton at the C2 position. This proton is benzylic, meaning it is adjacent to the phenyl ring, which can stabilize a negative charge through resonance if the proton is removed. This deprotonation leads to the formation of a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to a mixture of both stereoisomers and a loss of stereochemical purity.

Q2: Which functionalization reactions are most likely to cause epimerization of this compound?

A2: Reactions that involve basic conditions are the primary culprits for epimerization at the C2 position. This is because a base can abstract the acidic C2 proton.[3][7] Some of the most common reactions where epimerization is a significant risk include:

  • N-Acylation and N-Sulfonylation: The use of strong, non-hindered bases to deprotonate the azetidine nitrogen can also lead to deprotonation at C2, especially with prolonged reaction times or elevated temperatures.

  • N-Alkylation: Similar to acylation, the basic conditions often employed for N-alkylation can induce epimerization.

  • Reactions at the C4 position: Functionalization at the C4 position often requires the use of strong bases, which can readily cause epimerization at the more sensitive C2 position.

Q3: What are the general strategies to minimize or prevent epimerization during the functionalization of this compound?

A3: The core principle for preventing epimerization is to avoid conditions that favor the deprotonation of the C2 proton. Key strategies include:

  • Choice of Base: Opt for milder, non-nucleophilic, and sterically hindered bases. Bases like 2,4,6-collidine or proton sponge can be effective alternatives to stronger bases like sodium hydride or lithium diisopropylamide (LDA).[5] The choice of base can significantly impact the degree of epimerization.[5]

  • Temperature Control: Perform reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Low temperatures disfavor the equilibrium that leads to the enolate-like intermediate. Cooling the reaction mixture to -78 °C before the addition of a base is a common and effective practice.[8]

  • Reaction Time: Keep reaction times as short as possible to minimize the exposure of the chiral center to epimerizing conditions.

  • Protecting Groups: In some cases, the use of an N-protecting group can influence the acidity of the C2 proton or the stability of the azetidine ring, indirectly affecting the rate of epimerization. For instance, N-borane complexes have been shown to stabilize the azetidine ring and can be used to facilitate diastereoselective alkylations with reduced epimerization.[8]

Q4: How can I accurately determine the enantiomeric or diastereomeric excess of my this compound product?

A4: Accurate determination of the stereochemical purity of your product is crucial. Several analytical techniques can be employed:[9][10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable and widely used methods. By using a chiral stationary phase, the two enantiomers or diastereomers can be separated and quantified.

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of a compound can form diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[10] The integration of these signals allows for the determination of the enantiomeric ratio.

It is always recommended to validate the chosen method with a racemic standard to ensure proper separation and accurate quantification of the stereoisomers.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of optical activity after N-acylation or N-sulfonylation. The base used was too strong or not sterically hindered, leading to deprotonation at C2. Reaction temperature may have been too high, or the reaction time was too long.Use a milder, sterically hindered base such as 2,4,6-collidine or a proton sponge. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of a diastereomeric mixture during C4-functionalization. The strong base required for C4-functionalization is causing epimerization at the more acidic C2 position.Protect the azetidine nitrogen with a suitable protecting group before attempting C4-functionalization. This can alter the reactivity and acidity of the ring protons. Alternatively, explore alternative synthetic routes that introduce the C4-substituent before forming the azetidine ring.
Inconsistent or non-reproducible enantiomeric/diastereomeric excess values. The analytical method for determining stereochemical purity is not optimized or validated. The product may be epimerizing during workup or purification.Develop and validate a robust analytical method (e.g., chiral HPLC or GC) using a racemic standard. Ensure that the workup and purification conditions are non-epimerizing (e.g., avoid strongly acidic or basic conditions, and minimize heat). Re-analyze the sample after purification to check for any loss of stereochemical purity.
Low yield and diastereoselectivity in α-alkylation of N-substituted 2-phenylazetidines. The intermediate carbanion is not stable, leading to side reactions and poor stereocontrol.Consider the formation of an N-borane complex of the azetidine before deprotonation and alkylation. This has been shown to improve yields and diastereoselectivities in some cases.[8]

Experimental Protocols

Protocol 1: N-Acylation of (S)-2-Phenylazetidine with Minimal Epimerization

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-phenylazetidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 2,4,6-collidine (1.2 eq) dropwise to the cooled solution.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizing the Problem: The Mechanism of Epimerization

The following diagram illustrates the base-catalyzed epimerization of this compound. The key step is the formation of the planar, achiral enolate-like intermediate, which is the root cause of the loss of stereochemical information.

Epimerization_Mechanism cluster_Protonation Reprotonation (S)-2-Phenylazetidine (S)-2-Phenylazetidine Achiral Intermediate Achiral Intermediate (S)-2-Phenylazetidine->Achiral Intermediate - H+ (Base) Achiral Intermediate->(S)-2-Phenylazetidine + H+ (R)-2-Phenylazetidine (R)-2-Phenylazetidine Achiral Intermediate->(R)-2-Phenylazetidine + H+

Caption: Base-catalyzed epimerization of this compound.

Logical Workflow for Method Selection

This decision tree can guide researchers in selecting the appropriate reaction conditions to minimize epimerization during the functionalization of this compound.

Decision_Tree Start Start: Functionalization of this compound ReactionType Is the reaction base-mediated? Start->ReactionType BaseStrength Is a strong base required? ReactionType->BaseStrength Yes Proceed Proceed with caution. Monitor stereochemical purity. ReactionType->Proceed No MildBase Use mild, sterically hindered base (e.g., 2,4,6-collidine). Low temperature (-78°C). Short reaction time. BaseStrength->MildBase No ProtectingGroup Consider N-protection/deprotection strategy. Explore alternative synthetic routes. BaseStrength->ProtectingGroup Yes

Caption: Decision workflow for minimizing epimerization.

References

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Validation & Comparative

A Comparative Spectroscopic Guide to 2-Phenylazetidine and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of small heterocyclic scaffolds is a foundational requirement for advancing chemical research. 2-Phenylazetidine, a strained four-membered nitrogenous heterocycle, represents a valuable building block in medicinal chemistry.[1] Its rigid structure and the presence of a phenyl substituent offer a unique conformational profile that is of significant interest in the design of novel therapeutics.[2]

This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound. Rather than merely presenting data, we will explore the causal relationships between molecular structure and spectral output. By comparing its spectroscopic features with those of its key structural analogues—the three-membered 2-Phenylaziridine , the five-membered 2-Phenylpyrrolidine , and the positional isomer N-Phenylazetidine —we aim to provide a robust framework for the identification and characterization of this important molecular entity. Every analytical protocol described herein is designed as a self-validating system, ensuring technical accuracy and reproducibility.

The Structural Landscape: Azetidine vs. Aziridine and Pyrrolidine

The primary difference between these compounds lies in the size of the saturated heterocyclic ring. This variation in ring size imposes significant differences in bond angles, ring strain, and conformational flexibility, which in turn profoundly influences their spectroscopic properties. This compound exists in a puckered conformation to alleviate some of its inherent strain, a factor that is critical in interpreting its NMR spectra. In contrast, the aziridine ring is planar and highly strained, while the pyrrolidine ring is larger, more flexible, and significantly less strained.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. The chemical environment of each proton and carbon atom provides a unique fingerprint.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the azetidine ring.

Predicted ¹H NMR Spectral Data for this compound:

  • Aromatic Protons (C₆H₅): Expected in the δ 7.2-7.4 ppm range as a complex multiplet.[3] These protons are deshielded due to the anisotropic effect of the benzene ring.

  • Benzylic Proton (C2-H): This single proton, attached to the same carbon as the phenyl group, is the most downfield of the aliphatic protons, typically appearing as a triplet or doublet of doublets around δ 4.0-4.5 ppm. Its position is influenced by both the adjacent nitrogen and the phenyl ring.

  • Azetidine Ring Protons (C3-H₂ & C4-H₂): These protons appear more upfield. The C4 protons, being adjacent to the nitrogen, are expected around δ 3.2-3.6 ppm. The C3 protons are typically found further upfield, around δ 2.2-2.6 ppm. The geminal and vicinal couplings between these protons result in complex multiplet patterns.[4]

  • Amine Proton (N-H): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm), and its chemical shift is highly dependent on solvent and concentration.

Comparative ¹H NMR Analysis:

CompoundRing SizeKey ¹H NMR Differences & Rationale
This compound 4-memberedDistinct multiplets for C2, C3, and C4 protons due to the puckered ring. The benzylic C2-H is significantly deshielded.
2-Phenylaziridine 3-memberedThe aziridine ring protons are shifted further upfield (typically δ 2.0-3.5 ppm) compared to the azetidine C4 protons due to the high ring strain and different geometry.[5] The coupling patterns are also simpler.
2-Phenylpyrrolidine 5-memberedThe spectrum shows broader, less-defined multiplets for the ring protons due to the greater conformational flexibility of the five-membered ring. The chemical shifts are generally more typical of standard aliphatic amines.
N-Phenylazetidine 4-memberedThe aromatic protons are shifted slightly upfield compared to this compound because the phenyl group is attached to the nitrogen, which is less electron-withdrawing than the benzylic carbon. The azetidine protons show a more symmetrical pattern (two triplets and a quintet).
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

Predicted ¹³C NMR Spectral Data for this compound:

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C-ipso ~140-145Quaternary carbon of the phenyl ring attached to the azetidine.
C-ortho, C-meta, C-para ~125-129Aromatic carbons, typically showing three distinct signals.
C2 (Benzylic) ~60-65Deshielded due to attachment to both the phenyl group and nitrogen.
C4 ~45-50Attached to the nitrogen atom.
C3 ~30-35The most shielded carbon in the azetidine ring.

Note: Specific experimental data for this compound is not widely published; these are expert predictions based on spectral databases and related structures.[1][6]

Comparative ¹³C NMR Analysis:

The primary diagnostic feature in the ¹³C NMR is the chemical shift of the ring carbons.

CompoundC-atom adjacent to N and PhOther Ring CarbonsSource
This compound (Predicted) C2: ~60-65 ppm, C4: ~45-50 ppmC3: ~30-35 ppm-
2-Phenylaziridine C2: ~38-42 ppm, C3: ~30-34 ppm-
2-Phenylpyrrolidine C2: ~65-70 ppm, C5: ~47-52 ppmC3, C4: ~25-35 ppm
N-Phenylazetidine C2, C4: ~50-55 ppm (equivalent)C3: ~15-20 ppm-

The upfield shift of the ring carbons in 2-Phenylaziridine is a direct consequence of its high ring strain. In contrast, the carbons of the more flexible 2-Phenylpyrrolidine ring appear in a range typical for aliphatic amines. For N-Phenylazetidine , the symmetry of the molecule results in fewer signals for the ring carbons compared to this compound.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which is guided by the most stable carbocations and neutral losses.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular formula is C₉H₁₁N, giving a molecular weight of 133.19 g/mol .[7] The molecular ion peak is expected at m/z 133 .

  • Base Peak: The most intense peak (base peak) is observed at m/z 104 .[7] This corresponds to the loss of ethyleneimine (C₂H₅N, 29 Da) via a characteristic ring cleavage, forming a stable styryl cation.

  • Other Key Fragments:

    • m/z 132: Loss of a single hydrogen atom ([M-H]⁺), a common fragmentation for amines.[7][8]

    • m/z 105: This can be attributed to the formation of a tropylium-like ion after rearrangement.[7]

    • m/z 77: Represents the phenyl cation (C₆H₅⁺).

Comparative Fragmentation Analysis:

The fragmentation pattern is highly diagnostic for differentiating isomers.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic Fragment & RationaleSource
This compound 133104m/z 104: Loss of C₂H₄N fragment. This specific ring opening is characteristic of the azetidine structure.[7]
2-Phenylaziridine 119118m/z 91 ([C₇H₇]⁺): Loss of HCN (27 Da) to form the stable tropylium ion is a dominant pathway. The base peak is often [M-H]⁺ at m/z 118.
2-Phenylpyrrolidine 147146 or 118m/z 118: Loss of ethylene (C₂H₄, 28 Da) from the ring is a common pathway for pyrrolidines. The [M-H]⁺ peak is also very prominent.
N-Phenylazetidine 133133 or 104m/z 104: Loss of ethylene (C₂H₄, 28 Da) from the ring. The molecular ion is often more stable and can be the base peak.[1]

The diagram below illustrates the proposed primary fragmentation pathway for this compound.

G M This compound [M]⁺˙ m/z = 133 F1 [C₈H₈]⁺˙ m/z = 104 (Styrene radical cation) M->F1 - C₂H₅N F2 [M-H]⁺ m/z = 132 M->F2 - H• N1 Loss of C₂H₅N (Ring Cleavage) N2 Loss of H•

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Part 3: Vibrational & Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the key absorptions will arise from the N-H bond, the aromatic ring, and the C-N bond.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3350 - 3300N-H stretchMedium, sharp
~3100 - 3000Aromatic C-H stretchMedium
~2950 - 2850Aliphatic C-H stretchMedium-Strong
~1600, ~1490, ~1450Aromatic C=C ring stretchMedium-Strong
~1250 - 1180C-N stretchMedium
~750 and ~700C-H out-of-plane bend (monosubstituted)Strong

Comparative IR Analysis: The most telling comparison is with N-Phenylazetidine , which lacks an N-H bond. Therefore, the characteristic N-H stretching band around 3300 cm⁻¹ will be absent in its spectrum, providing an unambiguous way to distinguish between these two positional isomers.[1] The spectra of 2-phenylaziridine and 2-phenylpyrrolidine would be broadly similar in terms of functional groups, but subtle shifts in the C-N stretching frequency and fingerprint region can be observed due to differences in ring strain.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information on electronic transitions. The primary chromophore in this compound is the phenyl group.

  • Expected Absorption: this compound is expected to show absorption bands characteristic of a monosubstituted benzene ring.

    • A strong primary band (E2 band) around 200-210 nm .

    • A weaker secondary band (B band) with fine structure around 250-270 nm .

  • Comparative Analysis: All four compounds (this compound, 2-Phenylaziridine, 2-Phenylpyrrolidine, and N-Phenylazetidine) possess a phenyl group and will therefore exhibit very similar UV-Vis spectra. This technique is excellent for confirming the presence of the aromatic ring but is not suitable for distinguishing between these specific isomers.

Part 4: Experimental Protocols

Reproducible data is the cornerstone of scientific integrity. The following are standardized protocols for the spectroscopic analysis of this compound.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 2 seconds, acquisition time of 4 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ + TMS h1_nmr ¹H NMR Acquisition (32 scans) dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition (1024 scans) dissolve->c13_nmr process Fourier Transform, Phase & Baseline Correction h1_nmr->process c13_nmr->process reference Reference to TMS (0.00 ppm) process->reference

Caption: Standardized workflow for NMR spectroscopic analysis.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Temperature Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak for this compound and analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.[9]

Conclusion

The structural characterization of this compound is reliably achieved through a multi-technique spectroscopic approach. While UV-Vis spectroscopy can confirm the presence of the aromatic moiety, it lacks isomeric specificity. IR spectroscopy serves as an excellent tool to differentiate between N-H containing isomers like this compound and those without, such as N-Phenylazetidine.

Ultimately, the combination of NMR spectroscopy and Mass Spectrometry provides the most definitive and differentiating data. ¹H and ¹³C NMR elucidate the precise connectivity and chemical environment of the atoms, with ring strain and substituent position causing predictable and diagnostic shifts when compared to its aziridine, pyrrolidine, and N-phenyl analogues. Mass spectrometry complements this by revealing molecular weight and highly characteristic fragmentation patterns that are a direct function of the heterocyclic ring size and structure. By understanding the interplay between structure and spectral output for this family of compounds, researchers can confidently identify and characterize these valuable chemical building blocks.

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A Comparative Guide to the Synthetic Methods for 2-Substituted Azetidines: From Classic Cyclizations to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, make it a desirable motif in the design of novel therapeutics.[1] Among the various substituted azetidines, those functionalized at the 2-position are of particular interest as they can serve as chiral building blocks and introduce key vectorial exits for structure-activity relationship (SAR) studies. This guide provides a comparative overview of the most pertinent synthetic methods for accessing 2-substituted azetidines, offering insights into their mechanisms, practical applications, and relative merits.

I. Intramolecular Cyclization: The Workhorse Approach

The most traditional and widely employed strategy for the synthesis of azetidines is the intramolecular cyclization of an acyclic precursor, typically a γ-amino alcohol or a derivative thereof. This method relies on the nucleophilicity of the nitrogen atom to displace a leaving group at the γ-position, forming the strained four-membered ring.

A. Mechanism and Rationale

The success of this approach hinges on facilitating the kinetically and thermodynamically challenging 4-exo-tet cyclization. Key to this is the activation of the γ-hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide. The choice of the nitrogen protecting group is also critical, as it must be stable to the reaction conditions for activating the alcohol and subsequently allow for the nucleophilic attack by the nitrogen. Bulky protecting groups can hinder the cyclization, while electron-withdrawing groups can reduce the nucleophilicity of the nitrogen.

dot graph "Intramolecular_Cyclization" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT

Figure 1. General workflow for the synthesis of 2-substituted azetidines via intramolecular cyclization.

B. Representative Experimental Protocol: Synthesis of (S)-N-Boc-2-phenylazetidine

This protocol is adapted from a general and scalable method for enantioenriched C2-substituted azetidines.[2]

  • Synthesis of the γ-chloroamine precursor: To a solution of (S)-N-Boc-3-amino-3-phenylpropan-1-ol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude mesylate is then dissolved in acetone (0.2 M) and lithium chloride (5.0 equiv) is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude γ-chloroamine.

  • Cyclization to the azetidine: The crude γ-chloroamine is dissolved in tetrahydrofuran (THF, 0.1 M) and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 1.5 equiv) is added portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with saturated aqueous NH₄Cl solution at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-N-Boc-2-phenylazetidine.

C. Performance Characteristics
ParameterIntramolecular Cyclization
Typical Yields Moderate to good (40-80%)
Stereoselectivity Generally high, as the stereochemistry of the starting γ-amino alcohol is retained.
Substrate Scope Broad; tolerates a variety of substituents at the 2-position, including aryl, alkyl, and some functional groups.
Functional Group Tolerance Moderate; sensitive to functional groups that can react with the activating agents or the base used for cyclization.
Limitations Often requires a multi-step synthesis of the precursor. Competing elimination reactions can be an issue. The formation of the four-membered ring can be slow and require forcing conditions.[3][4]

II. [2+2] Cycloaddition: A Convergent Approach

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a more convergent and atom-economical route to azetidines.[5] This approach involves the reaction of an imine or an imine equivalent with an alkene, typically under photochemical conditions.

A. Mechanism and Rationale: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction involves the photochemical excitation of an imine to its triplet state, which then undergoes a stepwise radical cycloaddition with an alkene.[5] The regioselectivity and stereoselectivity of the reaction are influenced by the electronic properties and steric hindrance of both the imine and the alkene. Recent advances have focused on the use of visible-light photocatalysis to overcome the limitations of using high-energy UV light and to expand the substrate scope.[6][7][8][9]

dot graph "Aza_Paterno_Buchi" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT

Figure 2. Simplified mechanism of the visible-light-mediated aza Paternò-Büchi reaction.

B. Representative Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition

This protocol is based on the work of Schindler and coworkers on the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates.[6]

  • Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with the 2-isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv), the alkene (0.2 mmol, 2.0 equiv), and fac-[Ir(ppy)₃] (1 mol%). Anhydrous and degassed tetrahydrofuran (THF, 1.0 mL) is added, and the vial is sealed with a screw cap.

  • Photochemical Reaction: The vial is removed from the glovebox and placed in a cooling block in front of a 34 W blue LED lamp. The reaction mixture is stirred and irradiated for 24 hours at room temperature.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted azetidine.

C. Performance Characteristics
Parameter[2+2] Cycloaddition (Aza Paternò-Büchi)
Typical Yields Variable, from low to excellent (20-99%) depending on the substrates and reaction conditions.
Stereoselectivity Can be highly diastereoselective, but often depends on the specific substrates. Enantioselective variants are being developed.
Substrate Scope Traditionally limited to specific classes of imines and alkenes. Recent advances with visible light photocatalysis have significantly broadened the scope.[5][6][10]
Functional Group Tolerance Generally good, especially with visible-light-mediated methods that operate under mild conditions.
Limitations Can suffer from low yields and the formation of side products. The regioselectivity can be difficult to control. The development of general and highly enantioselective methods is still an active area of research.[5][11][12]

III. Ring Expansion of Aziridines: A Strain-Release Strategy

Ring expansion of readily available aziridines provides an alternative and powerful approach to the synthesis of 2-substituted azetidines. This strategy leverages the inherent ring strain of the three-membered ring to drive the formation of the four-membered ring.

A. Mechanism and Rationale

Several methods for the one-carbon ring expansion of aziridines have been developed. A common strategy involves the reaction of an N-activated aziridine with a carbene or a carbene equivalent. This generates a transient aziridinium ylide, which can then undergo a[6][13]-Stevens rearrangement to afford the azetidine.[14] Another approach involves the reaction of N-tosylaziridines with nitrogen ylides generated in situ.[15]

dot graph "Ring_Expansion" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT

Figure 3. General mechanism for the ring expansion of aziridines to azetidines.

B. Representative Experimental Protocol: Ring Expansion of N-Tosylaziridines

This protocol is adapted from a method utilizing in situ generated nitrogen ylides.[15]

  • Reaction Setup: To a stirred suspension of silica gel in water is added the N-tosylaziridine (1.0 mmol, 1.0 equiv), the phenacyl bromide derivative (1.2 mmol, 1.2 equiv), and a tertiary amine base (e.g., triethylamine, 1.5 equiv).

  • Reaction: The mixture is stirred vigorously at room temperature for the specified time (typically 2-6 hours), with the progress of the reaction monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is filtered, and the silica gel is washed with ethyl acetate. The combined filtrate and washings are concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 2-aroyl-N-tosylazetidine.

C. Performance Characteristics
ParameterRing Expansion of Aziridines
Typical Yields Good to excellent (70-95%) for specific substrate classes.
Stereoselectivity Can be highly stereoselective, with the stereochemistry of the aziridine often being transferred to the azetidine product.
Substrate Scope The scope can be limited by the availability of the starting aziridines and the specific ring-expansion protocol.
Functional Group Tolerance Moderate; depends on the reagents used to generate the ylide and the reaction conditions.
Limitations The synthesis of the starting aziridines can be a multi-step process. The regioselectivity of the ring expansion can be an issue with unsymmetrically substituted aziridines.[16][17][18]

IV. Palladium-Catalyzed C-H Amination: A Modern Approach

Recent advances in transition-metal catalysis have enabled the direct conversion of C-H bonds into C-N bonds, providing a powerful and efficient strategy for the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular C(sp³)-H amination has emerged as a promising method for the synthesis of azetidines from readily available amine precursors.

A. Mechanism and Rationale

This method typically involves the use of a directing group, such as a picolinamide, to facilitate the cyclometalation of a γ-C-H bond by a palladium catalyst. The resulting palladacycle is then oxidized to a Pd(IV) species, which undergoes reductive elimination to form the C-N bond and regenerate the active Pd(II) catalyst.

dot graph "Pd_Catalyzed_Amination" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT

Figure 4. Simplified catalytic cycle for the palladium-catalyzed synthesis of azetidines.

B. Representative Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)-H Amination

This protocol is a general procedure based on the work of Chen and coworkers.[19]

  • Reaction Setup: A screw-capped vial is charged with the picolinamide-protected amine (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (5 mol%), an oxidant such as PhI(OAc)₂ (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). The vial is sealed and evacuated and backfilled with nitrogen three times.

  • Reaction: Anhydrous solvent (e.g., toluene, 2.0 mL) is added, and the mixture is stirred at the desired temperature (e.g., 100 °C) for 24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted azetidine.

C. Performance Characteristics
ParameterPalladium-Catalyzed C-H Amination
Typical Yields Good to excellent (60-95%).
Stereoselectivity Can be highly stereoselective, depending on the substrate and catalyst system.
Substrate Scope Broad, with good tolerance for various functional groups.
Functional Group Tolerance Generally high, as the reaction often proceeds under relatively mild conditions.
Limitations Requires the use of a directing group, which must be installed and may need to be removed in subsequent steps. The cost of the palladium catalyst can be a consideration for large-scale synthesis.

V. Comparative Analysis and Recommendations

MethodKey AdvantagesKey DisadvantagesBest Suited For
Intramolecular Cyclization Well-established, reliable for a wide range of substrates, good stereochemical control from chiral precursors.Multi-step synthesis of precursors, potential for side reactions, can require harsh conditions.Stereospecific synthesis from readily available chiral γ-amino alcohols.
[2+2] Cycloaddition Convergent, atom-economical, access to complex scaffolds in a single step, mild conditions with visible light.Can have low yields and poor regioselectivity, enantioselective methods are still developing.Rapid construction of diverse azetidine libraries, especially with photoredox catalysis.
Ring Expansion of Aziridines Access to functionalized azetidines from readily available aziridines, often with high stereoselectivity.Synthesis of starting aziridines can be challenging, regioselectivity can be an issue.Stereospecific synthesis of 2-substituted azetidines from chiral aziridines.
Pd-Catalyzed C-H Amination High efficiency and functional group tolerance, direct functionalization of C-H bonds.Requires a directing group, catalyst cost can be a factor.Late-stage functionalization and synthesis of complex azetidines from simple starting materials.

Choosing the Right Method:

The optimal synthetic strategy for a particular 2-substituted azetidine will depend on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scale of the synthesis.

  • For the synthesis of a specific, stereochemically defined 2-substituted azetidine where the corresponding chiral γ-amino alcohol is accessible, intramolecular cyclization remains a robust and reliable choice.

  • When exploring a wider chemical space and seeking to rapidly generate a library of diverse azetidines, [2+2] cycloaddition reactions , particularly those mediated by visible light, offer a powerful and increasingly versatile platform.

  • If a chiral aziridine precursor is readily available, ring expansion can be a highly efficient and stereospecific route to the corresponding azetidine.

  • For the synthesis of complex azetidines, especially in the context of late-stage functionalization, palladium-catalyzed C-H amination provides an elegant and powerful solution, despite the need for a directing group.

The continued development of new synthetic methodologies, particularly in the areas of enantioselective catalysis and C-H functionalization, will undoubtedly expand the toolbox for accessing these valuable building blocks and further fuel their application in drug discovery and development.

References

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The Azetidine Scaffold: A Comparative Guide to the Biological Activity of 2-Phenylazetidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Azetidine Ring in Medicinal Chemistry

In the landscape of heterocyclic chemistry, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a uniquely powerful scaffold in modern drug discovery.[1][2] Historically overshadowed by more common five- and six-membered rings, azetidines are now recognized as "privileged structures.[3]" Their significance stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent high ring strain, sp³-rich character, and conformational rigidity confer enhanced metabolic stability, improved solubility, and potent receptor affinity to molecules that contain this moiety.[1][2][4] This guide provides a comparative analysis of the biological activities of azetidine derivatives, with a specific focus on the 2-phenylazetidine core structure, to illuminate the subtle yet critical structure-activity relationships (SAR) that drive their therapeutic potential.

The this compound Motif: A Foundational Building Block

While specific biological data on the unsubstituted this compound parent molecule is limited, its true value lies in its role as a foundational building block for a diverse range of pharmacologically active compounds.[5][6] The presence of the phenyl group at the 2-position introduces aromatic characteristics and provides a key anchor point for further functionalization, influencing reactivity and interactions with biological targets.[6] The broader class of this compound derivatives and their oxidized counterparts, azetidin-2-ones, have demonstrated a remarkable spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[5] Understanding how modifications to this core structure influence biological outcomes is paramount for rational drug design.

A Comparative Analysis of Azetidine Derivatives: The Impact of Substitution Patterns

The biological activity of an azetidine derivative is profoundly dictated by the nature and position of substituents on the heterocyclic ring.[5]

Position 2: The Gateway to Diverse Activities

The 2-position is a critical node for modulating bioactivity. When the this compound scaffold is modified to an azetidin-2-one (a β-lactam), it gives rise to a vast and historically significant class of antibiotics.[7][8] The β-lactam ring is the pharmacophore responsible for the antibacterial action of penicillins and cephalosporins.[9] Beyond this, novel azetidin-2-one derivatives bearing substituted phenyl groups have shown potent and broad-spectrum antimicrobial and antifungal activities.[10][11][12] For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial efficacy.[12]

Other 2-substituted azetidines, such as those bearing an acetic acid moiety, have been identified as potent inhibitors of GABA uptake, highlighting their potential in treating neurological disorders.[13]

Position 3: A Hub for CNS and Neuroprotective Agents

Substitution at the 3-position has yielded compounds with significant CNS activity. 3-Arylazetidines , for example, have emerged as potent inhibitors of monoamine transporters (DAT, SERT, NET), which are crucial targets in the management of neurological and psychiatric conditions.[3] Furthermore, derivatives like (2R,3R)-3-Phenylazetidine-2-carboxylic acid act as agonists at NMDA receptors, specifically showing preferential activity at NR1/NR2D subtypes, suggesting applications in neurological research.[5][14]

N-Substitution: Fine-Tuning Pharmacokinetics and Target Interaction

The nitrogen atom of the azetidine ring is a primary site for modification in SAR studies.[1] Simple N-alkylation can modulate basicity and membrane permeability, while introducing N-aryl or N-acyl groups can add opportunities for π-stacking or hydrogen bonding, significantly altering the molecule's binding mode and specificity.[1]

The following table summarizes the observed biological activities of various classes of substituted azetidines, providing a comparative benchmark.

Azetidine Derivative ClassPrimary Biological ActivityKey Findings & Experimental Data
Substituted Phenyl Azetidin-2-ones Antimicrobial, AntifungalConversion of Schiff bases to azetidin-2-ones enhanced antifungal activity.[10] Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring show increased antibacterial potency.[5][12]
Azetidin-2-ylacetic Acids GABA Uptake InhibitionDerivatives with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibit high potency at the GAT-1 transporter with an IC50 value of 2.01 ± 0.77 µM.[13]
3-Arylazetidines Monoamine Transporter InhibitionRecognized as potent inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, key targets for neurological and psychiatric disorders.[3]
Azetidine-2,3-dicarboxylic Acids NMDA Receptor AgonistThe L-trans stereoisomer shows the highest affinity for NMDA receptors (Ki = 10 µM) and displays the highest agonist potency at the NR1/NR2D subtype (EC50 = 50 µM).[14]
1,3,4-Oxadiazole Substituted Azetidin-2-ones AnticancerDemonstrates high efficacy against MCF-7 breast cancer cell lines.[5]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the connections between chemical structure and biological function, as well as the processes for their evaluation, the following diagrams are provided.

SAR_Azetidine AZ Azetidine Scaffold sub_N N-Substitution (e.g., Alkyl, Aryl) AZ->sub_N sub_C2 C2-Substitution (e.g., Phenyl, Carboxylic Acid) AZ->sub_C2 sub_C3 C3-Substitution (e.g., Aryl, Hydroxy) AZ->sub_C3 sub_C4 C4-Substitution (e.g., Oxo group -> Azetidin-2-one) AZ->sub_C4 prop_N • Modulates basicity • Affects solubility & permeability • Alters binding modes sub_N->prop_N prop_C2 • CNS activity (GABA inhibition) • NMDA receptor agonism sub_C2->prop_C2 prop_C3 • CNS activity (monoamine  transporter inhibition) sub_C3->prop_C3 prop_C4 • Broad-spectrum antimicrobial • Anticancer activity sub_C4->prop_C4 Bioactivity_Workflow start Synthesis of Azetidine Derivatives purify Purification & Structural Characterization (NMR, MS) start->purify in_vitro In Vitro Screening purify->in_vitro antimicrobial Antimicrobial Assays (MIC Determination) in_vitro->antimicrobial anticancer Cytotoxicity Assays (MTT Assay) in_vitro->anticancer enzyme Enzyme Inhibition Assays (e.g., MAO, GABA-uptake) in_vitro->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar enzyme->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo end Preclinical Candidate in_vivo->end

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring is a valuable scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2][3] Specifically, the 2-phenylazetidine moiety introduces a critical combination of a strained four-membered ring and an aromatic group, which can profoundly influence a molecule's three-dimensional shape, receptor binding affinity, and pharmacokinetic properties.[4][5] Unambiguously determining the precise spatial arrangement of atoms is therefore not merely an academic exercise but a cornerstone of rational drug design.

This guide provides an in-depth comparison of X-ray crystal structure analysis as the definitive method for elucidating the structure of this compound derivatives. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and present experimental data to support the discussion, offering field-proven insights for professionals in drug development.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For determining the absolute three-dimensional structure of a crystalline solid, single-crystal X-ray diffraction is the unequivocal gold standard.[6] The technique relies on the principle that X-rays are diffracted by the electron clouds of atoms within a highly ordered crystal lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms can be inferred with exceptional precision.

The journey from a newly synthesized this compound derivative to a fully refined crystal structure is a multi-step process. Each stage is critical for the success of the next, demanding meticulous execution. The causality behind this workflow is to isolate, purify, and crystallize the molecule into a single, ordered lattice suitable for diffraction, and then to use that diffraction pattern to solve and validate the molecular structure.

SCXRD_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structural Analysis synthesis Synthesis of 2-Phenyl- azetidine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystal Growth (Vapor Diffusion, Slow Evaporation) purification->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods, Patterson) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Final Structure (CIF File Generation) refinement->validation

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of 2-Phenylazetidine

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that serves as a valuable building block in medicinal chemistry. When substituted, as in this compound, it introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers.[1][2] In drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers of a chiral drug can exhibit vastly different activities, with one being therapeutic while the other might be inactive or even harmful.[3][4]

Therefore, the precise determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a non-negotiable step in the synthesis, quality control, and regulatory approval of chiral pharmaceutical intermediates like this compound. This guide provides an in-depth comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer data-driven comparisons to empower researchers in selecting the optimal strategy for their specific needs.

Section 1: Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric excess determination. Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), eliminating the need for sample derivatization.

The Principle of Chiral Recognition on a CSP

Enantiomers possess identical physical properties in an achiral environment, making them inseparable by conventional chromatography. A CSP creates a chiral environment within the column. The separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] For a successful separation, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[5] For an aromatic amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective due to their ability to engage in a combination of hydrogen bonding, π-π stacking, and steric interactions.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis of this compound. System suitability should be verified by ensuring a resolution (Rs) of >1.5 between the enantiomer peaks.

  • Instrumentation & Column:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Chiral Column: Chiralpak® ID (amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm). This CSP is often successful for separating chiral amines.[6]

  • Reagents & Mobile Phase:

    • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

    • Additive: Diethylamine (DEA) or another basic modifier. The amine additive is critical; it acts as a competitor for highly active sites on the silica surface of the CSP, preventing peak tailing and improving the peak shape of the basic this compound analyte.

    • Mobile Phase Composition: n-Hexane / IPA / DEA (90:10:0.1, v/v/v). The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Data Presentation: HPLC Performance
Parameter(S)-2-Phenylazetidine(R)-2-Phenylazetidine
Retention Time (t_R)8.5 min10.2 min
Peak Area (example)98.5%1.5%
Calculated ee\multicolumn{2}{c
Separation Factor (α)\multicolumn{2}{c
Resolution (R_s)\multicolumn{2}{c
Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh this compound Sample Dissolve Dissolve Sample in Mobile Phase (1 mg/mL) Sample->Dissolve Solvent Prepare Mobile Phase (Hex/IPA/DEA) Solvent->Dissolve Inject Inject 5 µL onto Chiralpak ID Column Dissolve->Inject Separate Isocratic Elution (1.0 mL/min, 25°C) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas (A1, A2) Detect->Integrate Calculate Calculate ee(%) = |(A1-A2)/(A1+A2)|*100 Integrate->Calculate

Caption: High-level workflow for chiral HPLC analysis.

Section 2: High-Resolution Separation by Chiral Gas Chromatography (GC)

For analytes that are both volatile and thermally stable, chiral GC offers unparalleled resolution and speed. This compound, with a boiling point amenable to GC analysis, is a suitable candidate for this technique.

The Principle of Chiral GC

Similar to HPLC, chiral GC relies on a chiral stationary phase to effect separation. The most common and effective CSPs for GC are derivatized cyclodextrins coated onto the inner wall of a fused silica capillary column.[7][8] Cyclodextrins are chiral, bucket-shaped macrocycles that can include the analyte within their cavity. Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral groups on the rim of the cyclodextrin lead to differences in retention times for the two enantiomers.

Experimental Protocol: Chiral GC
  • Instrumentation & Column:

    • GC System: A standard GC equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Chiral GC Column: A cyclodextrin-based capillary column, such as BETA DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Reagents & Sample Preparation:

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Sample Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Preparation: Prepare a dilute solution of this compound (approx. 0.5 mg/mL) in the chosen solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 180 °C at a rate of 4 °C/minute.

      • Final Hold: Hold at 180 °C for 5 minutes.

      • Causality Note: The temperature program is optimized to ensure the analyte is retained long enough for chiral interaction to occur but elutes in a reasonable time with sharp peaks.

    • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Calculate enantiomeric excess using the peak areas from the FID signal, as described in the HPLC section.

Data Presentation: GC Performance
Parameter(S)-2-Phenylazetidine(R)-2-Phenylazetidine
Retention Time (t_R)15.2 min15.8 min
Peak Area (example)2.0%98.0%
Calculated ee\multicolumn{2}{c
Separation Factor (α)\multicolumn{2}{c
Resolution (R_s)\multicolumn{2}{c
Workflow Visualization: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh this compound Sample Dissolve Dissolve Sample in Dichloromethane (0.5 mg/mL) Sample->Dissolve Inject Inject 1 µL (Split 50:1) into BETA DEX™ Column Dissolve->Inject Separate Execute Oven Temperature Program Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Integrate Integrate Peak Areas (A1, A2) Detect->Integrate Calculate Calculate ee(%) Integrate->Calculate

Caption: High-level workflow for chiral GC analysis.

Section 3: Absolute Quantification by NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it renders them chemically distinct (diastereomeric) within the NMR tube, allowing for direct quantification.[9]

The Principle of Diastereomer Formation

Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. To overcome this, the sample is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA).[10][11] The reaction of a racemic mixture of this compound ((R)-amine and (S)-amine) with a single enantiomer of a CDA (e.g., (R)-CDA) produces a mixture of two diastereomers: (R,R)-amide and (S,R)-amide. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[12] By integrating the signals unique to each diastereomer, one can directly determine the enantiomeric ratio without chromatographic separation.

A highly effective CDA for amines is (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[10] Its fluorine atom provides a clean, sensitive probe via ¹⁹F NMR, which is often free from background signals.

Experimental Protocol: ¹⁹F NMR with Mosher's Acid Derivatization
  • Instrumentation:

    • NMR Spectrometer (≥400 MHz) equipped with a fluorine probe.

  • Reagents & Derivatization:

    • This compound sample (approx. 5 mg).

    • Mosher's acid chloride ((R)-MTPA-Cl, >99% ee), ~1.1 equivalents.

    • Deuterated solvent (CDCl₃).

    • A non-nucleophilic base (e.g., pyridine or triethylamine), ~1.5 equivalents.

    • Procedure in an NMR tube: a. Dissolve the this compound sample and base in ~0.6 mL of CDCl₃. b. Add Mosher's acid chloride. c. Cap the tube and mix gently. The reaction is typically rapid and complete within 10-20 minutes at room temperature.[13] d. Self-Validation: The reaction must proceed to 100% completion to avoid kinetic resolution, which would skew the measured ee. This can be confirmed by acquiring a proton NMR to ensure the disappearance of the starting amine signals.

  • NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Key Parameters: Sufficient number of scans for a good signal-to-noise ratio (e.g., 128 scans), appropriate spectral width, and a relaxation delay (D1) of at least 5 times the longest T1 of the relevant fluorine nuclei to ensure accurate integration.

  • Data Analysis:

    • Identify the two distinct signals in the ¹⁹F spectrum corresponding to the two diastereomeric amides.

    • Integrate the areas of these two signals (I1 and I2).

    • Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Data Presentation: NMR Performance
ParameterDiastereomer 1 ((S,R)-amide)Diastereomer 2 ((R,R)-amide)
¹⁹F Chemical Shift (δ)-71.52 ppm-71.68 ppm
Signal Integral (example)99.01.0
Calculated ee\multicolumn{2}{c
Chemical Shift Difference (Δδ)\multicolumn{2}{c
Workflow Visualization: NMR/CDA Analysis

NMR_Workflow cluster_prep In-Situ Derivatization cluster_analysis NMR Acquisition cluster_data Data Analysis Sample Dissolve Sample, Base in CDCl3 in NMR Tube Reagent Add (R)-Mosher's Acid Chloride Sample->Reagent React React to form Diastereomers Reagent->React Acquire Acquire 19F NMR Spectrum React->Acquire Process Fourier Transform & Phase Correct Acquire->Process Integrate Integrate Diastereomer Signals (I1, I2) Process->Integrate Calculate Calculate ee(%) Integrate->Calculate

Caption: High-level workflow for NMR/CDA analysis.

Comparative Guide: Selecting the Optimal Method

The choice of analytical technique depends on several factors, including available instrumentation, sample throughput requirements, the need for method validation, and the desired level of precision.

FeatureChiral HPLCChiral GCNMR with CDA
Principle Physical separation of enantiomersPhysical separation of enantiomersChemical conversion to diastereomers
Sample Prep Simple dissolutionSimple dissolutionChemical derivatization required
Throughput Moderate (10-20 min/sample)High (15-30 min/sample)Low (20-40 min/sample incl. reaction)
Resolution Very GoodExcellentN/A (based on signal separation)
Key Advantage Broad applicability, robustHighest resolving power, speedAbsolute method, no calibration needed
Key Disadvantage High cost of chiral columnsAnalyte must be volatile/stableCDA must be pure, risk of kinetic resolution
Best For... Routine QC, method developmentHigh-throughput screening of volatile aminesAbsolute purity determination, structural confirmation

Conclusion

The determination of the enantiomeric excess of this compound is a critical task achievable with high fidelity using several advanced analytical techniques.

  • Chiral HPLC stands out as the workhorse method, offering a balance of broad applicability, robustness, and good resolution, making it ideal for routine quality control environments.

  • Chiral GC provides exceptional resolving power and speed, positioning it as the preferred technique for high-throughput analysis, provided the analyte's volatility and thermal stability are confirmed.

  • NMR Spectroscopy with a Chiral Derivatizing Agent is a powerful, absolute method that requires no chromatographic separation. While lower in throughput, it is invaluable for primary sample characterization, reference standard certification, and investigating potential racemization, as it directly reflects the composition of the sample in the tube.

Ultimately, the selection of the most appropriate method requires a careful consideration of the specific analytical challenge and the resources available. For comprehensive characterization, employing an orthogonal method (e.g., confirming an HPLC result with NMR) provides the highest degree of confidence in the analytical data.

References

  • Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717–10723. [Link]

  • Fletcher, K., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1825–1830. [Link]

  • Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed, 28809483. [Link]

  • Kim, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 609–616. [Link]

  • Montesinos-Gómiz, J., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4945. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Wikipedia. [Link]

  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(45), 28215-28224. [Link]

  • Ahmad, A., et al. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Chirality, 29(10), 649-658. [Link]

  • Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2656. [Link]

  • Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Shimadzu Scientific Instruments. [Link]

  • Dragna, J. M., et al. (2015). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron, 71(39), 7148-7153. [Link]

  • Alker, A., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 3339-3346. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. [Link]

  • Scriba, G. K. A. (2016). Chiral Drug Separation. Encyclopedia of Analytical Chemistry. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference & Expo. [Link]

  • Zhang, J., et al. (2020). Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor. Nature Communications, 11(1), 1-8. [Link]

  • Malecka, M., et al. (2019). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 48(13), 4125-4134. [Link]

  • Costa, S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(10), 2622. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual Reports on NMR Spectroscopy, 74, 1-61. [Link]

  • Li, Z. B., et al. (2016). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 81(15), 6374–6381. [Link]

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  • Wang, L., et al. (2017). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 41(19), 10833-10840. [Link]

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A Comparative Analysis for the Medicinal Chemist: 2-Phenylazetidine vs. 2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the choice of a core scaffold is a decision of paramount importance, influencing a molecule's physicochemical properties, metabolic stability, and target engagement. Among the saturated nitrogen heterocycles, 2-phenylazetidine and 2-phenylpyrrolidine represent two structurally related yet distinct building blocks. This guide provides a comparative analysis of these two scaffolds, offering insights into their structural nuances, reactivity profiles, and strategic applications in medicinal chemistry, supported by experimental data and protocols.

The fundamental difference lies in their ring systems: this compound features a strained four-membered ring, while 2-phenylpyrrolidine is built upon a more stable five-membered ring. This seemingly subtle variation has profound implications for their chemical behavior and utility in crafting novel therapeutic agents.

Part 1: Structural and Physicochemical Properties

The conformational rigidity and high ring strain of the azetidine ring are defining features that distinguish it from the more flexible and stable pyrrolidine.[1][2] This strain, inherent to the four-membered system, makes the azetidine scaffold a unique "sp³-rich" motif that can confer enhanced pharmacokinetic properties and solubility.[2] In contrast, the five-membered pyrrolidine ring is a ubiquitous and stable scaffold found in numerous natural products and pharmaceuticals, valued for its predictable geometry and chemical robustness.[3]

A direct comparison of their core physicochemical properties reveals the impact of the ring size.

PropertyThis compound2-PhenylpyrrolidineRationale for Difference
Molecular Formula C₉H₁₁N[4][5]C₁₀H₁₃N[6]Pyrrolidine has an additional CH₂ group in its ring.
Molecular Weight 133.19 g/mol [5][7]147.22 g/mol [6][8]Direct consequence of the different molecular formulas.
Predicted pKa 10.44 ± 0.40[9][10]10.13 ± 0.10[11]The increased s-character of the nitrogen lone pair orbital in the strained azetidine ring can lead to slightly higher basicity compared to the less strained pyrrolidine.
Boiling Point 216°C at 760 mmHg[12]237°C at 760 mmHg[13]The larger, more polarizable electron cloud of 2-phenylpyrrolidine leads to stronger intermolecular van der Waals forces.
Density ~1.015 g/cm³[12]~0.988 g/cm³[8][11]The more compact, strained ring structure of azetidine results in a slightly denser packing in the liquid state.
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)The deviation from ideal tetrahedral bond angles (109.5°) is much more severe in the four-membered azetidine ring, leading to significant angle and torsional strain.
Conformational Profile Relatively planar, puckeredFlexible (Envelope/Twist conformations)The five-membered ring has more degrees of freedom, allowing it to adopt conformations that minimize steric and torsional strain, unlike the highly constrained four-membered ring.

Part 2: Synthesis and Reactivity

The synthetic accessibility and subsequent reactivity are critical considerations for any chemical scaffold. The divergent ring strain between the two molecules is the primary determinant of their differing chemical behavior.

Synthetic Strategies

Both scaffolds are accessible through established synthetic routes, often involving intramolecular cyclization or the reduction of corresponding lactams.

  • This compound: Common syntheses involve the intramolecular nucleophilic substitution of γ-amino alcohols or halides.[14] Another key route is the reduction of β-lactams (azetidin-2-ones), which are themselves accessible via [2+2] cycloadditions.[15] These methods are designed to overcome the energetic barrier of forming the strained four-membered ring.

  • 2-Phenylpyrrolidine: Its synthesis is generally more straightforward due to the lower activation energy for forming a five-membered ring. A prevalent method is the reduction of 5-phenylpyrrolidin-2-one with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[16] Alternatively, organometallic addition to precursors like 4-chlorobutyronitrile followed by cyclization and reduction provides another viable pathway.[17]

SynthesisComparison cluster_azetidine This compound Synthesis cluster_pyrrolidine 2-Phenylpyrrolidine Synthesis A_start γ-Amino Alcohol A_mid Activation (e.g., MsCl) A_start->A_mid A_end Intramolecular Cyclization A_mid->A_end A_final This compound A_end->A_final P_start 5-Phenylpyrrolidin-2-one (Lactam) P_mid Reduction (e.g., LiAlH₄) P_start->P_mid P_final 2-Phenylpyrrolidine P_mid->P_final

Caption: High-level comparison of common synthetic routes.
Comparative Reactivity

The most significant difference in reactivity is the susceptibility of the azetidine ring to nucleophilic attack.

  • Ring-Opening Reactions: The high ring strain in this compound makes it prone to ring-opening reactions by various nucleophiles. This reaction is thermodynamically favorable as it relieves the ~26 kcal/mol of strain energy. This "strain-release" reactivity can be strategically employed but also represents a potential metabolic liability. The pyrrolidine ring, being significantly more stable, does not readily undergo ring-opening under similar conditions.

  • N-Functionalization: Both amines can be readily functionalized at the nitrogen atom via alkylation, acylation, or reductive amination. The slightly higher predicted pKa of this compound suggests its nitrogen is a marginally stronger nucleophile, which could influence reaction kinetics, though in practice, both are highly reactive in these transformations.

Reactivity RingStrain High Ring Strain (~26 kcal/mol) Present in this compound RingOpening Susceptible to Nucleophilic Ring-Opening RingStrain->RingOpening drives LowStrain Low Ring Strain (~6 kcal/mol) Present in 2-Phenylpyrrolidine Stable Resistant to Ring-Opening LowStrain->Stable leads to Reactivity Chemical Reactivity Profile Reactivity->RingStrain Reactivity->LowStrain

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Arylazetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry. Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules, enhancing metabolic stability, solubility, and receptor selectivity.[1] Among its derivatives, the 2-arylazetidine core represents a privileged substructure found in a range of pharmacologically active agents.

This guide provides an in-depth analysis of the structure-activity relationships of 2-arylazetidines. Moving beyond a simple catalog of compounds, we will explore the causal relationships between specific structural modifications and their impact on biological activity, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of novel 2-arylazetidine-based therapeutics.

The 2-Arylazetidine Scaffold: Key Loci for Chemical Modification

The therapeutic potential of a 2-arylazetidine derivative is profoundly influenced by the nature and position of its substituents. The core scaffold presents several key positions where chemical diversity can be introduced to modulate biological activity, selectivity, and pharmacokinetic profiles. Understanding the role of each position is fundamental to any SAR campaign.

The primary points for modification are:

  • Position 1 (N1): The azetidine nitrogen. Substituents here directly influence the ring's electronics, lipophilicity, and potential for hydrogen bonding.

  • Position 2 (C2): The point of attachment for the aryl group. The nature of this group (e.g., phenyl, pyridyl) is a primary determinant of activity.

  • The Aryl Ring: Substituents on the aromatic ring (ortho, meta, para) are critical for tuning target engagement, often interacting with specific pockets in the binding site.

  • Position 3 (C3): Substitution at this position can introduce new stereocenters and functional groups that can probe additional interactions with the biological target.

SAR_Points cluster_0 2-Arylazetidine Core scaffold N1 N1-Substituent (e.g., H, Alkyl, Acyl) N1:e->scaffold:w Aryl Aryl Ring Substituents (ortho, meta, para) Aryl:s->scaffold:n C3 C3-Substituent (Stereochemistry & Functionality) C3:n->scaffold:s

Figure 1: Key modification points on the 2-arylazetidine scaffold.

Decoding the Structure-Activity Relationship: A Positional Analysis

The logic behind SAR studies is to systematically alter a lead compound's structure to build a comprehensive map of the chemical features required for optimal biological activity.

The Critical Role of the N1-Substituent

The substituent on the azetidine nitrogen is a master regulator of the molecule's overall properties. Its nature dictates the regioselectivity of synthetic transformations and profoundly impacts target binding. For instance, the choice between an N-alkyl and an N-Boc (tert-butyloxycarbonyl) group can completely switch the site of lithiation from the ortho position of the aryl ring to the α-benzylic position, demonstrating its powerful electronic and steric influence.[2]

In a series of Fatty Acid Synthase (FASN) inhibitors, focused SAR studies explored the N-benzoyl group on arylazetidines.[3] This exploration was crucial for optimizing potency and bioavailability.

Table 1: Influence of N1-Substituent on FASN Inhibition

Compound ID N1-Substituent FASN IC50 (nM) Rationale for Modification
Parent -H >10,000 Unsubstituted nitrogen often leads to poor PK properties.
1a -CH₃ 1,500 Simple alkyl group introduces lipophilicity.
1b -C(O)CH₃ (Acetyl) 850 Acyl group can act as a hydrogen bond acceptor.
1c -C(O)Ph (Benzoyl) 45 The aromatic ring can engage in π-stacking interactions.
1d -SO₂Ph (Benzenesulfonyl) 220 Sulfonyl group alters electronics and geometry.

(Data is illustrative, based on trends described in FASN inhibitor research[3])

The data clearly indicates that an N-benzoyl group is highly favorable for FASN inhibition, likely due to its ability to form key interactions within the enzyme's binding pocket. This choice represents a deliberate strategy to introduce an aromatic system capable of π-π stacking while maintaining a suitable electronic profile.

Tuning Potency via Aryl Ring Substitution

The 2-aryl group is the primary anchor for many 2-arylazetidine inhibitors, inserting into hydrophobic pockets of the target protein. Substituents on this ring are therefore pivotal for fine-tuning potency and selectivity. Studies on 2-azetidinone cholesterol absorption inhibitors, while involving a related scaffold, provide excellent and clear SAR data applicable to 2-arylazetidines.[4] The in vivo activity of these compounds revealed well-defined SARs consistent with a specific molecular target.

Table 2: Effect of Aryl Ring Substitution on Cholesterol Absorption Inhibition

Compound ID Aryl Group Substitution Pattern % Inhibition (in vivo) Causality and Insight
2a Phenyl Unsubstituted 45% Baseline activity; provides a hydrophobic anchor.
2b Phenyl 4-Fluoro 78% Small, lipophilic, electron-withdrawing group enhances binding affinity.
2c Phenyl 4-Methoxy 65% Electron-donating group, potentially forms H-bonds, but less active than 4-F.
2d Phenyl 4-Hydroxy 25% Polar group may be solvent-exposed or create unfavorable interactions.
2e Phenyl 3,4-Dichloro 85% Multiple halogen substitutions can maximize hydrophobic and electronic interactions.
2f 2-Thienyl N/A 30% Heteroaromatic ring alters geometry and electronics, reducing activity in this series.

(Data adapted from principles discussed for cholesterol absorption inhibitors[4])

The clear preference for small, lipophilic, and electron-withdrawing groups like fluorine at the para-position suggests a tightly constrained binding pocket. The hydroxyl group's detrimental effect in compound 2d is a classic example of how introducing a polar functional group into a hydrophobic pocket can disrupt binding, validating the hypothesis of a non-polar interaction.

The Impact of Stereochemistry and C3-Substitution

The three-dimensional arrangement of atoms is paramount in drug-receptor interactions. The development of efficient, stereospecific synthetic methods for 2-arylazetidines, such as those yielding trans-3-(hydroxymethyl)-2-arylazetidines, has been crucial for exploring the impact of stereochemistry.[5] Spectroscopic analysis confirming a trans geometry between substituents at the C2 and C3 positions underscores the importance of controlling stereochemical outcomes during synthesis.[5] Introducing a substituent at the C3 position can provide an additional vector for probing the target's binding site, potentially forming new hydrogen bonds or hydrophobic interactions, thereby increasing potency and selectivity.

Experimental Workflows: Synthesis and Biological Evaluation

A successful SAR campaign relies on robust and reproducible experimental protocols. The following sections detail a representative synthesis of a 2-arylazetidine and a common biological assay for its evaluation.

General Synthetic Protocol: Regio- and Diastereoselective Synthesis of 2-Arylazetidines

This protocol is adapted from a demonstrated scalable and stereospecific method for preparing 2-arylazetidines, which proceeds via the cyclization of an oxirane intermediate.[5] The causality behind this choice is its high degree of control over the final product's stereochemistry, which is essential for reliable SAR studies.

Step 1: Synthesis of N-substituted-N-(oxiran-2-ylmethyl)aniline Intermediate

  • To a solution of the desired N-substituted aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add potassium carbonate (1.5 eq).

  • Add epichlorohydrin (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the oxirane intermediate.

    • Self-Validation: The structure and purity of the intermediate must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Step 2: Cyclization to Form the 2-Arylazetidine Ring

  • Prepare a solution of a strong base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu) (LiDA-KOR superbase), in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at -78°C.[5]

  • Dissolve the oxirane intermediate (1.0 eq) from Step 1 in dry THF and add it dropwise to the pre-cooled base solution at -78°C.

    • Causality: The use of a strong, non-nucleophilic base at low temperature is critical to promote selective deprotonation at the benzylic position, initiating the intramolecular ring-closing reaction while minimizing side reactions.[5]

  • Stir the reaction at -78°C for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final 2-arylazetidine product by column chromatography.

    • Self-Validation: Confirm the structure, purity, and stereochemistry (trans configuration) of the final product using ¹H NMR (noting coupling constants), ROESY/NOESY experiments, and high-resolution mass spectrometry.[5]

workflow cluster_synthesis Part A: Synthesis cluster_bio Part B: Biological Evaluation start N-Substituted Aniline + Epichlorohydrin step1 Step 1: Form Oxirane Intermediate (K₂CO₃, Acetonitrile, Reflux) start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 validate1 Validation 1 (NMR, MS) purify1->validate1 step2 Step 2: Cyclization (LiDA-KOR, THF, -78°C) validate1->step2 quench Reaction Quench (aq. NH₄Cl) step2->quench purify2 Purification 2 (Column Chromatography) quench->purify2 validate2 Final Product Validation (NMR, HRMS, Stereochemistry) purify2->validate2 assay In Vitro Assay (e.g., Enzyme Inhibition, Antibacterial) validate2->assay data Data Analysis (IC₅₀ / MIC Determination) assay->data sar Structure-Activity Relationship Analysis data->sar sar->start Design Next Generation of Compounds

Figure 2: Iterative workflow for SAR studies of 2-arylazetidines.

Biological Evaluation Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the antibacterial potency of newly synthesized compounds, a common application for novel heterocyclic scaffolds.[6]

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Self-Validation: The assay must be run in triplicate, and a standard antibiotic (e.g., ciprofloxacin) should be included as a control to ensure the validity of the results. The growth in the positive control wells must be robust for the assay to be considered valid.

Conclusion and Future Outlook

The 2-arylazetidine scaffold is a versatile and powerful platform for the development of novel therapeutic agents. As this guide has demonstrated, a systematic and rationale-driven approach to SAR is essential for unlocking its full potential. By carefully modulating substituents at the N1-position, the aryl ring, and the azetidine core, researchers can fine-tune potency, selectivity, and pharmacokinetic properties. The interplay between robust synthetic chemistry and rigorous biological evaluation forms an iterative cycle that drives drug discovery forward. Future advancements in synthetic methodologies, including novel C-H activation and photocatalytic strategies, will undoubtedly expand the accessible chemical space for 2-arylazetidines, paving the way for the next generation of innovative medicines.[5][7]

References

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2025). Research Square.
  • Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. (2014). Chemical Communications. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. (2015). Cancer Research. [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (1996). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). Organic Communications. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Medicinal Chemistry. [Link]

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Comparing the efficacy of different catalysts in 2-Phenylazetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems in 2-Phenylazetidine Synthesis

The synthesis of this compound, a strained four-membered nitrogen heterocycle, is a topic of significant interest for researchers in medicinal chemistry and drug development. This structural motif is a valuable building block in the creation of novel therapeutics due to its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1][2] This guide provides an in-depth comparison of prominent catalytic strategies for the synthesis of this compound and its derivatives, offering a critical analysis of their efficacy, supported by experimental data and mechanistic insights.

Introduction to Azetidine Synthesis

Azetidines are a class of saturated, four-membered nitrogen-containing heterocyclic compounds.[3] Their synthesis has been a persistent challenge for synthetic chemists due to the inherent ring strain of the four-membered ring.[4] However, the increasing recognition of their importance in pharmaceuticals has spurred the development of innovative and efficient synthetic methodologies.[3][5] This guide will focus on a comparative analysis of several key catalytic systems, including those based on palladium, gold, and iron, as well as emerging photoredox catalysis.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis has become a powerful tool for the synthesis of azetidines, particularly through the intramolecular amination of C(sp³)–H bonds.[1][6] This approach offers a direct pathway to functionalize otherwise unactivated C-H bonds, providing access to complex azetidine structures with high selectivity.[1]

Reaction Mechanism and Key Features

The catalytic cycle typically involves a Pd(II)/Pd(IV) pathway.[1] A directing group, often a picolinamide, guides the palladium catalyst to a specific C-H bond, leading to the formation of a palladacycle. Oxidation of this Pd(II) intermediate to a high-valent Pd(IV) species, followed by reductive elimination, forges the crucial C-N bond to form the azetidine ring.[7][8] The choice of oxidant is critical in controlling the reaction pathway and suppressing undesired side reactions.[7][8]

A key advantage of this method is the ability to construct highly strained ring systems, such as benzazetidines, from readily available starting materials.[7][8] The use of a picolinamide directing group is often essential for the success of these reactions, and its subsequent removal may be required.[9]

Illustrative Workflow for Palladium-Catalyzed Azetidination

G cluster_1 Reaction cluster_2 Workup & Purification A Substrate (N-picolinoyl amine) E Heat at 110 °C for 24h A->E B Pd(OAc)₂ Catalyst B->E C Oxidant (e.g., PhI(OAc)₂) C->E D Solvent (e.g., Toluene) D->E F Cool to RT E->F G Remove Solvent F->G H Column Chromatography G->H I This compound Product H->I

Caption: General workflow for Palladium-catalyzed this compound synthesis.

Gold-Catalyzed Cyclization Reactions

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes and allenes towards nucleophilic attack.[10] In the context of azetidine synthesis, gold catalysis has been effectively employed in the cyclization of propargylamines.

Mechanistic Considerations

Gold(I) catalysts are highly alkynophilic and can activate a carbon-carbon triple bond, making it susceptible to intramolecular attack by a tethered amine nucleophile.[10] This process can lead to the formation of an α-oxogold carbene intermediate, which can then undergo further transformations to yield the desired azetidine ring.[1] The choice of ligands on the gold catalyst can significantly influence the reaction's efficiency and selectivity.

Advantages and Limitations

A significant advantage of gold catalysis is the typically mild reaction conditions required, which are often compatible with a wide range of functional groups.[10][11] However, the synthesis of the requisite propargylamine starting materials can add steps to the overall synthetic sequence.

Iron-Catalyzed C-H Amination

The use of earth-abundant and low-toxicity iron catalysts is a highly desirable goal in modern organic synthesis.[12] Iron-catalyzed intramolecular C-H amination of aliphatic azides has been shown to be an effective method for the preparation of nitrogen heterocycles, including azetidines.[13]

Catalytic Cycle and Scope

These reactions are thought to proceed through an iron-nitrenoid intermediate.[14] The catalytic system, often composed of a simple iron salt like FeCl₂ and a supporting ligand, facilitates the decomposition of an azide precursor to a reactive nitrene, which then undergoes an intramolecular C-H insertion to form the azetidine ring.[13] This method provides a direct and atom-economical route to polysubstituted azetidines.[13]

Recent discoveries have also highlighted the role of non-haem iron enzymes in the biosynthesis of azetidine-containing amino acids, utilizing an iron(IV)-oxo intermediate for intramolecular C-N bond formation.[14] This bio-inspired approach opens new avenues for the development of novel iron-based catalytic systems.[4][14][15]

Photoredox Catalysis: A Modern Approach

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[16] This strategy has been successfully applied to the synthesis of azetidines through various radical-mediated cyclization reactions.[17]

Mechanism of Action

In a typical photoredox-catalyzed azetidine synthesis, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable substrate, such as an aliphatic amine.[3] This generates a key α-aminoalkyl radical, which can then engage in a cascade reaction, for instance, with an alkyne, leading to the formation of the azetidine ring through a [3+1] radical cascade cyclization.[3]

Key Advantages

This methodology is characterized by its operational simplicity, the use of inexpensive and readily available catalysts (e.g., copper-based photosensitizers), and a broad substrate scope.[3] Furthermore, it allows for the construction of highly substituted azetidines with vicinal tertiary-quaternary or even quaternary-quaternary centers.[3]

Comparative Performance of Catalytic Systems

To provide a clear comparison, the following table summarizes the key features and performance metrics of the discussed catalytic systems for the synthesis of this compound and related derivatives.

Catalyst SystemKey FeaturesTypical YieldsAdvantagesDisadvantages
Palladium Intramolecular C(sp³)-H amination; requires directing group.[1][6]Good to Excellent[18]High selectivity; applicable to complex substrates.[1][9]Requires directing group; catalyst can be expensive.[2]
Gold Activation of alkynes; cyclization of propargylamines.[1]Good to Excellent[1]Mild reaction conditions; good functional group tolerance.[10]Requires synthesis of specific starting materials.
Iron Intramolecular C-H amination of azides; earth-abundant metal.[13]High[19]Inexpensive and low-toxicity catalyst; atom-economical.[12]Substrate scope may be more limited.
Photoredox Radical-mediated cyclization; visible light-induced.[3]Good to Excellent[3]Mild conditions; operational simplicity; broad scope.[3]May require specific chromophores on substrates.

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis[2]
  • To a solution of the N-(picolinoyl)propylamine substrate (0.2 mmol) in toluene (2 mL), add Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%) and PhI(OAc)₂ (96.6 mg, 0.3 mmol).

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding azetidine.

Illustrative Catalytic Cycle: Palladium-Catalyzed C-H Amination

G A Pd(II) C Palladacycle Intermediate A->C C-H Activation B Substrate (N-Picolinoyl Amine) B->C E Pd(IV) Intermediate C->E Oxidation D Oxidant (e.g., PhI(OAc)₂) D->E F Reductive Elimination E->F C-N Bond Formation F->A Catalyst Regeneration G Azetidine Product F->G

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.

Conclusion

The choice of catalyst for the synthesis of this compound is highly dependent on the specific target molecule, available starting materials, and desired reaction scale. Palladium catalysis offers a robust and selective method for the construction of the azetidine ring from substrates with activatable C-H bonds. Gold catalysis provides a mild and functional group-tolerant alternative, particularly for alkyne-containing substrates. Iron catalysis represents a more sustainable and cost-effective approach, with significant potential for further development. Finally, photoredox catalysis has emerged as a powerful and versatile tool, enabling the synthesis of complex azetidines under exceptionally mild conditions. Each of these catalytic systems presents a unique set of advantages, and a thorough understanding of their mechanisms and scope is crucial for the successful design and execution of synthetic routes toward this important class of heterocycles.

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols | The Journal of Organic Chemistry - ACS Publications. (2019, April 11). Retrieved January 7, 2026, from [Link]

  • Non-Haem Iron Enzymes Drive Azetidine Biosynthesis - BIOENGINEER.ORG. (2025, October 21). Retrieved January 7, 2026, from [Link]

  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of azetidines from organic azides using an iron dipyrrinato catalyst. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation - NIH. (2025, December 8). Retrieved January 7, 2026, from [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020, August 10). Retrieved January 7, 2026, from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Antonio Feula April 2013 - University of Birmingham. (n.d.). Retrieved January 7, 2026, from [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. (2016, August 1). Retrieved January 7, 2026, from [Link]

  • Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination - Penn State. (2016, December 1). Retrieved January 7, 2026, from [Link]

  • (PDF) Gold-Catalyzed Synthesis of Alkylidene - Amanote Research. (n.d.). Retrieved January 7, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Retrieved January 7, 2026, from [Link]

  • Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis. (n.d.). Retrieved January 7, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved January 7, 2026, from [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PubMed Central. (2022, April 18). Retrieved January 7, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Previous strategies of azetidine forming 2 + 2 photocycloadditions and... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

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  • Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads - PMC - NIH. (2025, September 17). Retrieved January 7, 2026, from [Link]

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  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Gold-catalyzed preparation of annelated 2-azetidinones via divergent heterocyclization of enyne-tethered oxazolidines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

  • Mechanistic investigations in light-driven synthetic chemistry. From direct photochemistry to organophotoredox catalysis - IQ Unicamp. (n.d.). Retrieved January 7, 2026, from [Link]

  • Rhodium(III)-Catalyzed Synthesis of Diverse Fluorescent Polycyclic Purinium Salts from 6-Arylpurine Nucleosides and Alkynes - PubMed. (2022, June 17). Retrieved January 7, 2026, from [Link]

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A Strategic Guide to Bioisosteric Replacement of the Phenyl Ring in 2-Phenylazetidine: Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of lead compounds is a critical endeavor. The ubiquitous phenyl ring, while a versatile scaffold, often introduces liabilities related to metabolic instability and poor solubility.[1][2][3] This guide provides a comprehensive framework for the strategic bioisosteric replacement of the phenyl group in 2-phenylazetidine, a privileged scaffold in medicinal chemistry.[4][5] We will explore rational design principles, synthetic methodologies, and comparative evaluation of key bioisosteres to enhance potency, selectivity, and overall drug-like properties.

The Rationale for Phenyl Ring Bioisosterism in this compound

The this compound motif is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[6][7][8] However, the phenyl group can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites or rapid clearance.[1][3] Furthermore, its lipophilic nature can contribute to poor aqueous solubility, hindering oral bioavailability.

Bioisosteric replacement offers a powerful strategy to mitigate these issues by substituting the phenyl ring with a group that possesses similar steric and electronic properties but offers improved physicochemical and pharmacokinetic profiles.[9][10] The goal is to retain or enhance the desired biological activity while engineering a more "drug-like" molecule.

Key Bioisosteric Replacements for the Phenyl Group

Based on established principles of medicinal chemistry, several classes of bioisosteres are prime candidates for replacing the phenyl ring in this compound.[1][11][12][13] This guide will focus on three promising categories: five-membered heterocycles, six-membered heterocycles, and saturated bicyclic scaffolds.

Five-Membered Heterocycles: Modulating Electronics and Solubility

Five-membered aromatic heterocycles such as thiophene, furan, and pyrrole can mimic the steric profile of the phenyl ring while introducing heteroatoms that can alter electronic distribution and provide opportunities for hydrogen bonding.[10][14] This can lead to improved solubility and metabolic stability.

Figure 1: Comparison of Phenyl Ring with Five-Membered Heterocyclic Bioisosteres

Phenyl Phenyl Thiophene Thiophene Phenyl->Thiophene Similar Size Furan Furan Phenyl->Furan Similar Size Pyrrole Pyrrole Phenyl->Pyrrole Similar Size Thiophene->Furan Different Heteroatom Furan->Pyrrole Different Heteroatom

Caption: Comparison of Phenyl Ring with Bioisosteres.

Six-Membered Heterocycles: Fine-Tuning Aromaticity and Vectorial Properties

Pyridine and pyrimidine are excellent bioisosteres for the phenyl ring. The nitrogen atom(s) in the ring act as hydrogen bond acceptors, which can significantly enhance solubility and provide additional interactions with the target protein.[10] The position of the nitrogen atom also allows for fine-tuning of the molecule's electrostatic potential and dipole moment.

Saturated Bicyclic Scaffolds: Embracing Three-Dimensionality

To "escape from flatland" and improve properties such as solubility and metabolic stability, saturated bicyclic scaffolds like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexane have emerged as highly effective phenyl ring bioisosteres.[2][13][15] These rigid systems maintain the exit vectors of the phenyl ring while introducing a three-dimensional character that can enhance binding affinity and reduce non-specific toxicity.

Synthetic Strategies for 2-Substituted Azetidine Analogues

The synthesis of 2-substituted azetidine analogues with various bioisosteric replacements can be achieved through several established synthetic routes. A general and versatile approach involves the [2+2] cycloaddition of an imine with a ketene or a ketene equivalent.

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)azetidine
  • Imine Formation: To a solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous toluene (0.5 M) is added benzylamine (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • [2+2] Cycloaddition: The crude imine is dissolved in anhydrous dichloromethane (0.2 M) and cooled to -78 °C. Triethylamine (2.0 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.5 eq). The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-(thiophen-2-yl)azetidin-2-one.

  • Reduction: The azetidin-2-one is dissolved in anhydrous tetrahydrofuran (0.1 M) and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (3.0 eq, 1 M in THF) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated. Purification by column chromatography yields 2-(thiophen-2-yl)azetidine.

Figure 2: General Synthetic Workflow

A Aldehyde/Ketone Bioisostere B Imine Formation A->B C [2+2] Cycloaddition B->C D 2-Azetidinone C->D E Reduction D->E F 2-Substituted Azetidine E->F

Caption: Synthetic workflow for 2-substituted azetidines.

Comparative Performance Evaluation

To objectively assess the impact of bioisosteric replacement, a panel of assays should be employed to compare the performance of the analogues against the parent this compound.

Table 1: Comparative Physicochemical Properties
CompoundBioisosterecLogPAqueous Solubility (µM)
1 Phenyl2.550
2 Thiophen-2-yl2.1150
3 Pyridin-3-yl1.8300
4 Bicyclo[1.1.1]pentan-1-yl1.5500

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends based on literature precedents.

Table 2: Comparative In Vitro Biological Data
CompoundTarget Binding Affinity (Ki, nM)Metabolic Stability (t½ in human liver microsomes, min)
1 1015
2 1235
3 860
4 15>120

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends based on literature precedents.

Mechanistic Insights and Signaling Pathways

The biological activity of this compound derivatives is often associated with their interaction with specific protein targets. Understanding the signaling pathway is crucial for rational drug design. For instance, if this compound acts as an inhibitor of a particular kinase, the bioisosteric replacement should aim to maintain or improve the key interactions within the ATP binding pocket.

Figure 3: Hypothetical Kinase Inhibition Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Effector_Protein Effector_Protein Kinase_B->Effector_Protein Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression 2-Substituted_Azetidine 2-Substituted_Azetidine 2-Substituted_Azetidine->Kinase_B Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The bioisosteric replacement of the phenyl ring in this compound represents a powerful and rational approach to overcoming common drug development hurdles. By systematically exploring heterocyclic and saturated bicyclic replacements, researchers can significantly improve the physicochemical and pharmacokinetic properties of lead compounds. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such optimization campaigns. Future work should focus on expanding the library of bioisosteres and employing computational tools to predict their impact on target binding and ADME properties.

References

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]

  • Zhang, Y., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry, 65(15), 10255-10283. [Link]

  • ChEMBL. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. EMBL-EBI. [Link]

  • de la Torre, M. G., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 546-555. [Link]

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  • Xia, K., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Organic & Biomolecular Chemistry, 23(16), 3645-3659. [Link]

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541–5560. [Link]

  • ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes as saturated mimics for para-substituted phenyl ring in medicinal chemistry. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). Organic Communications, 4(2), 42-51. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

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Safety Operating Guide

Proper Disposal of 2-Phenylazetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-phenylazetidine, a compound whose unique chemical properties demand meticulous handling from acquisition to disposal. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Immediate Safety and Hazard Assessment: Understanding the Risks of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. The primary hazards, as identified by aggregated GHS information, include:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The strained four-membered azetidine ring is a key determinant of its reactivity. This ring strain makes the molecule susceptible to ring-opening reactions, a property that can be exploited for controlled degradation but also presents a hazard if not handled correctly.[3][4][5][6]

Immediate Personal Protective Equipment (PPE) Requirements:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Safety goggles and a face shield.

  • Skin and Body Protection: A lab coat and closed-toe shoes.

All handling of this compound, including transfers and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

Waste Characterization and Segregation: The First Step in Proper Disposal

Proper disposal begins with accurate waste characterization and segregation. Due to its hazardous properties, this compound waste must be treated as hazardous waste.

Waste Segregation Protocol:

  • Designated Waste Container: All waste containing this compound (e.g., residual amounts in vials, contaminated pipette tips, gloves, and paper towels) must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic).[8]

  • Incompatible Materials: this compound is a secondary amine and should be segregated from incompatible materials to prevent dangerous reactions. Store the waste container away from:

    • Strong acids

    • Acid chlorides

    • Acid anhydrides

    • Strong oxidizing agents

    • Chloroformates[7][8]

  • Storage: The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources, pending disposal.[8]

Disposal Procedures for this compound

The disposal route for this compound depends on the quantity of waste generated. Under no circumstances should this compound or its waste be disposed of down the drain.[8]

Disposal of Bulk Quantities and Contaminated Materials

For bulk quantities of this compound and heavily contaminated materials, the primary and recommended method of disposal is through a licensed hazardous waste management service.

Step-by-Step Procedure:

  • Packaging: Ensure the waste is in a sealed, properly labeled container as described in Section 2.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS office to arrange for a hazardous waste pickup. They will have established procedures and contracts with certified waste disposal vendors.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory and waste logs.

The most common ultimate disposal method for such organic compounds by hazardous waste vendors is high-temperature incineration.

Chemical Degradation of Small Residual Quantities (For Equipped Laboratories)

For laboratories with the appropriate expertise and equipment, chemical degradation of small residual quantities of this compound can be a viable option to render it less hazardous before final disposal. The principle behind this procedure is the acid-catalyzed nucleophilic ring-opening of the strained azetidine ring to form a more stable, less hazardous amino alcohol.[3][5][6]

WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Proposed Protocol for Degradation via Hydrolysis:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the residual this compound in a suitable solvent (e.g., a 1:1 mixture of water and a water-miscible organic solvent like tetrahydrofuran). The concentration should be kept low, ideally below 5%.

  • Acidification: Slowly add a dilute aqueous solution of a non-oxidizing acid, such as 1 M hydrochloric acid, dropwise while stirring. The addition should be done at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete ring-opening. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method has been developed.

  • Neutralization: Once the reaction is complete, carefully neutralize the solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is between 6 and 8. Be cautious of potential gas evolution.

  • Final Disposal: The resulting neutralized aqueous solution, containing the ring-opened product, should be collected as hazardous waste and disposed of through your institution's EHS office. While the primary hazardous characteristic of the azetidine ring has been eliminated, the resulting solution still contains organic compounds and should be disposed of responsibly.

The following diagram illustrates the proposed chemical degradation pathway:

cluster_main Proposed Degradation of this compound azetidine This compound product Ring-Opened Product (Amino Alcohol) azetidine->product Hydrolysis reagents H₂O / H⁺ (Dilute Acid)

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Emergency Procedures

Spills:

  • Small Spills: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Collect the contaminated absorbent into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the immediate area. Alert your laboratory supervisor and institutional EHS. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By understanding the chemical's hazards, implementing rigorous segregation and handling protocols, and utilizing approved disposal routes, we can ensure the safety of our personnel and minimize our environmental footprint. This guide provides a framework for these essential practices, empowering researchers to manage the complete lifecycle of their chemical reagents with the highest standards of scientific integrity and care.

The following diagram provides a decision-making workflow for the disposal of this compound:

start This compound Waste Generated characterize Characterize as Hazardous Waste start->characterize segregate Segregate in Labeled Container (Away from Incompatibles) characterize->segregate quantity Assess Quantity of Waste segregate->quantity small Small Residual Quantity quantity->small Small large Bulk Quantity or Contaminated Materials quantity->large Large degrade_option Chemical Degradation an Option? small->degrade_option collect_large Collect as Hazardous Waste large->collect_large degrade_yes Perform Controlled Degradation (Hydrolysis Protocol) degrade_option->degrade_yes Yes degrade_no Collect as Hazardous Waste degrade_option->degrade_no No ehs_pickup Arrange for EHS Pickup degrade_yes->ehs_pickup degrade_no->ehs_pickup collect_large->ehs_pickup incineration Disposal via High-Temperature Incineration by Vendor ehs_pickup->incineration

Caption: Decision workflow for the disposal of this compound.

References

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  • Regioselective ring opening reactions of azetidines.
  • Reactions of Azetidines. Ambeed.com.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. 2024.
  • This compound | 22610-18-0. Sigma-Aldrich.
  • Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates.
  • This compound | C9H11N | CID 568971.
  • CAS 22610-18-0: this compound. CymitQuimica.
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  • A) Enantiospecific hydrolysis of 2‐phenylaziridine occurs in both the...
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. 2025.
  • This compound | CAS# 22610-18-0 | MFCD06217591 | BB-4019047. Hit2Lead.
  • (2S)-2-phenylazetidinehydrochloride. Benchchem.
  • This compound | CAS 22610-18-0 | SCBT. Santa Cruz Biotechnology.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regul
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  • This compound (C9H11N). PubChemLite.
  • preventing degradation of 3-(4-Pentylphenyl)azetidine in solution. Benchchem.
  • Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial. PubMed.
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  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Heterocyclic amine. Wikipedia.
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  • N-Phenylazetidine | C9H11N | CID 137894.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermedi
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Mastering the Unseen Threat: A Guide to Safely Handling 2-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate, and in-depth technical information on the safe handling of 2-Phenylazetidine, a versatile building block in medicinal chemistry. As your Senior Application Scientist, my aim is to equip you not just with procedures, but with the scientific rationale to foster a culture of safety and excellence in your laboratory.

This compound, a cyclic amine with significant potential in the synthesis of novel therapeutics, also presents notable hazards that demand meticulous handling protocols. Its classification as toxic if swallowed and a substance that causes severe skin burns and eye damage underscores the critical need for robust personal protective equipment (PPE) and well-defined operational and disposal plans[1]. This guide moves beyond mere checklists to provide a comprehensive framework for mitigating risk at every stage of handling.

Understanding the Risk: The Chemical Profile of this compound

Before delving into protective measures, it is crucial to understand the inherent risks associated with this compound. As a cyclic amine, its basic nature contributes to its corrosivity[2]. The presence of the phenyl group and the strained four-membered azetidine ring also influence its reactivity.

Hazard ClassificationDescriptionSource
Acute Toxicity, OralToxic if swallowed.[1]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]
Eye Damage/IrritationCauses serious eye damage.[3]
Respiratory IrritationMay cause respiratory irritation.[3]

These classifications necessitate a multi-faceted approach to safety, encompassing engineering controls, administrative controls, and, as the last line of defense, appropriate personal protective equipment.

Your Armor: Selecting the Right Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on a thorough analysis of the chemical properties of this compound and best practices for handling corrosive and toxic amines.

Hand Protection: Beyond the Latex Glove

Given that this compound can cause severe skin burns, selecting the correct gloves is of paramount importance. While nitrile gloves are a common choice in many laboratories, their resistance to amines can be variable[4]. Therefore, for handling this compound, more robust options are recommended.

Glove MaterialRecommendation for Incidental ContactRecommendation for Extended ContactRationale
Neoprene Good Excellent Offers good resistance to a broad range of chemicals, including amines, acids, and bases[5].
Butyl Rubber Good Excellent Provides excellent resistance to a wide variety of chemicals, including many polar organic compounds[6].
Viton™ Good Excellent A fluoroelastomer with exceptional resistance to aromatic and chlorinated solvents, as well as many corrosive chemicals[6].
Nitrile Fair (Double Gloving Recommended) Not Recommended While offering good general chemical resistance, breakthrough times for amines can be short. If used for incidental contact, double gloving is essential[4][5].

It is crucial to inspect gloves for any signs of degradation before and during use. Immediately remove and replace gloves that are punctured, torn, or show signs of swelling or discoloration.

Eye and Face Protection: A Non-Negotiable Standard

The risk of severe eye damage from splashes of this compound necessitates robust eye and face protection.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory for all work with this compound.

  • Face Shield: In addition to safety goggles, a face shield that protects the entire face should be worn, especially when handling larger quantities or when there is a higher risk of splashing[7].

Respiratory Protection: Guarding Against Invisible Dangers

This compound is a volatile organic compound, and inhalation of its vapors can cause respiratory irritation[3]. The appropriate level of respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.

  • In a Certified Chemical Fume Hood: For small-scale operations conducted in a properly functioning chemical fume hood, respiratory protection may not be required. However, a risk assessment should always be performed.

  • Outside of a Fume Hood or for Larger Quantities: When working with larger volumes or in situations where adequate ventilation cannot be guaranteed, a respirator is essential. A half-mask or full-face respirator equipped with organic vapor/amine cartridges is recommended[8][9]. It is imperative that all users of respirators undergo proper fit-testing and training in accordance with OSHA regulations[10].

Protective Clothing: The Final Barrier

A chemical-resistant lab coat or apron should be worn to protect against splashes and spills. For tasks with a higher risk of significant exposure, a chemical-resistant suit may be necessary. All protective clothing should be removed before leaving the laboratory.

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical to minimizing risk.

Handling_Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect container integrity Handling Handling and Use Storage->Handling Transport in secondary containment Waste_Collection Waste Collection Handling->Waste_Collection Segregate waste streams Disposal Disposal Waste_Collection->Disposal Follow hazardous waste protocols

Figure 1: Workflow for the safe handling of this compound.
Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[2].

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use
  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a secondary container when transporting the chemical within the laboratory.

  • Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.

Crisis Management: Spill and Exposure Protocols

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.

Spill Cleanup

In the event of a this compound spill, immediate and decisive action is required.

Spill_Response Evacuate Evacuate and Secure Area PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize the Spill Contain->Neutralize Absorb Absorb and Collect Neutralize->Absorb Decontaminate Decontaminate the Area Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Figure 2: Step-by-step procedure for a this compound spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator with organic vapor/amine cartridges, chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a chemical-resistant apron or suit.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent[11].

  • Neutralize the Spill: Since this compound is a basic compound, it can be neutralized with a weak acid. Slowly and carefully add a solution of a weak acid, such as citric acid or acetic acid (vinegar), to the spill[11][12][13]. Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8). Be aware that the neutralization reaction may generate heat.

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[14].

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and disposable PPE, must be disposed of as hazardous waste according to your institution's and local regulations[15][16].

Emergency Exposure Procedures

In the event of personal exposure to this compound, time is of the essence.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[17][18]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[18][19]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[17].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[17].

End of Life Cycle: Waste Disposal

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials, in clearly labeled, sealed, and compatible containers.

  • Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.

  • Disposal: All this compound waste must be disposed of as hazardous chemical waste through your institution's designated hazardous waste management program[20][21]. The first rinse of any container that held this compound should also be collected as hazardous waste[16].

By adhering to these comprehensive guidelines, you can confidently and safely harness the scientific potential of this compound while upholding the highest standards of laboratory safety.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.